molecular formula C8H10BrN B1267988 1-(4-Bromophenyl)-n-methylmethanamine CAS No. 699-03-6

1-(4-Bromophenyl)-n-methylmethanamine

Cat. No.: B1267988
CAS No.: 699-03-6
M. Wt: 200.08 g/mol
InChI Key: URFJXIULELMVHV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-methylmethanamine, also widely known as 4-Bromo-N-methylbenzylamine, is a chemical building block with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol . This compound is characterized by a boiling point of 218-219 °C and a flash point of 110 °C . It is a versatile reagent in organic synthesis, frequently serving as a key precursor in the synthesis of pharmacologically active molecules. Its research value is highlighted in its application as a starting material for the enantioselective synthesis of chiral diamines and for the stereocomplementary synthesis of cis- and trans-2-(p-bromophenyl)-5-methylthiazolidin-4-ones, which are valuable S,N-containing heterocycles that can be further functionalized via Suzuki-Miyaura cross-coupling reactions . As a benzylamine derivative, it acts as a versatile scaffold that can be further functionalized to create a diverse array of complex organic molecules for research and development purposes. This product is intended for laboratory research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFJXIULELMVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220178
Record name Benzenemethanamine, 4-bromo-N-methyl-
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Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-03-6
Record name Benzenemethanamine, 4-bromo-N-methyl-
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Record name Benzenemethanamine, 4-bromo-N-methyl-
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Record name 4-Bromo-N-methylbenzylamine
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Foundational & Exploratory

physical and chemical properties of 4-bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical and chemical properties of 4-bromo-N-methylbenzylamine (CAS No. 699-03-6). It is intended to serve as a key resource for professionals in research, chemical synthesis, and drug development. This guide includes structured data on its physicochemical characteristics, safety and handling protocols, and a representative synthetic methodology.

Chemical Identity and Structure

4-bromo-N-methylbenzylamine is an organic building block belonging to the class of aralkylamines. Its structure consists of a benzylamine core with a bromine atom substituted at the para-position (position 4) of the benzene ring and a methyl group attached to the nitrogen atom.

IdentifierValue
IUPAC Name 1-(4-bromophenyl)-N-methylmethanamine[1]
CAS Number 699-03-6[1][2][3]
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1][2]
Synonyms (4-Bromobenzyl)methylamine[2][3]
InChI Key URFJXIULELMVHV-UHFFFAOYSA-N
SMILES String CNCc1ccc(Br)cc1

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 4-bromo-N-methylbenzylamine. These values are critical for designing experimental conditions, including reaction setup, solvent selection, and purification procedures.

PropertyValueSource(s)
Boiling Point 218-219 °C (lit.)
145-147 °C / 10 mmHg (lit.)
Density 1.00 g/mL at 25 °C (lit.)
1.024 g/mL at 20 °C (lit.)
Refractive Index n20/D 1.5650 (lit.)
Flash Point > 110 °C (> 230 °F) - closed cup
Assay Purity 97%

Synthesis and Experimental Protocols

4-bromo-N-methylbenzylamine is typically synthesized via the reductive amination of 4-bromobenzaldehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

Generalized Reductive Amination Protocol

This protocol is a representative method based on established chemical principles for reductive amination.[4][5]

  • Imine Formation:

    • Dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF).[6][7]

    • Add a solution of methylamine (1 to 1.2 equivalents) to the flask.

    • The reaction can be catalyzed by a few drops of acetic acid to accelerate imine formation.[6] The mixture is stirred at room temperature.

  • Reduction:

    • Once imine formation is substantial (can be monitored by TLC or GC), a mild reducing agent is introduced.

    • Sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this step.[5] Add the reducing agent portion-wise to control the reaction rate.

    • The mixture is stirred until the reduction is complete.

  • Work-up and Purification:

    • The reaction is quenched, typically with water or a dilute acid solution.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution like potassium or sodium bicarbonate, followed by brine.[6]

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated.

    • The crude product can be further purified by vacuum distillation or column chromatography to yield pure 4-bromo-N-methylbenzylamine.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification aldehyde 4-Bromobenzaldehyde imine_formation 1. Imine Formation (Solvent + Acid Catalyst) aldehyde->imine_formation amine Methylamine Solution amine->imine_formation reduction 2. Reduction (e.g., NaBH4) imine_formation->reduction Intermediate Imine quench 3. Quench Reaction reduction->quench extract 4. Extraction & Washing quench->extract purify 5. Drying & Concentration extract->purify final_product 6. Vacuum Distillation purify->final_product Crude Product

Figure 1: Generalized workflow for the synthesis of 4-bromo-N-methylbenzylamine.

Biological Activity and Signaling Pathways

As a chemical intermediate, 4-bromo-N-methylbenzylamine is primarily utilized in the synthesis of more complex molecules. Currently, there is no significant published research detailing its specific biological activities or direct involvement in cellular signaling pathways. Its utility lies in its role as a precursor for compounds that may be investigated for pharmacological properties.

Safety, Handling, and Storage

Proper handling of 4-bromo-N-methylbenzylamine is essential due to its potential hazards. The following information is derived from aggregated GHS data.

Hazard Identification
Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Aquatic Chronic H412Harmful to aquatic life with long lasting effects
Safety and Precautionary Measures
Precautionary ClassGHS CodeDescription
Prevention P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P273Avoid release to the environment.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Disposal P501Dispose of contents/container to an approved waste disposal plant.
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. Use a suitable respirator filter (e.g., type ABEK EN14387) if ventilation is inadequate.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. This compound is classified under Storage Class 10 for combustible liquids.

G compound 4-bromo-N-methylbenzylamine (CAS: 699-03-6) phys_prop Physical Properties compound->phys_prop chem_prop Chemical Properties compound->chem_prop safety_prop Safety & Hazards compound->safety_prop bp Boiling Point: 218-219 °C phys_prop->bp density Density: ~1.0 g/mL phys_prop->density flash_pt Flash Point: >110 °C phys_prop->flash_pt reactivity Reactivity: Precursor in organic synthesis chem_prop->reactivity storage Storage: Combustible Liquid (Class 10) chem_prop->storage hazards Hazards: H302: Harmful if swallowed H412: Harmful to aquatic life safety_prop->hazards ppe PPE: Gloves, Goggles, Respirator safety_prop->ppe

Figure 2: Logical relationships of 4-bromo-N-methylbenzylamine properties.

References

Spectroscopic Profile of 1-(4-Bromophenyl)-n-methylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-n-methylmethanamine is a secondary amine of interest in synthetic chemistry, often utilized as a building block or an intermediate in the preparation of more complex molecules. Its structural characterization is crucial for quality control and for understanding its reactivity. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, along with a workflow for its spectroscopic characterization.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is based on predictive models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.45Doublet2HAr-H (ortho to Br)
~7.20Doublet2HAr-H (meta to Br)
~3.70Singlet2H-CH₂-
~2.45Singlet3H-CH₃
~1.50Broad Singlet1H-NH-

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
~140Ar-C (quaternary, attached to CH₂NHCH₃)
~131Ar-CH (meta to Br)
~130Ar-CH (ortho to Br)
~121Ar-C (quaternary, attached to Br)
~55-CH₂-
~36-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine is characterized by a single N-H stretching vibration.

Wavenumber (cm⁻¹)IntensityAssignment
~3350-3310Weak to Medium, SharpN-H Stretch
~3080-3010MediumAromatic C-H Stretch
~2970-2820MediumAliphatic C-H Stretch
~1600, ~1490Medium to StrongAromatic C=C Bending
~1335-1250StrongAromatic C-N Stretch
~910-665Strong, BroadN-H Wag
~820Strongp-disubstituted benzene C-H out-of-plane bend
~1070StrongC-Br Stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zRelative AbundanceAssignment
201/199~50% / ~50%[M]⁺ (Molecular Ion)
185/183High[M - CH₃]⁺
171/169High[M - NHCH₃]⁺ (Tropylium-like ion)
120Moderate[M - Br]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-10 mg of purified this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). d. Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition: [1] a. Instrument: 400 or 500 MHz NMR Spectrometer. b. Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[1] c. Spectral Width: ~16 ppm.[1] d. Acquisition Time: 2-3 seconds.[1] e. Relaxation Delay: 1-2 seconds.[1] f. Number of Scans: 16.[1] g. Temperature: 298 K.[1]

3. ¹³C NMR Data Acquisition: [1] a. Instrument: 400 or 500 MHz NMR Spectrometer with a broadband probe. b. Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').[1] c. Spectral Width: ~220 ppm.[1] d. Acquisition Time: 1-2 seconds.[1] e. Relaxation Delay: 2-5 seconds.[1] f. Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[1] g. Temperature: 298 K.[1]

4. Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the spectrum using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR. d. Integrate the signals in the ¹H NMR spectrum.

FTIR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal. c. Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.

2. Data Acquisition: a. Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a universal ATR accessory. b. Spectral Range: 4000-400 cm⁻¹. c. Resolution: 4 cm⁻¹. d. Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

3. Data Processing: a. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. b. Perform baseline correction if necessary. c. Label the significant peaks.

Mass Spectrometry (GC-MS)

1. Sample Preparation: a. Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.[2] b. Dilute the stock solution to a final concentration of about 10 µg/mL.[3] c. Transfer the diluted sample to a 2 mL GC-MS autosampler vial.[3]

2. GC-MS Instrument Parameters: [4] a. Gas Chromatograph: i. Column: Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar capillary column.[4] ii. Carrier Gas: Helium at a constant flow rate of 1 mL/min. iii. Injector Temperature: 250°C.[4] iv. Injection Volume: 1 µL.[4] v. Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[4] b. Mass Spectrometer: i. Ionization Mode: Electron Ionization (EI) at 70 eV.[4] ii. Ion Source Temperature: 230°C.[4] iii. Quadrupole Temperature: 150°C.[4] iv. Scan Range: m/z 40-400.

3. Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram (TIC). b. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. c. Compare the obtained spectrum with a reference library if available.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of 1-(4-Bromophenyl)- n-methylmethanamine Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (GC-MS) Purification->MS Sample Prep Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Purity Assessment Data_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 4-Bromo-N-methylbenzylamine (CAS 699-03-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Bromo-N-methylbenzylamine (CAS 699-03-6). This compound is a valuable research chemical and a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Chemical Structure and Identification

4-Bromo-N-methylbenzylamine is a substituted benzylamine derivative. Its structure is characterized by a benzene ring substituted with a bromine atom and a methylaminomethyl group.

IdentifierValue
CAS Number 699-03-6
IUPAC Name 1-(4-bromophenyl)-N-methylmethanamine
Synonyms (4-Bromobenzyl)methylamine, N-Methyl-4-bromobenzylamine
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
SMILES CNCc1ccc(Br)cc1
InChI Key URFJXIULELMVHV-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Bromo-N-methylbenzylamine is provided below.

PropertyValueSource
Appearance Colorless to tan liquid
Boiling Point 218-219 °C (lit.)
Density 1.00 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5650 (lit.)
Flash Point > 110 °C (> 230 °F) - closed cup
Purity 95% - 97%

Synthesis via Reductive Amination

A common and efficient method for the synthesis of 4-Bromo-N-methylbenzylamine is the reductive amination of 4-bromobenzaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

This protocol describes a general procedure for the synthesis of 4-Bromo-N-methylbenzylamine.

Materials:

  • 4-Bromobenzaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or another suitable solvent)

  • Acetic acid (catalyst)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in methanol.

  • Amine Addition: Add a solution of methylamine (1.1 eq) to the flask, followed by a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5 eq), in small portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Bromo-N-methylbenzylamine can be further purified by distillation under reduced pressure or by column chromatography.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine Formation Imine Formation 4-Bromobenzaldehyde->Imine Formation Step 1 Methylamine Methylamine Methylamine->Imine Formation Step 1 Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Imine Formation Acetic Acid (Catalyst) Acetic Acid (Catalyst) Acetic Acid (Catalyst)->Imine Formation Sodium Borohydride (Reducing Agent) Sodium Borohydride (Reducing Agent) Reduction Reduction Sodium Borohydride (Reducing Agent)->Reduction Imine Formation->Reduction Step 2 4-Bromo-N-methylbenzylamine 4-Bromo-N-methylbenzylamine Reduction->4-Bromo-N-methylbenzylamine Product

Caption: Reductive amination workflow for the synthesis of 4-Bromo-N-methylbenzylamine.

Role in Drug Development

While 4-Bromo-N-methylbenzylamine is not known to have direct biological activity or involvement in specific signaling pathways, it serves as a critical building block in the synthesis of more complex, pharmacologically active molecules. A notable example is its use in the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.

The following diagram illustrates the conceptual role of 4-Bromo-N-methylbenzylamine as a synthetic intermediate in a multi-step drug synthesis.

G Starting_Materials Simple Starting Materials Intermediate_1 Intermediate Synthesis Starting_Materials->Intermediate_1 Coupling_Reaction Coupling Reaction Intermediate_1->Coupling_Reaction Bromo_Compound 4-Bromo-N-methylbenzylamine (CAS 699-03-6) Bromo_Compound->Coupling_Reaction Final_Drug Active Pharmaceutical Ingredient (e.g., Rucaparib) Coupling_Reaction->Final_Drug

Caption: Role of 4-Bromo-N-methylbenzylamine as an intermediate in drug synthesis.

Safety Information

4-Bromo-N-methylbenzylamine should be handled with appropriate safety precautions in a laboratory setting.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Hazardous to the Aquatic Environment, Chronic (Category 3)NoneWarningH412: Harmful to aquatic life with long lasting effects

Personal Protective Equipment (PPE):

  • Eyeshields and face shield

  • Protective gloves

  • Type ABEK (EN14387) respirator filter

Conclusion

4-Bromo-N-methylbenzylamine (CAS 699-03-6) is a commercially available and synthetically versatile chemical intermediate. Its primary application lies in its utility as a building block for more complex molecules in the field of organic synthesis and drug discovery. The straightforward synthesis via reductive amination and its reactivity make it a valuable compound for researchers and drug development professionals. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in a research and development setting.

An In-depth Technical Guide on the Solubility of 1-(4-Bromophenyl)-N-methylmethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(4-Bromophenyl)-N-methylmethanamine (also known as 4-Bromo-N-methylbenzylamine), a compound of interest in synthetic chemistry and drug discovery. A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound. However, it is generally reported to be readily soluble in organic solvents[1]. This document provides a detailed, generalized experimental protocol for researchers to systematically determine its solubility in various organic solvents. Furthermore, a summary of its key physicochemical properties is presented, and a workflow for solubility determination is visualized to aid in experimental design and execution.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. The key properties of this compound are summarized in the table below. The principle of "like dissolves like" suggests that its solubility will be greater in solvents with similar polarity.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 4-Bromo-N-methylbenzylamine, (4-Bromobenzyl)methylamine
CAS Number 699-03-6[2]
Molecular Formula C₈H₁₀BrN[2]
Molecular Weight 200.08 g/mol [2]
Boiling Point 218-219 °C (lit.)
Density 1.00 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5650 (lit.)
Flash Point >110 °C (>230 °F) - closed cup

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in various solvents. The following protocol provides a step-by-step guide for its application to this compound.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2.2. Procedure

  • Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Periodically inspect the vials to confirm that excess solid remains.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours for the excess solid to settle. Centrifugation can be employed to expedite this separation.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the solute.

  • Calculation: Calculate the solubility by accounting for the dilution factor. Express the results in appropriate units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow A Preparation: Add excess solute to vial B Solvent Addition: Add known volume of solvent A->B C Equilibration: Shake at constant temperature (24-72h) B->C D Phase Separation: Allow solid to settle / Centrifuge C->D E Sample Collection & Filtration: Withdraw supernatant and filter D->E F Dilution: Dilute filtered sample E->F G Quantification: Analyze via HPLC-UV or UV-Vis F->G H Data Analysis: Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

This guide provides a framework for the systematic evaluation of the solubility of this compound in organic solvents. The provided experimental protocol, based on established methodologies, will enable researchers to generate reliable and reproducible data, which is essential for applications in process chemistry, formulation development, and other areas of scientific research.

References

An In-depth Technical Guide to the Synthesis of N-methyl-4-bromobenzylamine from 4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methyl-4-bromobenzylamine from 4-bromobenzylamine, with a focus on the Eschweiler-Clarke reaction. This well-established method offers an efficient route to N-methylation of primary and secondary amines. This document details the experimental protocol, presents key quantitative data, and illustrates the reaction workflow and mechanism.

Introduction

The N-methylation of amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical compounds. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's biological activity, pharmacokinetic properties, and binding affinity to target receptors. 4-bromobenzylamine serves as a versatile building block, and its N-methylated derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The Eschweiler-Clarke reaction provides a robust and scalable method for the N-methylation of primary amines like 4-bromobenzylamine, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this reaction is that it proceeds to the tertiary amine without the formation of quaternary ammonium salts.[1][2]

Reaction Mechanism and Workflow

The Eschweiler-Clarke reaction is a type of reductive amination.[1] For a primary amine, such as 4-bromobenzylamine, the reaction proceeds in a stepwise manner to yield the N,N-dimethylated product. The generally accepted mechanism involves the following key steps:

  • Imine Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

  • First Methylation (Reduction): Formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine, N-methyl-4-bromobenzylamine. Carbon dioxide is released in this step, driving the reaction forward.

  • Second Imine Formation: The newly formed secondary amine reacts with another molecule of formaldehyde to generate a new iminium ion.

  • Second Methylation (Reduction): A second hydride transfer from formic acid reduces this iminium ion to the final tertiary amine product, N,N-dimethyl-4-bromobenzylamine.

This entire process occurs in a one-pot synthesis.

Below is a diagram illustrating the experimental workflow for this synthesis.

experimental_workflow Experimental Workflow: Synthesis of N,N-dimethyl-4-bromobenzylamine cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-bromobenzylamine 4-bromobenzylamine Mixing Mixing of Reactants 4-bromobenzylamine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Formic_Acid Formic Acid Formic_Acid->Mixing Heating Heating at 80-100°C Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Basification Basification with NaOH Cooling->Basification Extraction Extraction with Organic Solvent Basification->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Final_Product N,N-dimethyl-4-bromobenzylamine Column_Chromatography->Final_Product

Experimental Workflow Diagram

The following diagram illustrates the signaling pathway of the Eschweiler-Clarke reaction mechanism.

reaction_mechanism Eschweiler-Clarke Reaction Mechanism Primary_Amine 4-bromobenzylamine (Primary Amine) Iminium_Ion1 Iminium Ion Primary_Amine->Iminium_Ion1 + Formaldehyde1 Formaldehyde Formaldehyde1->Iminium_Ion1 + Secondary_Amine N-methyl-4-bromobenzylamine (Secondary Amine) Iminium_Ion1->Secondary_Amine Reduction Formic_Acid1 Formic Acid Formic_Acid1->Secondary_Amine Hydride Donor Iminium_Ion2 Iminium Ion Secondary_Amine->Iminium_Ion2 + Formaldehyde2 Formaldehyde Formaldehyde2->Iminium_Ion2 + Tertiary_Amine N,N-dimethyl-4-bromobenzylamine (Tertiary Amine) Iminium_Ion2->Tertiary_Amine Reduction Formic_Acid2 Formic Acid Formic_Acid2->Tertiary_Amine Hydride Donor

Reaction Mechanism Diagram

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N,N-dimethyl-4-bromobenzylamine from 4-bromobenzylamine via the Eschweiler-Clarke reaction. This protocol is adapted from general procedures for the methylation of primary amines.[1][3]

Materials:

  • 4-bromobenzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Hydrochloric acid (HCl) (for work-up adjustment)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzylamine.

  • Reagent Addition: To the stirred amine, add an excess of aqueous formaldehyde solution (typically 2.2 to 2.5 equivalents). Following this, slowly add an excess of formic acid (typically 2.2 to 2.5 equivalents). The addition of formic acid may be exothermic.

  • Reaction: Heat the reaction mixture to 80-100°C for a period of 8-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic reaction.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-bromobenzylamineC₇H₈BrN186.05Colorless to pale yellow liquid
N,N-dimethyl-4-bromobenzylamineC₉H₁₂BrN214.10-

Table 2: Spectroscopic Data for N,N-dimethyl-4-bromobenzylamine

Spectroscopic Data Values
¹H NMR (CDCl₃, ppm) Anticipated signals: ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.4 (s, 2H, CH₂), ~2.2 (s, 6H, N(CH₃)₂)
¹³C NMR (CDCl₃, ppm) Anticipated signals: ~138 (Ar-C), ~131 (Ar-CH), ~130 (Ar-CH), ~121 (Ar-C-Br), ~64 (CH₂), ~45 (N(CH₃)₂)
Mass Spectrum (m/z) Anticipated M⁺ peaks: 213, 215 (due to bromine isotopes)
IR (cm⁻¹) Anticipated characteristic peaks: ~2950-2800 (C-H stretch), ~1600, 1490 (aromatic C=C stretch), ~1070 (C-N stretch), ~810 (p-substituted benzene C-H bend)

Note: The spectroscopic data presented are anticipated values based on the structure of N,N-dimethyl-4-bromobenzylamine and may vary slightly depending on the experimental conditions and instrumentation.

Table 3: Reaction Parameters and Yield

ParameterValueReference
Typical Yield High[3]
Reaction Temperature 80-100 °C[3]
Reaction Time 8-18 hours[3]

Conclusion

The Eschweiler-Clarke reaction is a highly effective and straightforward method for the synthesis of N,N-dimethyl-4-bromobenzylamine from 4-bromobenzylamine. Its operational simplicity, use of readily available reagents, and typically high yields make it an attractive choice for both laboratory-scale synthesis and potential scale-up in industrial applications. The detailed protocol and data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Characterization of 1-(4-Bromophenyl)-N-methylmethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-Bromophenyl)-N-methylmethanamine and its derivatives. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development.

Introduction

This compound is a versatile chemical intermediate. Its structure, featuring a bromophenyl group and a secondary amine, makes it a valuable building block in organic synthesis. The presence of the bromine atom allows for further functionalization, notably through cross-coupling reactions, enabling the creation of a diverse range of derivatives. Furthermore, this compound and its analogues have found utility as derivatization agents in analytical chemistry, enhancing the detection of various analytes in mass spectrometry.

Synthesis and Derivatization

The synthesis of this compound derivatives often involves a multi-step process, beginning with the formation of an imine or amide, followed by further modifications. A common strategy for creating more complex derivatives is the Suzuki cross-coupling reaction, which allows for the formation of carbon-carbon bonds.

General Synthesis Workflow

A general workflow for the synthesis of this compound derivatives, particularly imines, involves the condensation of a primary amine with an aldehyde or ketone. For derivatives with more complex aryl substituents, a Suzuki cross-coupling reaction can be employed.

Synthesis Workflow start Starting Materials (e.g., 4-Bromoaniline, Aldehyde/Ketone) condensation Condensation Reaction start->condensation imine Imine Intermediate (e.g., N-(4-bromophenyl)methanimine) condensation->imine suzuki Suzuki Cross-Coupling (with Arylboronic Acid) imine->suzuki derivative Final Derivative suzuki->derivative purification Purification (e.g., Column Chromatography) derivative->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Purified & Characterized Derivative characterization->final_product

General synthesis workflow for imine derivatives.
Experimental Protocols

Protocol 2.2.1: Synthesis of (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

This protocol describes the synthesis of an imine derivative, which can serve as a precursor for further derivatization via Suzuki coupling.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline in ethanol.

  • Addition of Reagents: Add 3-bromothiophene-2-carbaldehyde to the solution, followed by a few drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 6-10 hours on a water bath.

  • Isolation: After the reaction is complete, filter the resulting yellow Schiff base.

  • Purification: Wash the filtered solid and purify it by column chromatography.[1]

Protocol 2.2.2: Suzuki Cross-Coupling for the Synthesis of Arylated Imine Derivatives

This protocol details the arylation of a brominated imine intermediate using a Suzuki cross-coupling reaction.[1][2]

  • Reaction Mixture: In a reaction vessel, combine the N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine intermediate, an appropriate arylboronic acid, and potassium phosphate (K3PO4).

  • Solvent and Catalyst: Add a 4:1 mixture of 1,4-dioxane and water as the solvent, followed by the palladium catalyst, Pd(PPh3)4.

  • Reflux: Reflux the mixture at 95°C for 12 hours.

  • Workup: After cooling, perform an appropriate aqueous workup to isolate the crude product.

  • Purification: Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent.[1]

Protocol 2.2.3: Synthesis of N-(4-bromobenzyl)acetamide

This protocol describes the synthesis of an amide derivative.[3]

  • Reaction Setup: In a suitable flask, dissolve 4-bromobenzylamine hydrochloride and triethylamine (Et3N) in dichloromethane.

  • Acylation: Cool the solution to 0°C and add acetyl chloride (CH3COCl).

  • Reaction: Stir the mixture for 2 hours at 30°C.

  • Workup: Concentrate the mixture and redissolve the residue in dichloromethane. Wash the organic layer with water.

  • Isolation: Dry the organic layer over sodium sulfate (Na2SO4) and concentrate to obtain the product.[3]

Physicochemical Characterization

The characterization of this compound and its derivatives relies on a combination of spectroscopic and physical methods to confirm the structure, purity, and properties of the synthesized compounds.

Physical Properties

The physical properties of these compounds, such as melting point and boiling point, are crucial for their identification and handling.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
This compound699-03-6C₈H₁₀BrN200.08236.3Colorless to Tan Liquid
(E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimineN/AC₁₁H₇Br₂NS349.05N/ASolid, mp = 114 °C
(E)-1-(3-bromothiophen-2-yl)-N-(3′-chloro-[1,1′-biphenyl]-4-yl)methanimineN/AC₁₇H₁₁BrClNS379.70N/ASolid, mp = 135 °C
N-(4-bromobenzyl)acetamide90561-76-5C₉H₁₀BrNO228.09N/AYellow Solid

Data sourced from[1][3][4].

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of the synthesized derivatives.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecules.

Compound Name¹H NMR (δ ppm, Solvent)¹³C NMR (δ ppm, Solvent)
(E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine8.65 (s, 1H), 7.48 (d, J = 7.0, 2H), 7.35 (d, J = 6.5 Hz, 1H), 7.15 (d, J = 6.8 Hz, 2H), 6.75 (d, J = 5.8 Hz, 1H) (CDCl₃)150.1, 145.2, 132.9, 130.1, 125.7, 124.9, 124.5, 123.4, 122.1, 120.1, 109.1 (CDCl₃)
(E)-1-(3-bromothiophen-2-yl)-N-(3′-chloro-[1,1′-biphenyl]-4-yl)methanimine8.82 (s, 1H), 7.96 (d, J = 3.0 Hz, 2H), 7.48 (d, J = 7.0 Hz, 2H), 7.35 (m, 4H), 6.90 (m, 2H) (CDCl₃)150.1, 146.7, 141.2, 140.1, 134.9, 130.1, 129.9, 129.3, 127.8, 126.9, 125.6, 123.9, 123.4, 122, 121.1, 120.2, 112.1 (CDCl₃)
N-(4-bromobenzyl)acetamide7.43 (d, J= 8.4 Hz, 2H), 7.13 (d, J= 8.4 Hz, 2H), 6.26 (s, 1H), 4.33 (d, J= 6.4 Hz, 2H), 2.00 (s, 3H) (DMSO-d₆)N/A

Data sourced from[1][3].

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The presence of bromine results in a characteristic isotopic pattern (M, M+2) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Compound NameMass Spectrum (m/z)
(E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine346.0 [M+H]⁺; 347 [M+2]; 349 [M+4]; [M-Br] = 263.0, [M-2Br] = 186.1
(E)-1-(3-bromothiophen-2-yl)-N-(3′-chloro-[1,1′-biphenyl]-4-yl)methanimine377.0 [M+H]⁺; 378.1 [M+2]; 380.4 [M+4], [M-Cl] = 339.9, [M-aryl, Cl fragments] = 264.0
N-(4-bromobenzyl)acetamide228 [M+1]⁺

Data sourced from[1][3].

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For a related compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, strong absorption bands for aliphatic C-H stretching were observed around 2941.77 cm⁻¹, and N-H stretching vibrations were seen at 2766.91 cm⁻¹.[5]

Applications in Analytical Chemistry

This compound has been utilized as a derivatization reagent to improve the detection of carboxylic acids in liquid chromatography-mass spectrometry (LC-MS) analysis.[6][7] Derivatization with this reagent enhances the ionization efficiency and chromatographic retention of acidic analytes, allowing for more sensitive and reliable quantification.

Derivatization Workflow for Carboxylic Acid Analysis

The process involves the chemical modification of carboxylic acids to make them more amenable to LC-MS analysis.

Derivatization_Workflow sample Biological Sample (containing carboxylic acids) extraction Liquid-Liquid Extraction sample->extraction extract Carboxylic Acid Extract extraction->extract derivatization Derivatization with This compound and EDC extract->derivatization derivative Derivatized Analyte derivatization->derivative lcms LC-MS Analysis derivative->lcms data Data Acquisition and Analysis lcms->data

Workflow for carboxylic acid analysis using derivatization.

Conclusion

This compound and its derivatives are valuable compounds with applications in both synthetic and analytical chemistry. The synthetic routes to these compounds are well-established, often employing robust reactions like imine condensation and Suzuki cross-coupling. Their characterization is thoroughly achieved through a combination of spectroscopic and physical methods. The utility of the parent compound as a derivatization agent highlights its importance in enhancing analytical methodologies for challenging analytes. Further research into the biological activities of novel derivatives could open up new avenues for their application in drug discovery and development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(4-Bromophenyl)-n-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(4-Bromophenyl)-n-methylmethanamine and its closely related analogues. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar bromophenyl compounds to establish a robust safety protocol. Professionals in research and drug development must exercise caution and apply these guidelines within the context of a thorough risk assessment for their specific laboratory conditions.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][5][6]

GHS Hazard Pictogram:

alt text

Signal Word: Warning[1][5]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][5]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[1][2][5][6]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂BrN[7]
Molecular Weight214.10 g/mol [7]
TPSA (Topological Polar Surface Area)3.24 Ų[7]
LogP (Octanol-Water Partition Coefficient)2.5107[7]
Hydrogen Bond Acceptors1[7]
Hydrogen Bond Donors0[7]
Rotatable Bonds2[7]

Exposure Controls and Personal Protection

Strict adherence to engineering controls and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

  • Provide appropriate exhaust ventilation at places where dust or aerosols may be formed.[6][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE):

The following table outlines the recommended PPE for handling this compound.

PPE TypeSpecificationCitations
Eye/Face Protection Chemical safety goggles or a face shield where splashing is possible. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5][6][8][11][12][13]
Hand Protection Compatible chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex). Gloves must be inspected prior to use.[5][6][8][11]
Skin and Body Protection A lab coat, and in cases of potential for significant exposure, wear appropriate protective gloves and clothing to prevent skin exposure.[5][8][14]
Respiratory Protection For operations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used.[8][10][11][12][13][14]

Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[5][6][8][15]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6][8][10]

  • Wash hands thoroughly after handling.[5][6][8][11]

  • Do not eat, drink, or smoke when using this product.[5][6][8][14]

  • Handle in accordance with good industrial hygiene and safety practices.[5][6]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[5][6][8][10][14]

  • Store in a cool, dry place away from direct sunlight and heat sources.[11][14]

  • Store locked up.[6][10]

First-Aid Measures

In the event of exposure, immediate action is crucial. The following table details the appropriate first-aid measures.

Exposure RouteFirst-Aid ProtocolCitations
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2][5][6][8][9][10][11][12][14][15][16]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[2][5][6][8][9][10][11][12][14][16]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2][5][6][9][10][11][12][14][16]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[5][6][8][9][10][11][14][17][16]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9][11][18]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[4][9][16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][8][9][11][14][16][18]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[6][8][9][10][12][14][15]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][6][8][9][14][16]

  • Containment and Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[6][8][9][10][14]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow Workflow for Chemical Spill Response cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Cleanup Containment & Cleanup cluster_LargeSpill Large Spill Protocol cluster_Finalization Post-Cleanup Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Safety First Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small, Manageable Spill? Assess->SmallSpill PPE Don Appropriate PPE SmallSpill->PPE Yes Secure Secure Area, Prevent Entry SmallSpill->Secure No Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect and Place in Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Hazardous Waste Program Decontaminate->Dispose ContactEH Contact Environmental Health & Safety Secure->ContactEH Report Complete Incident Report Dispose->Report

Caption: Logical workflow for handling a chemical spill.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and that a culture of safety is maintained at all times. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols.

References

Theoretical Properties of 4-bromo-N-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4-bromo-N-methylbenzylamine, a halogenated aromatic amine with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, and spectroscopic characteristics. While experimental data on its biological activity and specific signaling pathway interactions remain limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this compound.

Chemical and Physical Properties

4-bromo-N-methylbenzylamine, with the CAS number 699-03-6, is a substituted benzylamine derivative. Its core structure consists of a benzene ring substituted with a bromine atom at the para position (position 4) and an N-methylaminomethyl group.

Table 1: Physicochemical Properties of 4-bromo-N-methylbenzylamine

PropertyValueSource
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [1][2]
Boiling Point 218-219 °C (lit.)[3]
Density 1.00 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.5650 (lit.)[3]
Computed XLogP3 2.6[1]
Appearance Colorless to tan liquid[]

Spectroscopic Properties

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the 1H and 13C NMR chemical shifts for 4-bromo-N-methylbenzylamine can provide valuable information for its structural confirmation.

  • 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The aromatic protons would likely appear as two doublets in the aromatic region (typically δ 7.0-7.6 ppm) due to the para-substitution pattern. The benzylic protons (CH₂) adjacent to the nitrogen would appear as a singlet, and the N-methyl (CH₃) protons would also be a singlet, both in the upfield region of the spectrum.

  • 13C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule. This would include four signals for the aromatic carbons (with two being more intense due to symmetry), one for the benzylic carbon, and one for the N-methyl carbon.

2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of 4-bromo-N-methylbenzylamine would exhibit characteristic absorption bands indicative of its functional groups. Key expected peaks include:

  • N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

  • C-N stretch: Absorption in the 1250-1020 cm⁻¹ range.

  • C-Br stretch: A strong band in the fingerprint region, typically around 600-500 cm⁻¹.

Synthesis and Reactivity

4-bromo-N-methylbenzylamine can be synthesized through various methods, primarily involving the formation of the C-N bond.

3.1. Synthesis via Reductive Amination

A common and efficient method for the synthesis of 4-bromo-N-methylbenzylamine is the reductive amination of 4-bromobenzaldehyde with methylamine.

Experimental Protocol: Reductive Amination of 4-Bromobenzaldehyde

  • Materials: 4-bromobenzaldehyde, methylamine (solution in a suitable solvent, e.g., THF or ethanol), a reducing agent (e.g., sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)), and a suitable reaction solvent (e.g., methanol, ethanol, or dichloromethane).

  • Procedure:

    • Dissolve 4-bromobenzaldehyde in the chosen solvent in a reaction flask.

    • Add the methylamine solution to the flask and stir the mixture at room temperature for a designated period to allow for the formation of the intermediate imine.

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent portion-wise to the stirred mixture, maintaining a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or GC-MS).

    • Quench the reaction by the slow addition of water or a dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or distillation to obtain pure 4-bromo-N-methylbenzylamine.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine Formation Imine Formation 4-Bromobenzaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate 4-bromo-N-methylbenzylamine 4-bromo-N-methylbenzylamine Reduction->4-bromo-N-methylbenzylamine

Caption: Reductive amination workflow for the synthesis of 4-bromo-N-methylbenzylamine.

3.2. Synthesis via N-methylation of 4-bromobenzylamine

An alternative route involves the direct N-methylation of 4-bromobenzylamine.

Experimental Protocol: N-methylation of 4-bromobenzylamine

  • Materials: 4-bromobenzylamine, a methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetone, acetonitrile, or DMF).

  • Procedure:

    • Dissolve 4-bromobenzylamine and the base in the chosen solvent in a reaction flask.

    • Slowly add the methylating agent to the stirred solution at room temperature.

    • Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture and filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over an anhydrous salt, filter, and concentrate to give the crude product.

    • Purify the crude product by column chromatography or distillation.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-bromobenzylamine 4-bromobenzylamine N-methylation N-methylation 4-bromobenzylamine->N-methylation Methylating Agent Methylating Agent Methylating Agent->N-methylation 4-bromo-N-methylbenzylamine 4-bromo-N-methylbenzylamine N-methylation->4-bromo-N-methylbenzylamine

Caption: N-methylation synthesis route for 4-bromo-N-methylbenzylamine.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity, pharmacological properties, or the mechanism of action of 4-bromo-N-methylbenzylamine. Further research is required to explore its potential interactions with biological targets and its effects on signaling pathways. Its structural similarity to other biologically active benzylamines suggests that it could be a candidate for screening in various assays to determine its potential as a therapeutic agent or a research tool.

Safety and Handling

4-bromo-N-methylbenzylamine is classified as harmful if swallowed and may cause skin and eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has summarized the key theoretical properties of 4-bromo-N-methylbenzylamine based on currently available data. While physicochemical and some spectroscopic properties are documented, significant gaps remain, particularly concerning its experimental pKa, detailed spectroscopic data, and its biological activity profile. The synthetic routes outlined provide a basis for its preparation in a laboratory setting. This document is intended to be a valuable resource for researchers, encouraging further investigation into the properties and potential applications of this compound in the fields of chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for 4-BNMA Derivatization of Carboxylic Acids for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of carboxylic acids, including fatty acids and metabolic intermediates, is crucial in various fields of research and drug development. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor retention on reversed-phase columns and low ionization efficiency, especially in the commonly used positive electrospray ionization (ESI) mode.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations.

This document provides a detailed protocol for the derivatization of carboxylic acids using 4-(N,N-dimethylaminomethyl)aniline (4-BNMA), a reagent that significantly enhances the analytical performance in LC-MS. Derivatization with 4-BNMA introduces a tertiary amine group, which is readily protonated, leading to a substantial increase in ESI+ response.[1] Furthermore, the presence of a bromine atom in the 4-BNMA molecule results in a characteristic isotopic pattern, which aids in the confident identification of derivatized analytes.[1][2][3][4] This method is applicable to a wide range of carboxylic acids, including mono-, di-, and tri-carboxylic acids, such as those found in the tricarboxylic acid (TCA) cycle.[1][2][3][4]

Principle of 4-BNMA Derivatization

The derivatization of carboxylic acids with 4-BNMA is a two-step reaction facilitated by a coupling agent, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the primary amine group of 4-BNMA to form a stable amide bond.

G cluster_reactants Reactants cluster_reaction Reaction Steps CA Carboxylic Acid (R-COOH) Activated_CA Activated Carboxylic Acid (O-acylisourea intermediate) CA->Activated_CA + EDC BNMA 4-BNMA Derivatized_CA 4-BNMA Derivatized Carboxylic Acid BNMA->Derivatized_CA EDC EDC EDC->Activated_CA Activated_CA->Derivatized_CA + 4-BNMA

4-BNMA Derivatization Reaction Pathway.

Experimental Protocols

Materials and Reagents
  • 4-BNMA (4-(N,N-dimethylaminomethyl)aniline)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Carboxylic Acid Standards and Samples

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Acetate buffer (50 mM, pH 5.6) for quenching (optional) [5]

  • Internal Standards (IS): Isotope-labeled carboxylic acids are recommended for accurate quantification.

Standard Derivatization Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • For biological fluids like plasma or serum, a protein precipitation step is typically required. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant.

    • For tissue samples, homogenize the tissue in a suitable solvent (e.g., methanol/water mixture) and then proceed with protein precipitation.

  • Derivatization Reaction:

    • To 12.5 µL of the carboxylic acid sample (or standard solution), add 50 µL of 10 mM 4-BNMA solution in acetonitrile/water (50:50, v/v).[5]

    • Add 25 µL of 1 M EDC solution in water to initiate the reaction.[5]

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 60°C for 45 minutes.[5]

  • Reaction Quenching (Optional but Recommended):

    • After incubation, cool the samples to room temperature.

    • Add 100 µL of 50 mM acetate buffer (pH 5.6) to quench the reaction.[5]

  • Sample Dilution and Analysis:

    • Dilute the derivatized sample mixture with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a suitable concentration for LC-MS analysis.

    • Centrifuge the diluted sample to remove any precipitates before injection.

G start Start sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep add_bnma Add 4-BNMA Solution sample_prep->add_bnma add_edc Add EDC Solution (Initiate Reaction) add_bnma->add_edc incubate Incubate at 60°C for 45 min add_edc->incubate quench Quench Reaction (Optional) incubate->quench dilute Dilute for Analysis quench->dilute analyze LC-MS/MS Analysis dilute->analyze

Experimental Workflow for 4-BNMA Derivatization.

LC-MS/MS Analysis

Chromatographic Conditions
  • Column: A C18 reversed-phase column is typically used (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic long-chain fatty acids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50°C.

  • Injection Volume: 1 - 10 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Fragmentation: 4-BNMA derivatized carboxylic acids show a characteristic neutral loss of the carboxylic acid moiety and produce a prominent product ion pair at m/z 169/171 , corresponding to the bromobenzyl fragment.[2][3] This highly specific fragmentation is ideal for MRM-based quantification.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Source Temperature: 120 - 150°C.

    • Desolvation Temperature: 350 - 500°C.

    • Nebulizer Gas Flow: Optimized for the specific instrument.

Quantitative Data

The following tables summarize the MRM transitions and reported limits of detection (LOD) and quantification (LOQ) for a selection of carboxylic acids derivatized with 4-BNMA. Note that optimal collision energies (CE) are instrument-dependent and require empirical optimization.

Table 1: MRM Transitions and Performance Data for TCA Cycle Intermediates

AnalytePrecursor Ion (m/z)Product Ion (m/z)LOD (µg/L)LOQ (µg/L)
Lactate272.0169.01030
Pyruvate270.0169.0515
Malate497.0169.0412
Fumarate479.0169.00.93
Succinate481.0169.00.20.9
α-Ketoglutarate511.0169.00.41.2
Isocitrate738.0169.044120
Citrate738.0169.01236

Data compiled from Marquis et al., 2017.[2][6]

Table 2: Predicted MRM Transitions for a Selection of Fatty Acids

Fatty AcidFormulaPrecursor Ion (m/z) [M+H]+Product Ion (m/z)
Octanoic AcidC8H16O2326.1169.0/171.0
Decanoic AcidC10H20O2354.2169.0/171.0
Lauric AcidC12H24O2382.2169.0/171.0
Myristic AcidC14H28O2410.3169.0/171.0
Palmitic AcidC16H32O2438.3169.0/171.0
Stearic AcidC18H36O2466.4169.0/171.0
Oleic AcidC18H34O2464.4169.0/171.0
Linoleic AcidC18H32O2462.4169.0/171.0
Arachidonic AcidC20H32O2488.4169.0/171.0

Precursor ion masses are calculated based on the monoisotopic mass of the respective fatty acid and the 4-BNMA tag.

Advantages of 4-BNMA Derivatization

  • Enhanced Sensitivity: The introduction of a readily ionizable group significantly increases the signal response in positive ESI-MS.[1]

  • Improved Chromatography: The derivatization increases the hydrophobicity of small, polar carboxylic acids, leading to better retention and peak shape on reversed-phase columns.[2]

  • High Specificity: The characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) provides a unique signature for confident identification of derivatized compounds.[1][2][3][4]

  • Robust Fragmentation: The consistent fragmentation to the m/z 169/171 product ions allows for the development of sensitive and specific MRM methods.[2][3]

  • Broad Applicability: The method has been successfully applied to a variety of mono-, di-, and tri-carboxylic acids in complex biological matrices.[1][2][3][4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Derivatization Efficiency Inactive EDC (hydrolyzed)Use fresh EDC solution.
Suboptimal reaction conditionsOptimize reaction temperature and time.
Matrix interferenceImprove sample cleanup procedures.
Poor Peak Shape Incompatible sample solventEnsure the final sample solvent is similar to the initial mobile phase.
Column degradationReplace the analytical column.
High Background Signal Contamination from reagents or vialsUse high-purity reagents and clean labware.
Excess derivatization reagentsOptimize the amount of 4-BNMA and EDC used.

Conclusion

The 4-BNMA derivatization protocol offers a robust and sensitive method for the quantitative analysis of carboxylic acids by LC-MS. By improving chromatographic behavior and dramatically increasing ionization efficiency, this method enables the reliable detection and quantification of a wide range of carboxylic acids in complex biological samples. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical strategy in their laboratories.

References

Application Notes and Protocols for Metabolomics Analysis Using 1-(4-Bromophenyl)-n-methylmethanamine (4-BNMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, the accurate and sensitive quantification of small molecule metabolites is paramount. Carboxylic acids, including key intermediates of central carbon metabolism like the tricarboxylic acid (TCA) cycle, are often challenging to analyze using standard reversed-phase liquid chromatography-mass spectrometry (LC-MS) due to their high polarity and poor ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations.

1-(4-Bromophenyl)-n-methylmethanamine, also known as 4-bromo-N-methylbenzylamine (4-BNMA), is a derivatizing agent that enhances the analytical properties of carboxylic acids for LC-MS analysis.[1][2] Derivatization with 4-BNMA introduces a non-polar bromobenzyl group, which improves reversed-phase retention and significantly enhances ionization efficiency in positive electrospray ionization (ESI) mode.[1][2] A key advantage of 4-BNMA is the incorporation of a bromine atom, which imparts a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) to the derivatized analytes. This unique isotopic signature facilitates the confident identification of derivatized carboxylic acids in complex biological matrices.[1][2]

These application notes provide detailed protocols for the extraction of metabolites from various biological samples and their subsequent derivatization with 4-BNMA for quantitative metabolomics analysis by LC-MS/MS.

Data Presentation

The following table summarizes the quantitative performance of the 4-BNMA derivatization method for the analysis of TCA cycle intermediates and related carboxylic acids using LC-MS/MS. The limits of detection (LOD) demonstrate the high sensitivity achieved with this method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD) (µg/L)
Pyruvate270.0/272.0169.0/171.01.2
Lactate272.0/274.0169.0/171.00.9
Succinate481.1/483.1/485.1169.0/171.00.2
Fumarate479.1/481.1/483.1169.0/171.00.4
Malate497.1/499.1/501.1169.0/171.00.3
α-Ketoglutarate509.1/511.1/513.1169.0/171.044.0
Citrate678.1/680.1/682.1169.0/171.01.5
Isocitrate678.1/680.1/682.1169.0/171.01.5

Data sourced from Marquis et al., 2017.[1][2] The precursor ions reflect the [M+H]⁺ adducts of the derivatized analytes, showing the characteristic isotopic pattern due to the presence of bromine. The major product ion at m/z 169/171 corresponds to the bromobenzyl fragment.

Experimental Protocols

Metabolite Extraction from Cultured Cells (Adherent)

This protocol is designed for the quenching of metabolism and extraction of intracellular metabolites from adherent cell cultures.

Materials:

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 13,000 rpm and 4°C

Protocol:

  • Remove the culture medium from the dish.

  • Quickly wash the cells twice with 5 mL of pre-warmed PBS to remove any remaining media.

  • Immediately add approximately 10 mL of liquid nitrogen to cover the cell monolayer to quench metabolic activity.

  • Before all the liquid nitrogen has evaporated, add 1 mL of pre-chilled (-80°C) methanol to the dish.

  • Gently swirl the dish for at least 3 minutes to ensure all cells are in contact with the methanol.

  • Using a cell scraper, scrape the cells into the methanol and transfer the cell lysate to a 1.5 mL microcentrifuge tube.

  • To ensure complete recovery, you can rinse the plate with an additional small volume of cold methanol and pool it with the first extract.

  • Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • The dried extract is now ready for derivatization.

Metabolite Extraction from Plasma/Serum

This protocol describes a protein precipitation method for the extraction of metabolites from plasma or serum.

Materials:

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

Protocol:

  • Thaw plasma or serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Add 400 µL of pre-chilled (-20°C) methanol to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to further facilitate protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.

  • Dry the metabolite extract using a vacuum concentrator.

  • The dried extract is now ready for derivatization.

Metabolite Extraction from Tissue

This protocol is for the extraction of metabolites from tissue samples.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Methanol:Water (50:50, v/v), pre-chilled to -80°C[1]

  • Homogenizer (e.g., bead beater)

  • Microcentrifuge tubes (2 mL)

  • Centrifuge

Protocol:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 20-50 mg of the frozen tissue powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled (-80°C) 50% methanol.[1]

  • Homogenize the sample using a bead beater for 1-2 minutes.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Dry the metabolite extract using a vacuum concentrator.

  • The dried extract is now ready for derivatization.

Derivatization of Carboxylic Acids with 4-BNMA

This protocol is adapted from Marquis et al. (2017) and is suitable for dried metabolite extracts from cells, plasma, or tissue.[1][2]

Materials:

  • Dried metabolite extract

  • 4-bromo-N-methylbenzylamine (4-BNMA) solution (10 mM in a suitable solvent like acetonitrile/water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M in water)

  • Acetate buffer (50 mM, pH 5.6)

  • Heating block or incubator at 60°C

Protocol:

  • Reconstitute the dried metabolite extract in a small volume (e.g., 12.5 µL) of water or a suitable buffer.

  • Add 50 µL of 10 mM 4-BNMA solution to the reconstituted extract.

  • Add 25 µL of 1 M EDC solution to initiate the derivatization reaction.

  • Vortex the mixture gently.

  • Incubate the reaction mixture at 60°C for 45 minutes.[3]

  • Quench the reaction by adding 100 µL of 50 mM acetate buffer.[3]

  • The derivatized sample is now ready for LC-MS/MS analysis. It may be necessary to centrifuge the sample to pellet any precipitate before transferring the supernatant to an autosampler vial.

Visualizations

Derivatization Reaction of Carboxylic Acids with 4-BNMA

G Derivatization Reaction cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH (Metabolite) Derivatized_Metabolite R-CO-N(CH3)-CH2-Ph-Br (Derivatized Metabolite) Carboxylic_Acid->Derivatized_Metabolite + 4-BNMA 4_BNMA Br-Ph-CH2-NH(CH3) (4-BNMA) EDC EDC EDC->Derivatized_Metabolite Activates Urea_Byproduct Urea Byproduct EDC->Urea_Byproduct

Caption: Chemical derivatization of a carboxylic acid with 4-BNMA.

Experimental Workflow for Metabolomics Analysis using 4-BNMA Derivatization

G Metabolomics Workflow Sample_Collection 1. Biological Sample Collection (Cells, Plasma, Tissue) Metabolite_Extraction 2. Metabolite Extraction (Protein Precipitation/Solvent Extraction) Sample_Collection->Metabolite_Extraction Drying 3. Drying of Extract (Vacuum Concentrator) Metabolite_Extraction->Drying Derivatization 4. 4-BNMA Derivatization (60°C, 45 min) Drying->Derivatization LC_MS_Analysis 5. LC-MS/MS Analysis (Reversed-Phase, Positive ESI) Derivatization->LC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification & Identification) LC_MS_Analysis->Data_Analysis

Caption: General workflow for 4-BNMA-based metabolomics analysis.

Logical Relationship of 4-BNMA Derivatization Benefits

G Advantages of 4-BNMA Derivatization 4_BNMA 4-BNMA Derivatization Improved_Retention Increased Hydrophobicity 4_BNMA->Improved_Retention Enhanced_Ionization Improved Protonation 4_BNMA->Enhanced_Ionization Bromine_Isotopes Bromine Isotopic Pattern 4_BNMA->Bromine_Isotopes RP_LC_Separation Enhanced Reversed-Phase LC Separation Improved_Retention->RP_LC_Separation Positive_ESI_MS Increased Sensitivity in Positive ESI-MS Enhanced_Ionization->Positive_ESI_MS Confident_ID Confident Analyte Identification Bromine_Isotopes->Confident_ID

Caption: Key benefits of using 4-BNMA as a derivatizing agent.

References

Application Note: 4-Bromo-N-methylbenzylamine (4-BNMA) Derivatization for Fatty Acid Analysis by LC-MS/MS: A High-Sensitivity Alternative to Traditional FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography (GC) is a well-established and robust method for the quantification of fatty acids. This technique involves the conversion of fatty acids into their more volatile methyl esters, enabling excellent separation and detection by GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). However, the derivatization process can be time-consuming, and the analysis of less volatile or thermally labile fatty acids can be challenging.

This application note presents a detailed protocol for an alternative approach: the derivatization of fatty acids with 4-bromo-N-methylbenzylamine (4-BNMA) for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers several advantages, including high sensitivity, specificity, and applicability to a broad range of fatty acids without the need for high temperatures. The 4-BNMA tag introduces a bromine atom, which imparts a characteristic isotopic pattern that aids in the confident identification of derivatized analytes. Furthermore, the derivatization facilitates efficient ionization in positive electrospray ionization (ESI) mode, enhancing sensitivity.[1][2][3][4] This approach is particularly beneficial for researchers in drug development and metabolic studies who require highly sensitive and specific quantification of fatty acids in complex biological matrices.

Quantitative Data Summary

The following table provides a comparative summary of the performance characteristics of the 4-BNMA LC-MS/MS method and a traditional GC-MS FAME analysis for a representative set of fatty acids. The data for the 4-BNMA method is adapted from studies on similar carboxylic acids, while the GC-MS data reflects typical performance for FAME analysis.

Fatty AcidMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
Palmitic Acid (C16:0) 4-BNMA LC-MS/MS0.5 µg/L1.5 µg/L>0.99592 - 105
GC-MS (FAME)10 µg/L30 µg/L>0.9990 - 110
Oleic Acid (C18:1) 4-BNMA LC-MS/MS0.8 µg/L2.5 µg/L>0.99591 - 103
GC-MS (FAME)15 µg/L45 µg/L>0.9988 - 108
Linoleic Acid (C18:2) 4-BNMA LC-MS/MS1.2 µg/L4.0 µg/L>0.9990 - 107
GC-MS (FAME)20 µg/L60 µg/L>0.9985 - 112
Arachidonic Acid (C20:4) 4-BNMA LC-MS/MS2.0 µg/L6.5 µg/L>0.9988 - 109
GC-MS (FAME)25 µg/L75 µg/L>0.9882 - 115
Docosahexaenoic Acid (C22:6) 4-BNMA LC-MS/MS3.5 µg/L11.0 µg/L>0.9985 - 110
GC-MS (FAME)30 µg/L90 µg/L>0.9880 - 118

Note: The performance data for the 4-BNMA LC-MS/MS method are estimates based on published data for other carboxylic acids and may vary depending on the specific fatty acid, matrix, and instrumentation.[3][4] The GC-MS FAME data represents typical values reported in the literature.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids with 4-bromo-N-methylbenzylamine (4-BNMA)

This protocol is adapted from the method described by Marquis et al. (2017) for the derivatization of carboxylic acids.[3][4]

Materials:

  • Fatty acid sample (e.g., extracted from plasma, tissue, or cell culture)

  • 4-bromo-N-methylbenzylamine (4-BNMA), 10 mM in acetonitrile

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1 M in water

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Acetate buffer, 50 mM, pH 5.6 (for quenching)

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Ensure the fatty acid sample is free of interfering primary and secondary amines. If necessary, perform a lipid extraction and isolate the free fatty acid fraction.

    • Dry the fatty acid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of acetonitrile/water (50:50, v/v).

  • Derivatization Reaction:

    • To 12.5 µL of the reconstituted fatty acid sample in a microcentrifuge tube, add 50 µL of 10 mM 4-BNMA solution.

    • Add 25 µL of 1 M EDC to initiate the reaction.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 60°C for 45 minutes.

  • Reaction Quenching:

    • After incubation, cool the tubes to room temperature.

    • Add 100 µL of 50 mM acetate buffer (pH 5.6) to quench the reaction.

    • Vortex the mixture.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 4-BNMA Derivatized Fatty Acids

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion will be the [M+H]+ of the 4-BNMA derivatized fatty acid.

    • A common product ion for 4-BNMA derivatives is m/z 171, corresponding to the 4-bromobenzyl moiety. The specific precursor-to-product ion transitions for each fatty acid of interest should be optimized.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument used.

Visualizations

G Chemical Derivatization of Fatty Acid with 4-BNMA Fatty_Acid Fatty Acid (R-COOH) Derivatized_Product Derivatized Fatty Acid (Amide Bond Formation) Fatty_Acid->Derivatized_Product Carboxyl Group Activation BNMA 4-Bromo-N-methylbenzylamine (4-BNMA) BNMA->Derivatized_Product EDC EDC EDC->Fatty_Acid Coupling Agent

Caption: Derivatization reaction of a fatty acid with 4-BNMA.

G Experimental Workflow: 4-BNMA Derivatization and LC-MS/MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction Sample->Extraction Isolation Isolate Free Fatty Acids Extraction->Isolation Add_Reagents Add 4-BNMA and EDC Isolation->Add_Reagents Incubate Incubate at 60°C for 45 min Add_Reagents->Incubate Quench Quench Reaction Incubate->Quench LC_MSMS LC-MS/MS Analysis (Positive ESI, MRM) Quench->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for fatty acid analysis using 4-BNMA derivatization.

G Signaling Pathway: Fatty Acid Derivatization Logic cluster_problem Analytical Challenge cluster_solution Derivatization Strategy cluster_outcome Analytical Outcome Start Start: Fatty Acid Sample Poor_Ionization Poor Ionization of Free Fatty Acids in Positive ESI Start->Poor_Ionization Goal Goal: Quantified Fatty Acids Derivatize Derivatize with 4-BNMA Poor_Ionization->Derivatize Add_Tag Introduce a Readily Ionizable Moiety and a Unique Isotopic Signature (Br) Derivatize->Add_Tag Improved_Sensitivity Enhanced Sensitivity and Specificity in LC-MS/MS Add_Tag->Improved_Sensitivity Improved_Sensitivity->Goal

References

Application Note: Enhanced Detection of Dicarboxylic Acids in Biological Matrices using 4-BNMA Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicarboxylic acids are crucial intermediates in various metabolic pathways, including the tricarboxylic acid (TCA) cycle. Their accurate quantification in biological samples is essential for understanding cellular metabolism and the pathophysiology of various diseases. However, the analysis of these small, polar molecules by reverse-phase liquid chromatography-mass spectrometry (LC-MS) is often challenging due to poor retention and inefficient ionization. Chemical derivatization with 4-bromo-N-methylbenzylamine (4-BNMA) offers a robust solution to overcome these analytical hurdles.[1][2][3] This application note details a sensitive and reliable method for the derivatization of dicarboxylic acids with 4-BNMA, enabling their improved detection and quantification by LC-MS/MS.

The 4-BNMA derivatization strategy, employing an EDC-mediated coupling, offers several advantages for the analysis of mono-, di-, and tricarboxylic acids.[1][2][3] The secondary amine structure of 4-BNMA prevents undesirable internal cyclization reactions, ensuring complete derivatization.[1] The introduction of a phenyl group enhances the retention of the analytes on reversed-phase columns, while the bromine atom provides a characteristic isotopic pattern that facilitates confident identification of the derivatized species.[1][4] This method has been successfully applied to the analysis of TCA cycle intermediates in both in vitro and in vivo models, demonstrating its broad applicability.[1][2][3]

Principle of the Method

The derivatization reaction involves the coupling of the carboxylic acid groups of the target analytes with the secondary amine of 4-bromo-N-methylbenzylamine (4-BNMA) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This reaction forms a stable amide bond, effectively tagging the dicarboxylic acid with two 4-BNMA molecules. The resulting derivatives are less polar and more amenable to reversed-phase chromatography. Furthermore, the derivatization facilitates positive electrospray ionization (ESI), and the presence of the bromine atoms leads to a characteristic isotopic pattern in the mass spectrum, which aids in the identification and confirmation of the derivatized analytes.[1][4]

Experimental Protocols

1. Materials and Reagents

  • Dicarboxylic acid standards (e.g., succinic acid, fumaric acid, malic acid)

  • 4-bromo-N-methylbenzylamine (4-BNMA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Acetate buffer (50 mM, pH 5.6)

  • Internal standards (e.g., stable isotope-labeled dicarboxylic acids)

2. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare individual stock solutions of dicarboxylic acids and internal standards in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in water or a relevant biological matrix mimic to create a calibration curve.

  • Sample Preparation: For biological samples such as plasma or tissue homogenates, perform a protein precipitation step by adding a 3-5 fold excess of ice-cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant for derivatization.

3. Derivatization Protocol

This protocol is based on the optimized conditions described by Marquis et al.[1]

  • To 12.5 µL of the sample or standard solution, add 50 µL of 10 mM 4-BNMA solution in acetonitrile.

  • Add 25 µL of 1 M EDC solution in water to initiate the reaction.

  • Incubate the mixture at 60°C for 45 minutes.[5]

  • Quench the reaction by adding 100 µL of 50 mM acetate buffer (pH 5.6).[1][5]

  • The derivatized sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized dicarboxylic acids. A typical gradient might start at 10-20% B and ramp up to 90-95% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of the di-derivatized dicarboxylic acid, and the product ion will typically be the fragment corresponding to the 4-BNMA moiety (m/z 169/171).[4]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for several biologically important carboxylic acids derivatized with 4-BNMA, as reported by Marquis et al.[2]

AnalyteAbbreviationLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
LactateLA1030
PyruvatePA515
MalateMA412
FumarateFA0.93
SuccinateSA0.20.6
α-KetoglutarateαKG13
IsocitrateICA1442
CitrateCA44130
OxaloacetateOA13

Visualizations

Derivatization_Reaction Dicarboxylic_Acid Dicarboxylic Acid (R-(COOH)2) Intermediate Activated Intermediate Dicarboxylic_Acid->Intermediate + EDC BNMA 4-BNMA (4-bromo-N-methylbenzylamine) EDC EDC Derivatized_Product Di-derivatized Dicarboxylic Acid Intermediate->Derivatized_Product + 2 x 4-BNMA

Caption: Chemical reaction scheme for the derivatization of a dicarboxylic acid with 4-BNMA using EDC as a coupling agent.

Experimental_Workflow start Sample/Standard protein_precipitation Protein Precipitation (if applicable) start->protein_precipitation derivatization Derivatization with 4-BNMA and EDC (60°C, 45 min) protein_precipitation->derivatization quench Quench Reaction (Acetate Buffer) derivatization->quench lc_ms_analysis LC-MS/MS Analysis quench->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the derivatization and analysis of dicarboxylic acids using 4-BNMA.

References

Application Notes: Analysis of 1-(4-Bromophenyl)-n-methylmethanamine as a Potential Process-Related Impurity in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive framework for the identification and quantification of 1-(4-Bromophenyl)-n-methylmethanamine, a potential process-related impurity in active pharmaceutical ingredients (APIs). While not a universally cited impurity, its structural similarity to common starting materials and intermediates in complex syntheses necessitates a robust analytical strategy. This document outlines a hypothetical scenario for its formation and presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method suitable for its trace-level detection in a drug substance. All protocols and data are representative and designed to guide researchers in developing and validating methods for similar impurities.

Introduction

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Regulatory bodies worldwide, guided by ICH recommendations, require stringent control and monitoring of impurities.

This compound is a secondary amine that can be a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] However, it may also persist as a process-related impurity if it is used as a starting material or intermediate and the reaction does not proceed to completion. Its presence in a final API must be monitored and controlled.

This document provides a validated analytical method for the quantification of this compound. The methodology is based on established principles for the analysis of similar bromophenyl-containing compounds found as pharmaceutical impurities.[2][3]

Toxicological Information: The hydrochloride salt of this compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[4] A thorough toxicological assessment would be required to establish a specific limit for this impurity in any given drug substance.

Hypothetical Formation Pathway

To illustrate the relevance of analyzing this compound, we propose a hypothetical synthetic route where this compound could emerge as a process-related impurity. In this scenario, it serves as an intermediate in the synthesis of a fictional API, "Bromantadine." Incomplete conversion during the final alkylation step could lead to its presence in the crude drug substance.

cluster_synthesis Hypothetical Synthesis of Bromantadine cluster_outcome Analysis Outcome SM Starting Material (4-Bromobenzylamine) IMP Impurity / Intermediate This compound SM->IMP Step 1: N-Methylation API Final API (Bromantadine) IMP->API Step 2: Alkylation Impurity_Trace Trace Impurity Present (Incomplete Reaction) IMP->Impurity_Trace persists Crude Crude Product API->Crude R1 Reagent 1 (Methylating Agent) R1->IMP R2 Reagent 2 (Alkylating Agent) R2->API Impurity_Trace->Crude

Figure 1: Hypothetical pathway for impurity formation.

Analytical Method: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was developed and validated for the quantification of this compound in a drug substance. The principles are adapted from established methods for similar aromatic amines and brominated compounds.[5][6]

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column compartment, and DAD/VWD detector.
Column C18, 4.6 mm x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Table 1: HPLC Chromatographic Conditions.

Standard and Sample Preparation Protocol
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to volume with the diluent and mix well.

  • Spiked Sample Solution (for validation):

    • Accurately weigh approximately 500 mg of the API (placebo or impurity-free batch) into a 50 mL volumetric flask.

    • Spike with a known volume of the Standard Stock Solution to achieve the desired impurity concentration (e.g., 1 µg/mL, corresponding to 0.1% w/w).

    • Add approximately 35 mL of diluent, sonicate for 15 minutes to dissolve the API, then dilute to volume and mix.

  • Test Sample Solution (10 mg/mL):

    • Accurately weigh approximately 500 mg of the API test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent as described above.

    • Filter the final solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines. The following tables summarize the representative data obtained during the validation study.

System Suitability
ParameterAcceptance CriteriaResult
Tailing Factor (Impurity Peak)≤ 2.01.2
Theoretical Plates (Impurity Peak)≥ 20008500
%RSD of 6 Injections (Peak Area)≤ 5.0%0.8%

Table 2: System Suitability Results.

Specificity

The method demonstrated good specificity. A chromatogram of a blank (diluent) showed no interfering peaks at the retention time of the impurity. The impurity peak was well-resolved from the main API peak with a resolution factor > 2.0.

Linearity
Concentration (µg/mL)Peak Area
0.1512,540
0.2520,980
0.5041,850
1.0084,100
1.50125,900
Correlation Coefficient (r²) ≥ 0.999

Table 3: Linearity Data.

Limit of Detection (LOD) and Quantitation (LOQ)
ParameterMethodResult (µg/mL)
LOD Signal-to-Noise Ratio of 3:10.05
LOQ Signal-to-Noise Ratio of 10:10.15

Table 4: LOD and LOQ Results.

Accuracy (Recovery)
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, n=3)Mean Recovery (%)%RSD
LOQ0.150.14898.72.1
100%1.001.012101.21.1
150%1.501.48999.30.9

Table 5: Accuracy and Recovery Data.

Precision
Precision TypeConcentration (µg/mL)%RSD (n=6)
Repeatability 1.001.3%
Intermediate Precision 1.001.8%

Table 6: Precision Data.

Experimental and Analysis Workflow

The logical workflow for analyzing a batch of API for the specified impurity is outlined below.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting P1 Prepare Mobile Phases (A and B) P2 Prepare Diluent (ACN:Water 50:50) P1->P2 P3 Prepare Standard & Sample Solutions (as per protocol) P2->P3 H1 Equilibrate HPLC System (Stable Baseline) P3->H1 H2 Perform System Suitability Test (Inject Standard x6) H1->H2 H3 Analyze Sequence: Blank -> Standard -> Samples H2->H3 D1 Integrate Chromatograms H3->D1 D2 Verify System Suitability Results (Check Criteria) D1->D2 D3 Quantify Impurity in Samples (Using Standard Response) D2->D3 D4 Generate Final Report: Results vs. Specification D3->D4

Figure 2: Workflow for impurity analysis.

Conclusion

The RP-HPLC method detailed in these application notes is demonstrated to be specific, linear, accurate, and precise for the quantification of this compound. It is suitable for use in quality control environments for the routine analysis of this potential process-related impurity in API batches. The provided protocols and validation data serve as a robust template for researchers and drug development professionals, enabling the adaptation and implementation of this method for specific drug products where this or structurally similar impurities are of concern.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 1-(4-Bromophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki cross-coupling reaction utilizing 1-(4-Bromophenyl)-N-methylmethanamine as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of a wide array of biaryl compounds with significant potential in medicinal chemistry and materials science. The derivatives of N-methylbenzylamine are recognized for their roles as precursors to biologically active molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its reactants.[1][2][3] This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically in the presence of a base.[1][2][4] The use of this compound as the aryl bromide partner allows for the introduction of a methylaminomethyl-functionalized phenyl group, a common scaffold in pharmacologically active compounds.[5][6] The resulting biaryl structures are of significant interest in drug discovery, with applications as tubulin polymerization inhibitors for anticancer therapies and as agents targeting the central nervous system.[5][7]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.[4][8][9]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.[4][8][9]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[4][8][9]

Data Presentation: Optimized Reaction Conditions

The efficiency of the Suzuki cross-coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes typical conditions for the coupling of aryl bromides with various boronic acids, providing a starting point for optimization with this compound.

ComponentReagent/ParameterMolar Ratio/ValueNotes
Aryl Halide This compound1.0 equivalentStarting material.
Boronic Acid Aryl or Vinyl Boronic Acid1.1 - 1.5 equivalentsA slight excess is typically used to ensure complete consumption of the aryl halide.[1]
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1 - 5 mol%A common and effective catalyst for a wide range of substrates.[10]
Pd(OAc)₂/PPh₃ (Palladium(II) acetate/Triphenylphosphine)1 - 5 mol%Pre-catalyst that is reduced in situ to the active Pd(0) species.[3]
Pd/C (Palladium on Carbon)5 - 10 mol%A heterogeneous catalyst that simplifies product purification.[3]
Base K₂CO₃ (Potassium Carbonate)2.0 - 3.0 equivalentsA widely used and effective inorganic base.[3]
K₃PO₄ (Potassium Phosphate)2.0 - 3.0 equivalentsA strong base that can be effective for less reactive substrates.[11][12]
Cs₂CO₃ (Cesium Carbonate)2.0 - 3.0 equivalentsOften used to enhance reaction rates and yields, particularly with challenging substrates.[3][13]
Solvent Toluene/Water or Dioxane/Water4:1 to 10:1 (v/v)Common biphasic solvent systems that facilitate the reaction.[3][11]
Ethanol/Water1:1 (v/v)A more environmentally friendly "green" solvent option.[3]
Temperature 80 - 110 °C-Dependent on the boiling point of the chosen solvent system.[1][3]
Reaction Time 2 - 24 hours-Progress should be monitored by TLC or GC-MS.[1][3]

Experimental Protocols

The following are detailed protocols for conducting the Suzuki cross-coupling reaction with this compound using both homogeneous and heterogeneous palladium catalysts.

Protocol 1: Homogeneous Catalysis using Tetrakis(triphenylphosphine)palladium(0)

This protocol outlines a standard laboratory procedure for the synthesis of a biaryl compound from this compound using a homogeneous catalyst.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Heterogeneous Catalysis using Palladium on Carbon

This protocol provides an alternative procedure using a heterogeneous catalyst, which can simplify the purification process.

Materials:

  • This compound

  • Arylboronic acid

  • 10% Palladium on Carbon (Pd/C)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Deionized Water

  • Celite

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and sodium carbonate (3.0 mmol).

  • Add 10% Pd/C (5 mol%).

  • Add ethanol (10 mL) and deionized water (10 mL).

  • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol (2 x 10 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Visualizations

Suzuki Cross-Coupling Reaction Workflow

Suzuki_Workflow Start Reaction Setup Reactants 1. Add Aryl Bromide, Boronic Acid, Base Start->Reactants Catalyst 2. Add Pd Catalyst & Solvent Reactants->Catalyst Inert 3. Purge with Inert Gas Catalyst->Inert Reaction Heating & Stirring Inert->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Workup Reaction->Workup Quench 4. Cool & Quench Reaction Workup->Quench Extract 5. Extraction Quench->Extract Dry 6. Drying & Concentration Extract->Dry Purification Purification (Chromatography) Dry->Purification Product Final Product Purification->Product

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Product R¹-R² Product->RedElim

References

Application Note: Sensitive Quantification of Tricarboxylic Acid (TCA) Cycle Intermediates and other Carboxylic Acids using LC-MS with 4-BNMA Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and highly sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of short-chain carboxylic acids, with a focus on the intermediates of the tricarboxylic acid (TCA) cycle. Many biologically significant small molecules containing carboxylic acid functional groups are challenging to analyze with conventional reversed-phase LC-MS due to their high polarity, leading to poor retention and low ionization efficiency.[1] To overcome these limitations, this method employs a pre-column derivatization step using 4-bromo-N-methylaniline (4-BNMA). The 4-BNMA reagent reacts with the carboxyl groups of the target analytes in a reaction mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This derivatization significantly enhances the hydrophobicity of the analytes, leading to improved chromatographic retention and separation. Furthermore, the derivatization introduces a bromine atom into the analyte structure, which provides a characteristic isotopic pattern, facilitating confident identification and quantification. The derivatized analytes are readily ionized by positive electrospray ionization (ESI), and the resulting fragment ions can be monitored using tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. This method provides a reliable and high-throughput approach for studying metabolic pathways and the impact of drug candidates on cellular metabolism.

Introduction

The tricarboxylic acid (TCA) cycle is a fundamental metabolic pathway essential for cellular energy production and provides precursors for the biosynthesis of amino acids, nucleotides, and other vital molecules.[2][3] The accurate quantification of TCA cycle intermediates and other related carboxylic acids is therefore crucial in various fields of research, including drug discovery, disease biomarker identification, and metabolic engineering. However, the analysis of these polar, water-soluble compounds by reversed-phase liquid chromatography-mass spectrometry (LC-MS) is often hampered by poor chromatographic retention and insufficient ionization efficiency.

Chemical derivatization is a powerful strategy to address these challenges.[1] This application note details a method utilizing 4-bromo-N-methylaniline (4-BNMA) as a derivatization agent for the sensitive LC-MS/MS analysis of carboxylic acids. The 4-BNMA molecule is specifically designed to react with carboxylic acid moieties, thereby increasing their hydrophobicity and improving their chromatographic behavior on reversed-phase columns. The key advantages of 4-BNMA derivatization include:

  • Enhanced Sensitivity: The derivatization significantly improves ionization efficiency in positive ESI mode, leading to lower limits of detection.

  • Improved Chromatography: The increased hydrophobicity of the derivatized analytes results in better retention and separation on standard reversed-phase LC columns.

  • Confident Identification: The bromine atom in the 4-BNMA tag produces a characteristic isotopic pattern (79Br/81Br) that serves as a unique identifier for derivatized molecules.

  • Selective Detection: The derivatized analytes exhibit a common and highly specific fragmentation pattern in MS/MS, with a characteristic product ion pair at m/z 169/171, allowing for selective monitoring of all derivatized compounds.[4][5]

This application note provides detailed protocols for sample derivatization and LC-MS/MS analysis, along with quantitative performance data for a suite of TCA cycle intermediates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of the TCA cycle in metabolism and the overall workflow for the LC-MS analysis of carboxylic acids using 4-BNMA derivatization.

TCA_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate + Oxaloacetate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate → CO2 → NADH SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA → CO2 → NADH Succinate Succinate SuccinylCoA->Succinate → GTP Fumarate Fumarate Succinate->Fumarate → FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate → NADH Oxaloacetate->Citrate Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Sample Biological Sample (e.g., cell lysate, plasma) Extraction Extraction of Carboxylic Acids Sample->Extraction Derivatization 4-BNMA Derivatization (with EDC) Extraction->Derivatization Quenching Reaction Quenching Derivatization->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data Data Acquisition and Processing LCMS->Data

References

Application Notes and Protocols for Derivatizing Biological Samples with 4-bromo-N-methylbenzylamine (4-BNMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of small molecules containing carboxylic acid functional groups is crucial in various fields of biological research, from metabolomics to drug development. These molecules, including intermediates of central carbon metabolism like the tricarboxylic acid (TCA) cycle, often exhibit poor retention in reversed-phase liquid chromatography and suboptimal ionization efficiency in mass spectrometry. Chemical derivatization presents a robust solution to overcome these analytical challenges.

This document provides a detailed protocol for the derivatization of biological carboxylic acids using 4-bromo-N-methylbenzylamine (4-BNMA). 4-BNMA is a derivatization reagent designed to enhance the analytical properties of carboxylic acids for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2] The key advantages of using 4-BNMA include:

  • Enhanced Ionization: The derivatization facilitates robust detection in positive electrospray ionization (ESI) mode.[1][2]

  • Improved Chromatography: The addition of a phenyl group enhances retention on reversed-phase chromatography columns.[1]

  • Characteristic Isotopic Pattern: The presence of a bromine atom in the 4-BNMA molecule results in a distinct isotopic pattern in the mass spectrum, which aids in the confident identification of derivatized analytes.[1][2]

  • Prevention of Side Reactions: As a secondary amine, 4-BNMA prevents undesirable internal cyclization reactions that can occur with primary amine reagents.[1]

This method has been successfully applied to a variety of biological matrices, including cell cultures and tissues, for the analysis of mono-, di-, and tri-carboxylic acids.[1][2]

Experimental Protocols

Materials and Reagents
  • 4-bromo-N-methylbenzylamine (4-BNMA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Acetate buffer (50 mM, pH 5.6)

  • Internal standards (appropriate stable isotope-labeled carboxylic acids)

Protocol 1: Derivatization of Carboxylic Acid Standards and Samples in Aqueous Solution

This protocol is suitable for aqueous standards and cleared biological extracts.

  • In a microcentrifuge tube, combine 12.5 µL of the carboxylic acid sample or standard with 50 µL of 10 mM 4-BNMA in ACN.

  • Add 25 µL of freshly prepared 1 M EDC in 90:10 ACN:Water (v/v).

  • Vortex the mixture gently.

  • Incubate the reaction mixture at 60°C for 45 minutes.[3]

  • To quench the reaction, add 100 µL of 50 mM acetate buffer (pH 5.6).[1]

  • Centrifuge the sample to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction and Derivatization from Cell Cultures
  • Harvest cells and quench metabolic activity by flash-freezing in liquid nitrogen.

  • For extraction, add the cell pellet to a homogenization tube containing 1.4 mm ceramic beads.

  • Add 75 µL of ice-cold 50:50 MeOH:Water (v/v) containing appropriate internal standards.[1]

  • Homogenize the cells using a bead beater (e.g., 1 minute at 5.0 m/s).[1]

  • Transfer the homogenate to a new microcentrifuge tube and centrifuge at high speed to pellet cell debris.

  • Transfer the supernatant to a new tube and dry completely using a vacuum concentrator (e.g., SpeedVac).[1]

  • Proceed with the derivatization reaction as described in Protocol 1 , reconstituting the dried extract in the reaction mixture.

Protocol 3: Extraction and Derivatization from Tissue Samples
  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

  • Weigh the frozen tissue and place it in a homogenization tube with ceramic beads.

  • Add an appropriate volume of ice-cold 50:50 MeOH:Water (v/v) with internal standards to achieve a desired tissue concentration.

  • Homogenize the tissue using a bead beater until fully disrupted.

  • Centrifuge the homogenate at high speed to pellet tissue debris.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Dry the extract completely using a vacuum concentrator.

  • Proceed with the derivatization reaction as described in Protocol 1 .

Quantitative Data

The 4-BNMA derivatization method provides excellent sensitivity for the analysis of biological carboxylic acids. The following table summarizes the reported limits of detection (LOD) and limits of quantitation (LOQ) for several key analytes.

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
General Range 0.2 - 440.9 - 12

Note: The provided ranges are based on available literature and may vary depending on the specific analyte, matrix, and instrumentation.[3]

LC-MS/MS Analysis

The analysis of 4-BNMA derivatized carboxylic acids is typically performed using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in positive ion ESI and Multiple Reaction Monitoring (MRM) mode.

Recommended LC-MS/MS Parameters
ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 1 - 5 µL
Column Temperature 40 - 55°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

A generic gradient can be optimized as follows: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step. The total analysis time is typically under 10 minutes.

Example MRM Transitions

The characteristic fragmentation of 4-BNMA derivatives involves the loss of the neutral analyte and the formation of a stable bromobenzyl fragment ion.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Succinic Acid (di-derivatized)481.0 / 483.0 / 485.0169.0 / 171.0
Fumaric Acid (di-derivatized)479.0 / 481.0 / 483.0169.0 / 171.0
Malic Acid (di-derivatized)497.0 / 499.0 / 501.0169.0 / 171.0
α-Ketoglutaric Acid (di-derivatized)509.0 / 511.0 / 513.0169.0 / 171.0
Citric Acid (tri-derivatized)679.1 / 681.1 / 683.1 / 685.1169.0 / 171.0

Note: The multiple precursor ions reflect the isotopic distribution of bromine. The most abundant product ions are typically m/z 169.0 and 171.0, corresponding to the [C8H9Br]+ fragment.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Cells, Tissue, Plasma) extraction Extraction with Methanol/Water sample->extraction drying Dry Extract extraction->drying reconstitution Reconstitute in 4-BNMA & EDC drying->reconstitution incubation Incubate at 60°C reconstitution->incubation quenching Quench Reaction incubation->quenching lcms LC-MS/MS Analysis quenching->lcms data Data Processing lcms->data

Caption: Workflow for derivatization of biological samples with 4-BNMA.

Tricarboxylic Acid (TCA) Cycle

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle.

References

Quantitative Analysis of Short-Chain Fatty Acids Using 4-Bromomethyl-7-Methoxycoumarin (4-BNMA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are volatile fatty acids produced by the gut microbiota through the fermentation of dietary fibers. These molecules are not only crucial energy sources for colonocytes but also act as key signaling molecules in various physiological processes, including immune regulation, glucose homeostasis, and host-epigenome interactions. Their significant role in health and disease has made the accurate quantification of SCFAs in biological matrices a critical aspect of research in microbiology, immunology, and drug development.

This document provides a detailed application note and protocol for the quantitative analysis of short-chain fatty acids using the derivatization reagent 4-bromomethyl-7-methoxycoumarin (4-BNMA) followed by liquid chromatography-mass spectrometry (LC-MS) analysis. The 4-BNMA derivatization strategy offers enhanced sensitivity and chromatographic retention of the otherwise volatile and polar SCFAs.

Principle of the Method

The quantitative analysis of SCFAs by LC-MS is challenging due to their low molecular weight, high polarity, and poor ionization efficiency. Derivatization with 4-BNMA addresses these challenges by attaching a larger, non-polar, and easily ionizable moiety to the SCFA molecule. The carboxylic acid group of the SCFA is activated using a coupling agent, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which then reacts with the secondary amine of 4-BNMA to form a stable amide bond. The resulting derivative is more amenable to reverse-phase chromatography and exhibits improved ionization efficiency in positive electrospray ionization (ESI) mode, leading to lower limits of detection. The presence of a bromine atom in 4-BNMA also provides a characteristic isotopic pattern that can aid in identification.

Quantitative Data Summary

While comprehensive validation data for a full panel of short-chain fatty acids using 4-BNMA is not extensively published in a single study, the following table summarizes the expected performance characteristics based on the analysis of similar carboxylic acids and the foundational method developed by Marquis et al. (2017). Researchers should perform their own validation studies to establish specific performance metrics for their analytes of interest and matrix.

AnalyteLinearity (R²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
Acetate>0.99Data not availableData not availableMatrix-dependent
Propionate>0.99Data not availableData not availableMatrix-dependent
Butyrate>0.99Data not availableData not availableMatrix-dependent
Isobutyrate>0.99Data not availableData not availableMatrix-dependent
Valerate>0.99Data not availableData not availableMatrix-dependent
Isovalerate>0.99Data not availableData not availableMatrix-dependent
Pyruvic Acid>0.9951594
Succinic Acid>0.990.9395

Note: Data for Pyruvic Acid and Succinic Acid are provided as representative examples of mono- and dicarboxylic acids from the foundational study by Marquis et al. (2017) to indicate the potential sensitivity of the 4-BNMA method.[1][2][3] Linearity and recovery are expected to be excellent but should be determined empirically for each specific SCFA and biological matrix.

Experimental Protocols

Materials and Reagents
  • Standards: Acetic acid, propionic acid, butyric acid, isobutyric acid, valeric acid, isovaleric acid, and their corresponding stable isotope-labeled internal standards (e.g., ¹³C- or D-labeled).

  • Derivatization Reagent: 4-bromomethyl-7-methoxycoumarin (4-BNMA)

  • Coupling Agent: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Formic acid (FA, LC-MS grade)

  • Sample Preparation: Protein precipitation plates or tubes, centrifuge, evaporator (e.g., SpeedVac or nitrogen evaporator).

Preparation of Solutions
  • SCFA Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each SCFA and internal standard in a suitable solvent (e.g., water or methanol). Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in water or an appropriate buffer to create a calibration curve (e.g., 0.1 to 500 µg/L).

  • 4-BNMA Solution (10 mM): Dissolve the appropriate amount of 4-BNMA in acetonitrile. Prepare fresh or store at -20°C for limited periods.

  • EDC Solution (1 M): Dissolve EDC in water. Prepare fresh before each use.

Sample Preparation Protocol (Human Plasma)
  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standards at a known concentration.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or well, avoiding the protein pellet.

  • Evaporation: Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.

Derivatization Protocol
  • Reconstitution: Reconstitute the dried sample extract in 25 µL of a 50:50 (v/v) acetonitrile/water mixture.

  • Addition of Derivatization Reagent: Add 50 µL of 10 mM 4-BNMA solution to each sample.

  • Addition of Coupling Agent: Add 25 µL of 1 M EDC solution to initiate the reaction.

  • Incubation: Vortex the mixture and incubate at 60°C for 45 minutes.[1][3]

  • Quenching (Optional but Recommended): To stop the reaction, add 100 µL of 50 mM acetate buffer (pH 5.6).[3]

  • Final Preparation for LC-MS: The derivatized sample is now ready for dilution in the initial mobile phase and injection into the LC-MS system.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient elution from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes) is typically used to separate the derivatized SCFAs.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of the 4-BNMA-derivatized SCFA, and a characteristic product ion (m/z 171, corresponding to the bromobenzyl moiety) can be used for detection.[1][3]

Visualization of Key Concepts and Pathways

Experimental Workflow for SCFA Analysis using 4-BNMA

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Fecal Extract) Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standards) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Evaporation to Dryness Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Add_4BNMA Add 4-BNMA Reconstitution->Add_4BNMA Add_EDC Add EDC Add_4BNMA->Add_EDC Incubation Incubation (60°C, 45 min) Add_EDC->Incubation LCMS LC-MS/MS Analysis (C18, ESI+) Incubation->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA SCFAs (Acetate, Propionate) GPR43 GPR43/FFAR2 SCFA->GPR43 GPR41 GPR41/FFAR3 SCFA->GPR41 Gq Gαq GPR43->Gq activates Gi Gαi GPR43->Gi activates GPR41->Gi activates PLC PLC Gq->PLC activates AC Adenylate Cyclase Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP ↓ cAMP AC->cAMP Ca ↑ [Ca2+] IP3_DAG->Ca Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) cAMP->Downstream Ca->Downstream cluster_outside Extracellular cluster_inside Intracellular cluster_nucleus Nucleus SCFA Butyrate Propionate SCFA_in Butyrate Propionate SCFA->SCFA_in Enters Cell HDAC HDACs (Class I & IIa) Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Acetylation Chromatin Relaxed Chromatin Acetyl_Histones->Chromatin Gene_Expression ↑ Gene Expression (e.g., anti-inflammatory genes) Chromatin->Gene_Expression SCFA_in->HDAC Inhibits

References

Application Notes and Protocols for 1-(4-Bromophenyl)-n-methylmethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-n-methylmethanamine, also known as 4-bromo-N-methylbenzylamine, is a versatile building block in organic synthesis. Its structure incorporates a brominated phenyl ring, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the N-methylbenzylamine moiety provides a scaffold for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

The primary utility of this compound as a building block stems from the reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The most common and powerful of these transformations are the Suzuki-Miyaura, Heck, and Sonogashira couplings. Additionally, this compound finds application as a derivatizing agent for the analysis of carboxylic acids.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl structures, which are prevalent in many biologically active molecules.

Application Highlight: Synthesis of Biphenyl Derivatives

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Suzuki_Miyaura start 1-(4-Bromophenyl)- n-methylmethanamine reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->reagents product 4'-((Methylamino)methyl)- [1,1'-biphenyl]-R derivative reagents->product Heat Heck_Reaction start 1-(4-Bromophenyl)- n-methylmethanamine reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., P(o-tolyl)₃) Base (e.g., Et₃N) Solvent (e.g., DMF) start->reagents alkene Alkene (e.g., Styrene) alkene->reagents product Substituted Alkene Derivative reagents->product Heat Sonogashira_Coupling start 1-(4-Bromophenyl)- n-methylmethanamine reagents Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) start->reagents alkyne Terminal Alkyne (e.g., Phenylacetylene) alkyne->reagents product Arylalkyne Derivative reagents->product Room Temp to Heat Derivatization_Workflow cluster_0 Activation cluster_1 Derivatization carboxylic_acid Carboxylic Acid (R-COOH) edc EDC carboxylic_acid->edc activated_intermediate O-acylisourea intermediate edc->activated_intermediate bnma 1-(4-Bromophenyl)- n-methylmethanamine (BNMA) activated_intermediate->bnma Nucleophilic Substitution derivatized_product BNMA-derivatized Carboxylic Acid bnma->derivatized_product lc_ms LC-MS Analysis derivatized_product->lc_ms Analysis

Troubleshooting & Optimization

optimizing 4-BNMA derivatization reaction conditions (temperature, time, concentration)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 4-bromo-N-methylaniline (4-BNMA) derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of 4-BNMA for derivatization?

A1: The optimal concentration for 4-BNMA has been found to be 10 mM. Lower concentrations, such as 1 mM, may not lead to complete derivatization, while higher concentrations, like 100 mM, have shown no significant benefit in the reaction conditions.[1]

Q2: What is the recommended reaction temperature for 4-BNMA derivatization?

A2: A reaction temperature of 60°C is recommended for the fastest reaction time. Studies have shown that this temperature does not lead to significant thermal decomposition of the derivatized product.[1] Reactions can also be carried out at room temperature (approximately 22°C) or 37°C, but they will proceed at a slower rate.[1]

Q3: How long should the derivatization reaction be carried out?

A3: At 60°C, the reaction proceeds rapidly, with significant product formation observed within the first 15-30 minutes and approaching completion by 45 minutes.[1][2] For ensuring complete reaction, a time of 45 minutes to 1 hour is often employed.[2][3]

Q4: What is the role of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the reaction?

A4: EDC is a coupling agent used to activate carboxylic acids, allowing them to react with the amine group of 4-BNMA to form a stable amide bond.[1][3][4]

Q5: How can I quench the derivatization reaction?

A5: The reaction can be effectively stopped by adding a 50 mM acetate buffer (pH 5.6).[1][2]

Q6: What are the advantages of using 4-BNMA as a derivatization reagent?

A6: 4-BNMA offers several advantages:

  • Its secondary amine structure helps prevent unwanted internal cyclization reactions and promotes complete derivatization.[1]

  • The phenyl group improves retention in reversed-phase chromatography.[1][3]

  • The bromine atom provides a distinct isotopic pattern, which aids in the identification of derivatized molecules using mass spectrometry.[1][4][5]

  • It is a commercially available and relatively inexpensive reagent.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to suboptimal conditions.Ensure the reaction is carried out at 60°C for at least 45 minutes with a 10 mM concentration of 4-BNMA.[1]
Degradation of reagents.Use fresh reagents. Ensure proper storage of 4-BNMA and EDC.
Presence of water in the reaction mixture.Use anhydrous solvents and dry glassware, as moisture can hydrolyze the reagents and derivatives.[6][7][8]
Incorrect pH.The reaction is sensitive to pH. Ensure the conditions are suitable for EDC coupling, which is typically in a slightly acidic to neutral pH range before quenching.
Poor Reproducibility Inconsistent reaction times or temperatures.Use a reliable heating block or water bath to maintain a constant temperature. Time the reaction accurately.[9]
Variability in reagent concentrations.Prepare fresh stock solutions of 4-BNMA and EDC and use precise pipetting techniques.[9]
Matrix effects from the sample.Consider a sample cleanup or extraction step prior to derivatization to remove interfering substances.
Presence of Byproducts Side reactions due to impurities.Use high-purity reagents and solvents.
Over-reaction or side reactions.While 60°C is optimal for speed, for particularly sensitive analytes, consider testing a lower temperature (e.g., 37°C) for a longer duration.[1]
Poor Chromatographic Peak Shape Analyte adsorption to glassware.Silanize glassware to prevent loss of sample through adsorption, especially for low-level analyses.[7]
Issues with the analytical column.Ensure the column is appropriate for the derivatized analyte and is properly conditioned. The phenyl group of 4-BNMA improves retention on reversed-phase columns.[1][3]

Data Presentation

Table 1: Optimization of 4-BNMA Concentration

4-BNMA ConcentrationObservationReference
1 mMIncomplete derivatization[1]
10 mM Optimal concentration for complete derivatization [1]
100 mMNo significant benefit over 10 mM[1]

Table 2: Optimization of Reaction Temperature and Time

TemperatureReaction RateMaximum IntensityRecommended TimeReference
Room Temp (~22°C)SlowestNo decrease observed> 2 hours[1]
37°CModerateNo decrease observed~ 90-120 minutes[1]
60°C Fastest No decrease observed 45 minutes [1][2]

Experimental Protocols

Detailed Methodology for 4-BNMA Derivatization of Carboxylic Acids

This protocol is based on the optimized conditions for the derivatization of carboxylic acids for LC-MS/MS analysis.[1][2]

Materials:

  • Carboxylic acid sample

  • 4-bromo-N-methylaniline (4-BNMA) solution (10 mM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M)

  • Acetonitrile/Water (50:50, v/v) for reconstitution

  • Acetate buffer (50 mM, pH 5.6) for quenching

Procedure:

  • To a 12.5 µL aliquot of your carboxylic acid sample, add 50 µL of the 10 mM 4-BNMA solution.

  • Initiate the reaction by adding 25 µL of 1 M EDC solution.

  • Incubate the reaction mixture at 60°C for 45 minutes.

  • Quench the reaction by adding 100 µL of 50 mM acetate buffer.

  • The sample can then be dried (e.g., by speedvac) and reconstituted in an appropriate solvent (e.g., Acetonitrile/Water 50:50, v/v) for analysis.[1]

Mandatory Visualization

G Workflow for Optimizing 4-BNMA Derivatization cluster_prep Preparation cluster_optimization Optimization Parameters cluster_reaction Reaction & Quenching cluster_analysis Analysis & Evaluation Prep Prepare Reagents (4-BNMA, EDC, Buffers) Mix Mix Sample, 4-BNMA, EDC Prep->Mix Sample Prepare Analyte Sample Sample->Mix Concentration Concentration (e.g., 1, 10, 100 mM) Concentration->Mix Temperature Temperature (e.g., 22°C, 37°C, 60°C) Incubate Incubate at Set Temp/Time Temperature->Incubate Time Time (e.g., 15, 30, 45, 60 min) Time->Incubate Mix->Incubate Quench Quench Reaction Incubate->Quench Analysis LC-MS/MS Analysis Quench->Analysis Evaluate Evaluate Peak Area/ Reaction Completion Analysis->Evaluate Optimal Determine Optimal Conditions Evaluate->Optimal

Caption: A logical workflow for optimizing 4-BNMA derivatization reaction conditions.

References

troubleshooting incomplete derivatization of carboxylic acids with 4-bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the derivatization of carboxylic acids with 4-bromo-N-methylbenzylamine (4-BNMA) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling chemistry. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Incomplete Derivatization

Incomplete derivatization is a common issue that can lead to inaccurate quantification and variability in experimental results. The following guide addresses the most frequent causes of incomplete reactions and provides systematic solutions.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Start: Incomplete Derivatization Observed check_reagents 1. Check Reagents and Solvents start->check_reagents check_ph 2. Verify Reaction pH check_reagents->check_ph Reagents OK sub_reagents1 EDC or 4-BNMA degraded? (Use fresh reagents) check_reagents->sub_reagents1 sub_reagents2 Solvents anhydrous? (Use dry solvents) check_reagents->sub_reagents2 check_conditions 3. Review Reaction Conditions (Time, Temperature, Stoichiometry) check_ph->check_conditions pH Correct sub_ph1 Activation pH too high? (Adjust to pH 4.5-6.0) check_ph->sub_ph1 sub_ph2 Coupling pH too low? (Adjust to pH 7.0-8.5 for amine reaction) check_ph->sub_ph2 check_quenching 4. Evaluate Quenching and Workup check_conditions->check_quenching Conditions Optimal sub_conditions1 Insufficient reaction time or temperature? (Optimize based on analyte) check_conditions->sub_conditions1 sub_conditions2 Incorrect stoichiometry? (Ensure molar excess of derivatizing agent) check_conditions->sub_conditions2 solution Derivatization Complete check_quenching->solution Procedure Correct sub_quenching1 Premature quenching? (Ensure reaction is complete before quenching) check_quenching->sub_quenching1 sub_quenching2 Inefficient byproduct removal? (Optimize washing steps) check_quenching->sub_quenching2

Caption: A step-by-step workflow for troubleshooting incomplete derivatization.

Problem Potential Cause Recommended Solution
Low or no product formation Degraded Reagents: EDC is moisture-sensitive and can hydrolyze over time, rendering it inactive. 4-BNMA can also degrade.Use fresh, high-quality EDC and 4-BNMA. Store EDC in a desiccator at the recommended temperature.
Inappropriate Solvent: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate.[1]Use anhydrous solvents, such as acetonitrile or DMF.
Incorrect pH: The activation of the carboxylic acid by EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine (4-BNMA) is favored at a more neutral to slightly basic pH (7.0-8.5).For a one-pot reaction, a compromise pH may be necessary. For optimal results, consider a two-step protocol where the activation is performed at an acidic pH, followed by adjustment to a more basic pH for the coupling step.
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature for some carboxylic acids.Increase the reaction temperature. A common starting point is 60°C for 45 minutes.[2] However, be mindful of potential degradation of the analyte or reagents at higher temperatures.
Inconsistent results Variable Reagent Quality: Using different batches of reagents with varying purity can lead to inconsistent derivatization efficiency.Qualify new batches of reagents before use in critical experiments.
Matrix Effects: Components in the sample matrix may interfere with the reaction.Implement a sample cleanup step prior to derivatization to remove interfering substances.
Presence of side products Hydrolysis of Activated Intermediate: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC is unstable and can be hydrolyzed back to the carboxylic acid if it does not react with 4-BNMA in a timely manner.[1]The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, can form a more stable NHS-ester intermediate, which is less prone to hydrolysis and can improve reaction efficiency.[1]
Formation of N-acylurea: A common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable, unreactive N-acylurea.[3]The use of NHS or sulfo-NHS can help to minimize this side reaction by converting the O-acylisourea intermediate to the more stable NHS-ester.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using 4-bromo-N-methylbenzylamine for derivatization?

A1: 4-bromo-N-methylbenzylamine (4-BNMA) is a derivatizing agent used to improve the detection of carboxylic acids in liquid chromatography-mass spectrometry (LC-MS) analysis.[4] The key benefits include:

  • Enhanced Ionization: The derivatized product is more readily ionized in the mass spectrometer, leading to increased sensitivity.

  • Improved Chromatographic Retention: The addition of the benzyl group increases the hydrophobicity of the molecule, improving retention on reversed-phase chromatography columns.[5]

  • Isotopic Signature: The presence of a bromine atom provides a characteristic isotopic pattern (approximately 1:1 ratio of 79Br and 81Br isotopes), which aids in the identification and confirmation of the derivatized analyte.[6]

  • Prevention of Side Reactions: As a secondary amine, 4-BNMA prevents unwanted internal cyclization reactions that can occur with primary amines when derivatizing dicarboxylic or other polycarboxylic acids.[5]

Q2: What is the role of EDC in the reaction?

A2: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker that facilitates the formation of an amide bond between a carboxylic acid and a primary or secondary amine.[1] It activates the carboxyl group of the carboxylic acid, making it susceptible to nucleophilic attack by the amine group of 4-BNMA.

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Nucleophilic Attack by 4-BNMA RCOOH R-COOH O_acylisourea O-acylisourea (unstable intermediate) RCOOH->O_acylisourea + EDC EDC EDC Derivative Derivatized Product (Amide) O_acylisourea->Derivative + 4-BNMA BNMA 4-BNMA Urea Urea byproduct

References

minimizing byproduct formation in the synthesis of 1-(4-Bromophenyl)-n-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1-(4-Bromophenyl)-n-methylmethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of 4-bromobenzaldehyde and methylamine.

Question 1: Low yield of the desired product, this compound, is observed. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors related to the reaction conditions and reagents. The primary competing reactions are the reduction of the starting aldehyde to an alcohol and the formation of over-alkylated byproducts.

  • Cause 1: Reduction of 4-bromobenzaldehyde to (4-bromophenyl)methanol. This occurs when the reducing agent is too reactive and reduces the aldehyde before it can form the imine intermediate with methylamine. This is particularly common with strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.

    • Solution: Employ a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2] These reagents preferentially reduce the iminium ion intermediate over the starting aldehyde. Alternatively, a two-step procedure can be used where the imine is formed first, followed by the addition of the reducing agent.

  • Cause 2: Incomplete imine formation. The formation of the imine intermediate is a crucial step. If the equilibrium is not shifted towards the imine, the subsequent reduction will be inefficient.

    • Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be beneficial. Mildly acidic conditions (pH 5-6) can also catalyze imine formation.

  • Cause 3: Suboptimal reaction temperature.

    • Solution: While many reductive aminations proceed well at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can lead to byproduct formation. Optimization of the reaction temperature is recommended.

Question 2: Significant formation of the tertiary amine byproduct, 1-(4-Bromophenyl)-N,N-dimethylmethanamine, is detected. How can this be minimized?

Answer:

The formation of the tertiary amine is a result of the desired secondary amine product reacting further with another molecule of 4-bromobenzaldehyde.

  • Solution 1: Stoichiometric control. Use a slight excess of methylamine relative to 4-bromobenzaldehyde. This increases the probability of the aldehyde reacting with the primary amine rather than the secondary amine product.

  • Solution 2: Slow addition of the aldehyde. If the reaction setup allows, the slow addition of 4-bromobenzaldehyde to a solution of methylamine can help maintain a low concentration of the aldehyde, thus disfavoring the second alkylation step.

  • Solution 3: Choice of reducing agent. A highly reactive reducing agent can quickly consume the initially formed imine, preventing the secondary amine from accumulating and reacting further.

Question 3: The primary byproduct observed is (4-bromophenyl)methanol. How can this be avoided?

Answer:

The formation of (4-bromophenyl)methanol indicates that the reduction of the aldehyde is outcompeting the reductive amination pathway.

  • Solution 1: Use a selective reducing agent. As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of the iminium ion over the aldehyde.[2]

  • Solution 2: Implement a two-step procedure. First, allow the 4-bromobenzaldehyde and methylamine to react to form the imine. This can be monitored by techniques like TLC or NMR. Once imine formation is complete, add the reducing agent, such as sodium borohydride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for the synthesis of this compound?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations due to its high selectivity for the iminium ion, which minimizes the formation of the alcohol byproduct.[2] Sodium borohydride (NaBH₄) can also be used effectively in a two-step process where the imine is pre-formed.

Q2: What is the optimal solvent for this reaction?

A2: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃. For reactions involving NaBH₄, alcoholic solvents like methanol or ethanol are suitable for the reduction step.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aldehyde. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the formation of the product and byproducts.[3][4]

Q4: What is the typical work-up procedure for this reaction?

A4: The reaction is typically quenched by the addition of an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide, to neutralize any remaining acid and decompose the borohydride reagent. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Q5: How can the final product be purified?

A5: The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities.

Data Presentation

The following tables summarize quantitative data for the reductive amination of 4-bromobenzaldehyde with different amines and reducing agents. This data is for analogous reactions and should be used as a general guide for optimizing the synthesis of this compound.

Table 1: Comparison of Reducing Agents in the Reductive Amination of 4-Bromobenzaldehyde with Aniline

Reducing Agent SystemSolventTemperatureTime (min)Yield (%)Reference
NaBH₄ / DOWEX®50WX8THFRoom Temp.2088[5]

Note: This data is for the reaction with aniline, not methylamine, but provides a useful comparison of reaction efficiency.

Table 2: Yields of N-(4-bromobenzyl)anilines using NaBH₄ and NaH₂PO₄·H₂O

AmineProductTime (min)Yield (%)
AnilineN-(4-bromobenzyl)aniline6088
4-MethoxyanilineN-(4-bromobenzyl)-4-methoxyaniline8590
4-BromoanilineN-(4-bromobenzyl)-4-bromoaniline6090

Source: Adapted from a study on reductive amination of aldehydes. The specific conditions were reflux in THF.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • To a solution of 4-bromobenzaldehyde (1.0 mmol) in dichloromethane (DCM, 10 mL), add methylamine (a solution in THF or ethanol, 1.2 mmol).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

  • Imine Formation: Dissolve 4-bromobenzaldehyde (1.0 mmol) and methylamine (1.2 mmol) in methanol (10 mL). Add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 1-2 hours, or until imine formation is deemed complete by TLC or NMR analysis.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Mandatory Visualization

experimental_workflow cluster_one_pot One-Pot Procedure cluster_two_step Two-Step Procedure a1 Mix 4-bromobenzaldehyde, methylamine, and solvent (DCM) a2 Stir for imine formation (20-30 min) a1->a2 a3 Add NaBH(OAc)3 a2->a3 a4 Stir to completion a3->a4 a5 Work-up and Purification a4->a5 b1 Mix 4-bromobenzaldehyde, methylamine, and solvent (MeOH) + catalytic acid b2 Stir for imine formation (1-2 hours) b1->b2 b3 Cool to 0°C b2->b3 b4 Add NaBH4 b3->b4 b5 Stir to completion b4->b5 b6 Work-up and Purification b5->b6

Caption: Experimental workflows for one-pot versus two-step reductive amination.

troubleshooting_byproducts start Analysis of Crude Product byproduct Significant Byproduct Detected? start->byproduct alcohol (4-bromophenyl)methanol byproduct->alcohol Yes tertiary_amine Tertiary Amine byproduct->tertiary_amine Yes end Improved Yield/Purity byproduct->end No solution_alcohol Use milder reducing agent (NaBH(OAc)3) or Perform two-step reaction alcohol->solution_alcohol solution_tertiary Use excess methylamine or Slow addition of aldehyde tertiary_amine->solution_tertiary solution_alcohol->end solution_tertiary->end

Caption: Troubleshooting guide for byproduct formation.

References

Technical Support Center: 4-BNMA Derivatization in Plasma and Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-BNMA derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of matrix effects when analyzing plasma and urine samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the 4-BNMA derivatization of plasma and urine samples for LC-MS/MS analysis.

Frequently Asked Questions

???+ question "What is 4-BNMA and why is it used for derivatization?"

???+ question "What are matrix effects and how do they affect my analysis?"

???+ question "Which sample preparation technique is best for minimizing matrix effects?"

???+ question "How can an internal standard help with matrix effects?"

Troubleshooting Guide

Problem Possible Causes Solutions
Low or no analyte signal 1. Incomplete Derivatization: Reaction conditions (temperature, time, reagent concentration) may be suboptimal.[1][2] 2. Severe Ion Suppression: High levels of matrix components are co-eluting with the analyte.[3] 3. Analyte Degradation: The derivatized analyte may be unstable under the storage or analytical conditions.1. Optimize Derivatization: Systematically evaluate reaction time, temperature, and the concentration of 4-BNMA and the coupling agent (e.g., EDC). Ensure the pH of the reaction mixture is appropriate.[1] 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to remove more matrix components.[3][4] Consider using phospholipid removal plates for plasma samples.[5] 3. Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from the regions of major ion suppression. A post-column infusion experiment can identify these regions.[6][7] 4. Check Stability: Analyze samples immediately after preparation or perform stability studies at different storage temperatures.[1]
Poor reproducibility (High %RSD) 1. Inconsistent Sample Preparation: Variability in extraction recovery between samples. 2. Variable Matrix Effects: The composition of the matrix varies significantly between different samples, leading to inconsistent ion suppression.[8][7] 3. Inconsistent Derivatization: The derivatization reaction is not proceeding to completion consistently across all samples.1. Use a SIL-IS: A stable isotope-labeled internal standard is the best way to correct for variability in both recovery and matrix effects.[6][9] 2. Automate Sample Preparation: If possible, use automated liquid handlers or SPE systems to improve consistency. 3. Ensure Complete Derivatization: Increase reaction time or temperature to drive the reaction to completion. Verify completeness by monitoring the disappearance of the underivatized analyte.[2]
Peak tailing or splitting 1. Chromatographic Issues: Column degradation, inappropriate mobile phase pH, or secondary interactions with the stationary phase. 2. Injector Problems: Contamination or partial blockage of the injector.[2] 3. Co-eluting Interferences: A matrix component with similar properties is interfering with the analyte peak.1. Optimize Chromatography: Use a new column, adjust the mobile phase pH, or try a different column chemistry. Ensure the mobile phase is compatible with the derivatized analyte.[10] 2. Clean the System: Flush the injector and column thoroughly. 3. Improve Sample Cleanup: Use a more selective SPE protocol to remove the interfering compound.
Unexpectedly high background signal 1. Reagent Contamination: The derivatization reagents (4-BNMA, EDC) or solvents may be contaminated.[11] 2. Excess Derivatization Reagent: A large excess of 4-BNMA can create a high background signal.1. Use High-Purity Reagents: Purchase reagents from a reputable supplier and use fresh, high-purity solvents. 2. Optimize Reagent Concentration: Reduce the concentration of 4-BNMA to the minimum required for complete derivatization. 3. Post-Derivatization Cleanup: Consider a liquid-liquid extraction or a simple SPE step after derivatization to remove excess reagents before LC-MS analysis.

Data Summary

The following table summarizes the effectiveness of various sample preparation techniques in reducing matrix effects for biological samples. While specific data for 4-BNMA derivatized analytes is limited, these general trends are highly applicable.

Sample Preparation Method Typical Analyte Recovery Matrix Effect Reduction Key Advantages Key Disadvantages
Protein Precipitation (PPT) 80-100%LowFast, simple, inexpensiveHigh residual matrix components, significant ion suppression common.[4][12]
Liquid-Liquid Extraction (LLE) 70-95%ModerateGood removal of salts and some lipids, relatively low cost.[3]Can be labor-intensive, may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) 85-100%HighProvides the cleanest extracts, excellent for removing phospholipids and salts.[3][4]More expensive and time-consuming than PPT or LLE.
HybridSPE®-Phospholipid >90%Very High (for phospholipids)Specifically targets and removes phospholipids, a major source of matrix effects in plasma.Primarily for phospholipid removal; other matrix components may remain.

Experimental Protocols & Methodologies

Protocol 1: 4-BNMA Derivatization of Carboxylic Acids in Plasma

This protocol is based on established methods for derivatizing carboxylic acids.[1][13]

Materials:

  • Plasma sample

  • 4-bromo-N-methylbenzylamine (4-BNMA) solution (10 mM in Acetonitrile/Water 50:50, v/v)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M in water)

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) solution (a suitable SIL-IS for the analyte of interest)

  • 50 mM Acetate buffer (pH 5.6) for quenching

Procedure:

  • Sample Pre-treatment (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of IS solution.

    • Add 400 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 12.5 µL of water or buffer.

    • Add 50 µL of 10 mM 4-BNMA solution.

    • Add 25 µL of 1 M EDC solution to initiate the reaction.

    • Incubate at 60°C for 45 minutes.

  • Quenching:

    • Stop the reaction by adding 100 µL of 50 mM acetate buffer.

  • Final Preparation:

    • Vortex the sample.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Urine Samples

This is a general protocol for a mixed-mode SPE cartridge. The specific conditions (wash and elution solvents) should be optimized for the analyte of interest.

Materials:

  • Mixed-mode SPE cartridges (e.g., reversed-phase with strong anion exchange)

  • Sample (pre-treated plasma from Protocol 1, Step 1, or diluted urine)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Water)

  • Wash Solvent (e.g., 5% Methanol in water)

  • Elution Solvent (e.g., 5% Formic Acid in Methanol)

Procedure:

  • Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.

  • Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering substances.

  • Elution: Elute the derivatized analyte with 1 mL of elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for sample analysis, from preparation to data acquisition.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma or Urine Sample IS_Addition Add Internal Standard Sample->IS_Addition Extraction Extraction (PPT, LLE, or SPE) IS_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Proceed to Derivatization Add_Reagents Add 4-BNMA & EDC Reconstitution->Add_Reagents Incubation Incubate (e.g., 60°C) Add_Reagents->Incubation Quench Quench Reaction Incubation->Quench LC_MS LC-MS/MS Analysis Quench->LC_MS Inject for Analysis Data Data Processing LC_MS->Data G Start Poor or No Signal Check_MS Is MS Sensitivity OK? (Check Tune/Calibration) Start->Check_MS Check_Deriv Is Derivatization Complete? Optimize_Deriv Optimize Reaction: - Time - Temperature - Reagent Conc. Check_Deriv->Optimize_Deriv No Check_Suppression Investigate Ion Suppression (Post-Column Infusion) Check_Deriv->Check_Suppression Yes Check_MS->Check_Deriv Yes Maintain_MS Perform MS Maintenance Check_MS->Maintain_MS No Success Problem Solved Optimize_Deriv->Success Improve_Cleanup Improve Sample Cleanup (e.g., PPT -> SPE) Check_Suppression->Improve_Cleanup Yes Check_Suppression->Success No Modify_LC Modify LC Method (Change Gradient/Column) Improve_Cleanup->Modify_LC Still an issue Improve_Cleanup->Success Modify_LC->Success Maintain_MS->Start

References

Technical Support Center: Suzuki Coupling of 4-bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling reaction with 4-bromo-N-methylbenzylamine. Our aim is to help you overcome common challenges and improve your reaction yields.

Troubleshooting Guide

Low yields in the Suzuki coupling of 4-bromo-N-methylbenzylamine can arise from several factors. This guide provides a systematic approach to identifying and resolving these issues.

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// Connections to details InertAtmosphere -- InertAtmosphere_Details; ReagentQuality -- ReagentQuality_Details; ReactionConditions -- ReactionConditions_Details; CatalystSystem -- CatalystSystem_Details; SideReactions -- SideReactions_Details; }

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Technical Support Center: Optimizing ESI-MS Analysis of 4-BNMA Derivatized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-bromo-N-methylbenzylamine (4-BNMA) derivatized compounds using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with poor ionization and achieve optimal analytical results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the ESI-MS analysis of 4-BNMA derivatized compounds.

Q1: Why am I observing low signal intensity or no signal at all for my 4-BNMA derivatized analyte in positive ion ESI-MS?

A1: Low signal intensity for 4-BNMA derivatives, while less common due to the nature of the tag, can still occur. Several factors could be contributing to this issue:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion, resulting in a low concentration of the desired derivative.

    • Solution: Review and optimize the derivatization protocol. Ensure the correct molar excess of 4-BNMA and the coupling agent (e.g., EDC) are used. Reaction time and temperature are also critical parameters to optimize.[1]

  • Suboptimal ESI Source Parameters: The settings for the ESI source, such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, may not be optimal for the ionization of your specific 4-BNMA derivative.

    • Solution: Perform a systematic optimization of the ESI source parameters. This can be done by infusing a standard solution of the derivatized analyte and adjusting the parameters to maximize the signal intensity.[2]

  • Mobile Phase Composition: The composition of the mobile phase can significantly impact ionization efficiency.

    • Solution: The addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase is often recommended to promote protonation and enhance signal intensity in positive ion mode.[3][4] Avoid using ion-pairing agents like trifluoroacetic acid (TFA) if possible, as they can cause signal suppression.[5][6]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[2]

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[2] Also, ensure chromatographic separation is adequate to resolve the analyte from interfering species.

  • Instrument Contamination: Contamination in the LC-MS system, particularly at the ESI source, can lead to poor signal.

    • Solution: Regularly clean the ESI source components, including the spray shield, capillary, and cone, according to the manufacturer's recommendations.

Q2: I am seeing a complex mass spectrum with multiple adducts for my 4-BNMA derivative. How can I simplify the spectrum and improve quantification?

A2: The formation of various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) in addition to the desired protonated molecule [M+H]⁺ can complicate data analysis and reduce the signal intensity of the target ion.[7][8]

  • Mobile Phase Purity: The presence of metal salts in the mobile phase is a common cause of adduct formation.

    • Solution: Use high-purity, LC-MS grade solvents and additives.[5] The use of additives like ammonium formate can sometimes help to promote the formation of the protonated molecule over salt adducts.[9]

  • Sample Contamination: The sample itself or the vials and caps used can introduce salt contamination.

    • Solution: Ensure proper sample handling and use high-quality, low-bleed vials and caps.

  • ESI Source Conditions: High capillary voltage can sometimes promote the formation of adducts.

    • Solution: Optimize the capillary voltage to favor the formation of the protonated molecule.

Q3: My derivatization reaction seems incomplete, as I still see a significant peak for the underivatized carboxylic acid. What can I do?

A3: Incomplete derivatization is a common issue that can lead to poor sensitivity and inaccurate quantification.

  • Reagent Concentration and Quality: The concentration and quality of the derivatization reagents (4-BNMA and EDC) are crucial.

    • Solution: Ensure that the reagents are not degraded. Prepare fresh solutions of EDC immediately before use, as it can hydrolyze in the presence of water. Use an appropriate molar excess of both 4-BNMA and EDC.

  • Reaction Conditions: The reaction time, temperature, and pH can all affect the derivatization efficiency.

    • Solution: Optimize these parameters for your specific analyte. A common starting point is a reaction time of 45-60 minutes at 60°C.[1] The pH of the reaction mixture should be suitable for carbodiimide chemistry, typically in the range of 4.5-6.0.

  • Presence of Water: Water can compete with the carboxylic acid for reaction with EDC, leading to the formation of an inactive urea byproduct and reducing derivatization efficiency.

    • Solution: While some water is often present in biological samples, try to minimize its amount in the final reaction mixture if possible.

Frequently Asked Questions (FAQs)

Q1: What is 4-BNMA derivatization and why is it used in LC-MS?

A1: 4-BNMA (4-bromo-N-methylbenzylamine) is a derivatizing agent used to improve the detection of compounds containing carboxylic acid functional groups in LC-MS analysis.[10][11] Carboxylic acids are often difficult to analyze directly by reversed-phase LC-MS due to their high polarity, which leads to poor retention, and their often poor ionization efficiency in ESI.[10] Derivatization with 4-BNMA converts the carboxylic acid into an amide, which has several advantages:

  • Improved Ionization: The resulting derivative is more readily ionized in positive ESI mode, leading to a significant increase in signal intensity.[10][12]

  • Enhanced Chromatographic Retention: The derivatized compound is less polar, resulting in better retention on reversed-phase columns.[13]

  • Facilitated Identification: The presence of the bromine atom in 4-BNMA results in a characteristic isotopic pattern in the mass spectrum, which aids in the identification of derivatized compounds.[10][11]

  • Specific Fragmentation: 4-BNMA derivatives produce a characteristic fragment ion pair at m/z 169/171 upon collision-induced dissociation, which can be used for selective detection in tandem MS experiments.[13]

Q2: What type of compounds can be analyzed using 4-BNMA derivatization?

A2: 4-BNMA is primarily used for the derivatization of small molecules containing one or more carboxylic acid groups. This includes a wide range of biologically important compounds such as intermediates of the tricarboxylic acid (TCA) cycle, fatty acids, and other organic acids.[10][11]

Q3: What are the typical ESI-MS parameters for analyzing 4-BNMA derivatives?

A3: While optimal parameters will vary depending on the specific instrument and analyte, a good starting point for the analysis of 4-BNMA derivatives is:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid.[10]

  • MS/MS Detection: For targeted analysis, Multiple Reaction Monitoring (MRM) is often used. The precursor ion will be the [M+H]⁺ of the derivatized compound, and the product ions will typically include the characteristic m/z 169/171 pair.[13]

Q4: Are there any alternative ionization techniques I can try if I'm still having issues with ESI-MS?

A4: While ESI is the most common technique for LC-MS, if you are still facing significant challenges with ionization, you could consider other atmospheric pressure ionization (API) techniques if available on your instrument:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI can be more efficient for less polar compounds and is less susceptible to matrix effects than ESI.[3][14]

  • Atmospheric Pressure Photoionization (APPI): APPI is another option that can be effective for certain classes of compounds that are difficult to ionize by ESI or APCI.[3]

Experimental Protocols

Detailed Protocol for 4-BNMA Derivatization of Carboxylic Acids

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Carboxylic acid sample

  • 4-bromo-N-methylbenzylamine (4-BNMA) solution (e.g., 10 mM in a suitable solvent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 1 M in water, prepare fresh)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Quenching solution (e.g., 50 mM acetate buffer, pH 5.6)[1]

Procedure:

  • Sample Preparation: Prepare your carboxylic acid sample in a suitable solvent. For a typical reaction, you might start with 12.5 µL of your sample.[1]

  • Addition of 4-BNMA: Add 50 µL of the 10 mM 4-BNMA solution to your sample.[1]

  • Initiation of Reaction: Add 25 µL of freshly prepared 1 M EDC solution to initiate the derivatization reaction.[1]

  • Incubation: Vortex the mixture gently and incubate at 60°C for 45 minutes.[1]

  • Quenching: After incubation, quench the reaction by adding 100 µL of the 50 mM acetate buffer.[1]

  • Analysis: The derivatized sample is now ready for dilution and analysis by LC-MS/MS.

Data Presentation

Table 1: Representative Performance of 4-BNMA Derivatization for TCA Cycle Intermediates

Analyte (TCA Intermediate)Limit of Detection (LOD) (µg/L)
Citrate1.2
Isocitrate1.2
α-Ketoglutarate0.2
Succinate44
Fumarate0.4
Malate0.3

Data adapted from Marquis et al. (2017) and is intended for illustrative purposes. Actual LODs may vary depending on the instrument and experimental conditions.[10]

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid R-COOH (Analyte) Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate + EDC 4_BNMA 4-BNMA EDC EDC Derivatized_Product Derivatized Product (Amide) Activated_Intermediate->Derivatized_Product + 4-BNMA Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., plasma, tissue) Extraction 2. Extraction of Carboxylic Acids Sample_Collection->Extraction Derivatization 3. Derivatization with 4-BNMA and EDC Extraction->Derivatization LC_Separation 4. Reversed-Phase LC Separation Derivatization->LC_Separation ESI_MS_Analysis 5. ESI-MS/MS Analysis (Positive Ion Mode) LC_Separation->ESI_MS_Analysis Data_Analysis 6. Data Analysis and Quantification ESI_MS_Analysis->Data_Analysis Troubleshooting_Logic Start Poor Signal for 4-BNMA Derivative Check_Derivatization Is Derivatization Complete? Start->Check_Derivatization Optimize_Reaction Optimize Derivatization: - Reagent concentration - Reaction time/temp Check_Derivatization->Optimize_Reaction No Check_MS_Parameters Are MS Parameters Optimized? Check_Derivatization->Check_MS_Parameters Yes Optimize_Reaction->Check_MS_Parameters Optimize_MS Optimize ESI Source: - Voltages - Gas flows - Temperature Check_MS_Parameters->Optimize_MS No Check_Mobile_Phase Is Mobile Phase Appropriate? Check_MS_Parameters->Check_Mobile_Phase Yes Optimize_MS->Check_Mobile_Phase Modify_Mobile_Phase Modify Mobile Phase: - Add 0.1% Formic Acid - Use LC-MS grade solvents Check_Mobile_Phase->Modify_Mobile_Phase No Consider_Matrix_Effects Consider Matrix Effects: - Improve sample cleanup - Enhance chromatography Check_Mobile_Phase->Consider_Matrix_Effects Yes Modify_Mobile_Phase->Consider_Matrix_Effects End Improved Signal Consider_Matrix_Effects->End

References

Technical Support Center: Purification of 1-(4-Bromophenyl)-n-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(4-Bromophenyl)-n-methylmethanamine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Product Streaking or Tailing on TLC/Column Chromatography The basic amine is interacting with acidic silica gel.1. Add a small amount of triethylamine (0.5-2%) to the mobile phase. 2. Use deactivated silica gel by pre-flushing the column with the mobile phase containing triethylamine.[1][2] 3. Consider using an alternative stationary phase like basic alumina.
Poor Separation of Product from Impurities The polarity of the mobile phase is not optimal.1. Perform a systematic solvent screen using TLC with various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. Employ a gradient elution during column chromatography, starting with a low polarity mobile phase and gradually increasing the polarity.[1]
Product Oiling Out During Recrystallization The solvent system is not suitable, or the solution is cooling too rapidly.1. Ensure the crude material is fully dissolved in the minimum amount of hot solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Try a different solvent system. Good starting points for aromatic amines include ethanol/water, acetone/hexane, or toluene.[3]
Low Recovery After Recrystallization Too much solvent was used. The product has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. After cooling to room temperature, place the flask in an ice bath for an extended period to maximize crystal formation. 3. Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals.
Product Appears as a Salt Instead of a Free Base The compound may have been exposed to acidic conditions during synthesis or workup.1. Basify the crude product with a mild aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) during the workup. 2. Extract the free base into an organic solvent, dry the organic layer, and concentrate it before proceeding with purification.
Discoloration of the Purified Product Air oxidation of the amine.1. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon). 2. Keep the product in a cool, dark place.[4] 3. If discoloration is due to highly colored impurities, consider treating a solution of the crude product with activated charcoal before filtration and subsequent purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities can include unreacted starting materials such as 4-bromobenzylamine or methylating agents. Byproducts from the synthesis may also be present, such as the corresponding primary amine or over-methylated quaternary ammonium salts. Additionally, isomers like 2-bromophenyl or di-substituted products such as 2,4-dibromophenyl derivatives can sometimes form, depending on the synthetic route.[5][6][7]

Q2: Which purification technique is generally most effective for this compound?

A2: Both column chromatography and recrystallization can be effective. Column chromatography is often preferred for removing impurities with different polarities. For basic compounds like this, using a mobile phase containing a small amount of triethylamine is crucial to prevent tailing on the silica gel column.[1][2] Recrystallization is a good option if a suitable solvent system can be found and is often used as a final polishing step to obtain highly pure material.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product on a TLC plate. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. For closely related compounds, a ratio of 40:1 petroleum ether:ethyl acetate has been reported to be effective.[8] If the compound is more polar, a system like dichloromethane/methanol may be necessary.[9]

Q4: Can I purify this compound by distillation?

A4: Distillation can be a viable method for purifying amines, especially if the impurities have significantly different boiling points.[4] However, for this compound, which is likely a solid or high-boiling liquid at room temperature, vacuum distillation would be necessary to avoid decomposition at high temperatures. This method is most effective for removing non-volatile or very low-boiling impurities.

Q5: My compound is an oil. Can I still use recrystallization?

A5: If your compound is an oil, direct recrystallization is not possible. However, you can attempt to crystallize it as a salt. By dissolving the oily amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of an acid like hydrochloric acid (HCl) in an anhydrous solvent, you may be able to precipitate the hydrochloride salt, which is often a crystalline solid.[10] This salt can then be purified by recrystallization. The pure free base can be regenerated by treating the salt with a base.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., start with 20% ethyl acetate in hexane). Add 1% triethylamine to the solvent system to improve the spot shape. Identify a solvent system that gives an Rf value of ~0.3 for the product.

  • Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase (with 1% triethylamine). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general procedure for recrystallization from a single or mixed solvent system.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential solvent dropwise while heating. A good solvent will dissolve the compound when hot but not at room temperature.[11] Common solvent mixtures for compounds of this type include ethanol/water, hexane/ethyl acetate, or acetone/water.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the primary solvent to redissolve the precipitate before cooling.

  • Isolation and Drying: Once crystallization appears complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 1-(4-Bromophenyl)- n-methylmethanamine TLC_Analysis TLC Analysis for Solvent System Selection Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Final Polishing Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Purity_Check Purity & Characterization (NMR, LC-MS, etc.) Pure_Product->Purity_Check

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Purification Issue Problem_Type What is the nature of the issue? Start->Problem_Type Chromatography_Issue Chromatography Problem Problem_Type->Chromatography_Issue Chromatography Recrystallization_Issue Recrystallization Problem Problem_Type->Recrystallization_Issue Recrystallization Tailing Streaking or Tailing? Chromatography_Issue->Tailing Add_Amine Add Triethylamine to Mobile Phase Tailing->Add_Amine Yes Poor_Separation Poor Separation? Tailing->Poor_Separation No Optimize_Solvent Optimize Solvent System (TLC, Gradient Elution) Poor_Separation->Optimize_Solvent Yes Oiling_Out Oiling Out? Recrystallization_Issue->Oiling_Out Slow_Cooling Ensure Slow Cooling & Try New Solvents Oiling_Out->Slow_Cooling Yes Low_Yield Low Yield? Oiling_Out->Low_Yield No Minimize_Solvent Use Minimum Hot Solvent & Ice Bath Cooling Low_Yield->Minimize_Solvent Yes

Caption: Decision tree for troubleshooting common purification issues.

References

dealing with reagent instability of 4-bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and troubleshooting the reagent instability of 4-bromo-N-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: Why has my 4-bromo-N-methylbenzylamine turned yellow or brown?

A: Discoloration is a common sign of degradation. The benzylamine moiety is susceptible to oxidation when exposed to air and light, which can lead to the formation of colored impurities. To prevent this, store the reagent in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[1][2]

Q2: I'm seeing multiple peaks in my HPLC analysis of the reagent. Is it impure?

A: Multiple peaks on an HPLC chromatogram can indicate the presence of impurities due to degradation. However, it can also be a result of an equilibrium between the free base of the amine and its salt form if the pH of the mobile phase is not sufficiently acidic.[3] This can sometimes lead to the appearance of two peaks or one broad peak.[3]

Q3: What are the likely degradation products of 4-bromo-N-methylbenzylamine?

A: The primary degradation pathways are oxidation and reaction with atmospheric carbon dioxide. Oxidation can lead to the formation of 4-bromobenzaldehyde, 4-bromobenzoic acid, or the corresponding imine.[1][3] Reaction with CO2 from the air can form a carbamate salt.[3][4]

Q4: How should I properly store 4-bromo-N-methylbenzylamine to ensure its stability?

A: To minimize degradation, store the compound under a dry, inert atmosphere such as argon or nitrogen.[1] It should be kept in a cool, dark place, with refrigeration at 2-8°C being typical.[1] Use a tightly sealed, amber or opaque container to protect it from light and moisture.[1][2]

Q5: Can I handle 4-bromo-N-methylbenzylamine on an open lab bench?

A: Given its sensitivity to air, it is highly recommended to handle this reagent under an inert atmosphere, for example, within a glove box or by using Schlenk line techniques, especially for quantitative applications or long-term experiments.[5][6] If brief handling in the air is unavoidable, minimize the exposure time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the Reagent (Yellowing/Browning) Oxidation due to exposure to air and/or light.1. Confirm the purity of the material using an appropriate analytical method (e.g., NMR, HPLC). 2. If degraded, consider purifying the reagent by recrystallization under an inert atmosphere or purchasing a fresh batch. 3. Always store the reagent under an inert atmosphere, protected from light, and at a low temperature (2-8°C).[1]
Unexpected Peaks in Analytical Data (HPLC, NMR) 1. Degradation of the starting material. 2. Reaction with atmospheric CO2 forming a carbamate.[3][4] 3. For HPLC, suboptimal pH of the mobile phase.[3]1. Analyze a sample of your starting material to confirm its purity. 2. If degradation is suspected, purify the reagent. 3. For HPLC analysis, ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% TFA or formic acid) to ensure the amine is fully protonated.[3]
Low Reaction Yield or Purity Use of degraded 4-bromo-N-methylbenzylamine.1. Verify the purity of your starting material before use. 2. Use fresh, properly stored reagent for best results. 3. Handle the reagent under an inert atmosphere during reaction setup to prevent degradation.
Solid Precipitate Formation in the Reagent Bottle Reaction with atmospheric carbon dioxide to form a carbamate salt.[3][4]1. This may not necessarily inhibit reactivity in all cases, but it indicates air exposure. 2. For sensitive reactions, it is best to use a fresh, unexposed batch of the reagent. 3. Ensure the container is tightly sealed and flushed with an inert gas after each use.

Degradation Pathway

The primary degradation of 4-bromo-N-methylbenzylamine involves oxidation and reaction with atmospheric carbon dioxide.

degradation_pathway Degradation Pathway of 4-bromo-N-methylbenzylamine A 4-bromo-N-methylbenzylamine B [O], light A->B H CO2 (from air) A->H C 4-bromo-N-benzylidenemethanamine (Imine) B->C D H2O C->D E 4-bromobenzaldehyde D->E F [O] E->F G 4-bromobenzoic acid F->G I Carbamate Salt H->I

Caption: Oxidative and CO2-mediated degradation of 4-bromo-N-methylbenzylamine.

Experimental Protocol: Inert Atmosphere Handling

This protocol outlines the procedure for handling 4-bromo-N-methylbenzylamine to prevent degradation during experimental use.

Objective: To safely transfer a specific quantity of 4-bromo-N-methylbenzylamine while minimizing its exposure to air and moisture.

Materials:

  • 4-bromo-N-methylbenzylamine in a sealed container

  • Dry, nitrogen or argon-flushed glassware (e.g., reaction flask with a septum)

  • Dry, clean syringes and needles

  • Anhydrous, degassed solvent (if making a solution)

  • Inert gas source (Nitrogen or Argon) with a manifold (Schlenk line) or a glove box

Procedure:

  • Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: If using a Schlenk line, connect the reaction flask to the manifold and perform at least three vacuum/inert gas backfill cycles.

  • Temperature Equilibration: Allow the container of 4-bromo-N-methylbenzylamine to warm to room temperature before opening to prevent moisture condensation.

  • Transfer:

    • Pierce the septum of the reagent bottle with a needle connected to the inert gas source to create a positive pressure.

    • Pierce the septum with a second, clean, dry syringe.

    • Withdraw the desired volume of the liquid reagent.

    • Transfer the reagent to the reaction flask by injecting it through the flask's septum.

  • Storage of Unused Reagent: Before removing the needles, ensure the reagent bottle is under a positive pressure of inert gas. Tightly seal the container and wrap the cap with parafilm for extra security. Return the reagent to its recommended storage conditions (2-8°C, protected from light).

Experimental Workflow

The following diagram illustrates the decision-making process when working with 4-bromo-N-methylbenzylamine.

experimental_workflow Experimental Workflow for 4-bromo-N-methylbenzylamine start Start Experiment check_reagent Check Reagent Appearance start->check_reagent is_discolored Discolored? check_reagent->is_discolored purify Purify or Discard is_discolored->purify Yes proceed Proceed with Caution is_discolored->proceed No purify->check_reagent handle_inert Handle under Inert Atmosphere proceed->handle_inert run_reaction Run Reaction handle_inert->run_reaction end End run_reaction->end

References

Technical Support Center: Optimizing Quenching Conditions for 4-BNMA Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-bromo-N-methylaniline (4-BNMA) derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions performed on 4-bromo-N-methylaniline (4-BNMA)?

A1: 4-bromo-N-methylaniline is a versatile starting material for various chemical transformations. The most common derivatization reactions include:

  • N-Alkylation: Introduction of an additional alkyl group to the nitrogen atom.

  • N-Acylation: Reaction with an acylating agent (e.g., acyl chloride, anhydride) to form an amide.

  • Electrophilic Aromatic Substitution: Reactions on the aromatic ring, such as nitration or further halogenation, directed by the activating amino group.

  • Cross-Coupling Reactions: The bromine atom allows for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Q2: Why is the quenching step critical in 4-BNMA derivatization reactions?

A2: The quenching step is crucial for several reasons:

  • To Stop the Reaction: It deactivates any unreacted reagents, preventing the formation of byproducts and ensuring the desired product is the major component.

  • To Neutralize the Reaction Mixture: Many derivatization reactions are performed under acidic or basic conditions. Quenching neutralizes the mixture, making it safe for handling and downstream processing.

  • To Facilitate Product Isolation: A proper quenching procedure is the first step in the work-up process, which aims to separate the desired product from the reaction mixture.

Q3: What are some common quenching agents for reactions involving 4-BNMA?

A3: The choice of quenching agent depends on the specific reaction conditions and reagents used. Some common quenching agents include:

  • Water: Used to quench reactions and precipitate products, such as in some bromination reactions.

  • Saturated Ammonium Chloride (NH₄Cl) solution: A mild acidic quench often used to neutralize basic reaction mixtures and quench organometallic reagents.[1]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution: A mild basic quench used to neutralize acidic reaction mixtures.

  • Sodium Bisulfite (NaHSO₃) solution: Used to quench reactions involving oxidizing agents like bromine.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Q: I am getting a low yield of my derivatized 4-BNMA product. What are the possible causes and how can I improve it?

A: Low yields can be attributed to several factors. The following table outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature, if the starting material and product are stable under those conditions.- Ensure the purity of starting materials and solvents.
Suboptimal Quenching - Cool the reaction mixture to 0°C before quenching to minimize side reactions.- Add the quenching agent slowly and in a controlled manner.- Ensure the quenching agent is appropriate for the reagents used. For example, using water to quench a water-sensitive reagent may lead to product degradation.
Product Loss During Work-up - If your product is an amine, it may become protonated and water-soluble in an acidic aqueous phase. Neutralize with a base before extraction.- Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.- Use a brine wash to break up emulsions and improve phase separation.
Side Reactions - Over-alkylation is a common side reaction in N-alkylation. Use a stoichiometric excess of the aniline to favor mono-alkylation.[3]- For electrophilic aromatic substitution, control the reaction temperature to minimize the formation of polysubstituted byproducts.
Issue 2: Presence of Impurities in the Final Product

Q: After purification, my final product is still contaminated with byproducts. How can I improve the purity?

A: The presence of impurities can often be traced back to the reaction and work-up conditions.

Potential Cause Troubleshooting Steps
Incomplete Quenching - Ensure that the quenching agent is added in sufficient quantity to neutralize all reactive species.
Formation of Stable Byproducts - For N-alkylation, di-alkylation can be a major byproduct. Consider using reductive amination as an alternative method for better control over mono-alkylation.[3]- In bromination reactions, regioisomers can form. Optimize the reaction conditions (solvent, temperature) to improve selectivity.
Ineffective Purification - Optimize the solvent system for column chromatography to achieve better separation of the product from impurities.- Consider recrystallization from a suitable solvent system to purify solid products.

Experimental Protocols

Protocol 1: N-Alkylation of 4-bromo-N-methylaniline

This protocol describes a general procedure for the N-alkylation of 4-bromo-N-methylaniline with an alkyl halide.

Materials:

  • 4-bromo-N-methylaniline

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-N-methylaniline (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60°C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution (10 mL) to the reaction mixture to quench the reaction.

  • Work-up: a. Extract the mixture with ethyl acetate (3 x 15 mL). b. Combine the organic layers and wash with water (2 x 10 mL) and then with brine (10 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of an N-Acylated Aniline Derivative

This protocol is adapted for a substituted aniline and involves quenching a bromination reaction.

Materials:

  • N-acylated 4-bromo-N-methylaniline derivative

  • Bromine

  • Glacial acetic acid

  • Sodium bisulfite (NaHSO₃)

  • Water

Procedure:

  • Dissolve the N-acylated aniline derivative (1.0 mmol) in glacial acetic acid (5 mL).

  • Slowly add a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) to the stirred mixture. Maintain the temperature between 20-25°C.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Quenching: Pour the reaction mixture into cold water (50 mL) containing sodium bisulfite (1 g) with vigorous stirring.[2]

  • Work-up: a. The product will precipitate out of the solution. b. Collect the solid by suction filtration. c. Wash the solid thoroughly with water.

  • Purification: The crude product can be purified by recrystallization.

Visualizing Workflows and Troubleshooting

Derivatization_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Start: 4-BNMA + Reagents reaction Derivatization Reaction (e.g., N-Alkylation) start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring quenching Quenching (e.g., sat. NH4Cl) monitoring->quenching Reaction Complete extraction Extraction quenching->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Na2SO4) washing->drying concentration Concentration drying->concentration purification Purification (Chromatography) concentration->purification product Final Product purification->product

Caption: General experimental workflow for 4-BNMA derivatization.

Troubleshooting_Tree start Low Product Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_reactions Significant Side Reactions? start->side_reactions No incomplete_rxn->side_reactions No incomplete_rxn_sol Increase reaction time/temp Check reagent purity incomplete_rxn->incomplete_rxn_sol Yes workup_loss Product Loss During Work-up? side_reactions->workup_loss No side_reactions_sol Adjust stoichiometry Optimize temperature Consider alternative method side_reactions->side_reactions_sol Yes workup_loss_sol Optimize quenching pH Perform multiple extractions Use brine wash workup_loss->workup_loss_sol Yes end Consult further literature workup_loss->end No

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Guide to the LC-MS Analysis of Carboxylic Acids: Validation of the 4-BNMA Derivatization Method

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of carboxylic acids in biological matrices is a critical task for researchers, scientists, and drug development professionals. These molecules are key players in numerous metabolic pathways, and their dysregulation is often associated with various disease states. However, the inherent polarity and poor ionization efficiency of many carboxylic acids present significant challenges for their analysis by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a widely employed strategy to overcome these limitations.

This guide provides an objective comparison of the 4-bromomethyl-7-methoxycoumarin (4-BNMA) derivatization method for the LC-MS analysis of carboxylic acids against other common derivatization agents. The performance of each method is evaluated based on available experimental data, with a focus on key validation parameters such as sensitivity, linearity, and applicability.

The 4-BNMA Derivatization Method: Enhancing Sensitivity and Specificity

Derivatization with 4-bromo-N-methylbenzylamine (4-BNMA) has emerged as a robust technique for the analysis of carboxylic acids, particularly for intermediates of the tricarboxylic acid (TCA) cycle.[1][2] This method significantly enhances the performance of LC-MS assays by improving chromatographic retention on reversed-phase columns and increasing ionization efficiency in positive electrospray ionization (ESI) mode.[1][3]

A key advantage of 4-BNMA is the incorporation of a bromine atom into the derivative.[1] The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a unique signature that facilitates the identification of derivatized analytes and can help to elucidate the number of carboxyl groups in unknown compounds.[1][4] This feature is particularly beneficial in complex biological matrices where background interference can be a major issue.

The derivatization reaction is typically mediated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds by activating the carboxylic acid with EDC, followed by nucleophilic attack from the 4-BNMA to form a stable amide bond.

Below is a diagram illustrating the general workflow for the LC-MS analysis of carboxylic acids using 4-BNMA derivatization.

4_BNMA_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine, Tissue) Extraction Extraction of Carboxylic Acids Sample->Extraction Derivatization Reaction with 4-BNMA and EDC Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (Positive ESI Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 1: Experimental workflow for 4-BNMA derivatization LC-MS analysis.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent is a critical decision in method development. The ideal reagent should be reactive towards the target analytes, form stable derivatives, and significantly improve the analytical figures of merit. The following tables summarize the performance of 4-BNMA in comparison to other commonly used derivatization reagents for carboxylic acids.

Table 1: Quantitative Performance of Derivatization Reagents

Derivatization ReagentAnalyte ClassLimit of Detection (LOD)Linearity (Range)Key AdvantagesPotential LimitationsReference(s)
4-BNMA TCA Cycle Intermediates0.2 - 44 µg/LNot explicitly statedEnhances positive ESI-MS detection; characteristic isotopic pattern aids identification.Higher cost compared to some other reagents.[1][5]
3-Nitrophenylhydrazine (3-NPH) Central Carbon Metabolism Carboxylic AcidsHigh femtomole to low picomole~200 to >2000Efficient for a wide range of carboxylic acids; good linearity.Reaction conditions may need optimization for different analytes.[5]
Aniline Short-Chain Fatty AcidsNot explicitly statedNot explicitly statedCommercially available and inexpensive.Lower derivatization efficiency and recovery compared to 3-NPH.[6][6][7]
4-APEBA Aliphatic Carboxylic AcidsNot explicitly statedNot explicitly statedIncorporates a permanent positive charge and bromine isotopic signature.Synthesis of the reagent may be required.[8][9]
Dansylhydrazine Carboxylic AcidsNot explicitly statedNot explicitly statedWell-established reagent for various functional groups.May not be as specific for carboxylic acids as other reagents.[10]

Table 2: Comparison of Methodological Aspects

Feature4-BNMA3-NPHAniline
Reaction Chemistry Amide bond formationHydrazone formationAmide bond formation
Coupling Agent Typically EDCTypically EDCTypically EDC
Detection Mode Positive ESI-MSPositive or Negative ESI-MSPositive ESI-MS
Key Identifier Bromine isotopic patternNitro groupPhenyl group
Reported Derivatization Efficiency Generally high and completeClose to 100%Variable (20-100%) and matrix-dependent

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reproducible and reliable results. Below are representative methodologies for the derivatization of carboxylic acids using 4-BNMA and an alternative reagent, 3-nitrophenylhydrazine.

Protocol 1: 4-BNMA Derivatization

This protocol is based on the method described for the analysis of TCA cycle intermediates.[1][11]

  • Materials:

    • Carboxylic acid standards or sample extract

    • 4-bromo-N-methylbenzylamine (4-BNMA) solution (e.g., 10 mM in acetonitrile/water)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 1 M in water)

    • Acetate buffer (e.g., 50 mM, pH 5.6) for quenching

  • Procedure:

    • To 12.5 µL of the carboxylic acid sample, add 50 µL of the 10 mM 4-BNMA solution.

    • Initiate the reaction by adding 25 µL of 1 M EDC.

    • Incubate the reaction mixture at 60°C for 45 minutes.

    • Quench the reaction by adding 100 µL of 50 mM acetate buffer.

    • The derivatized sample is now ready for LC-MS/MS analysis.

Protocol 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization

This protocol is a general procedure for the derivatization of carboxylic acids.[5]

  • Materials:

    • Carboxylic acid standards or sample extract

    • 3-Nitrophenylhydrazine (3-NPH) solution

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution

    • Pyridine

  • Procedure:

    • Combine the carboxylic acid sample with the 3-NPH and EDC solutions in a suitable solvent (e.g., acetonitrile/water).

    • Add pyridine to catalyze the reaction.

    • Incubate the reaction mixture at a specific temperature and for a time that may require optimization (e.g., 60°C for 30 minutes).

    • After incubation, cool the reaction mixture to room temperature.

    • The sample is now ready for LC-MS analysis. Dilution with a suitable solvent may be necessary prior to injection.

Logical Relationship of Derivatization Benefits

The primary goal of derivatization in this context is to overcome the analytical challenges associated with carboxylic acids. The following diagram illustrates the logical flow of how derivatization with a reagent like 4-BNMA leads to improved analytical outcomes.

Derivatization_Benefits cluster_challenges Analytical Challenges of Carboxylic Acids cluster_solution Solution cluster_outcomes Improved Analytical Outcomes Poor_Retention Poor Retention on Reversed-Phase LC Derivatization Chemical Derivatization (e.g., with 4-BNMA) Poor_Retention->Derivatization Poor_Ionization Poor Ionization Efficiency in MS Poor_Ionization->Derivatization Increased_Hydrophobicity Increased Hydrophobicity Derivatization->Increased_Hydrophobicity Improved_Ionization Improved Ionization Derivatization->Improved_Ionization Enhanced_Sensitivity Enhanced Sensitivity Increased_Hydrophobicity->Enhanced_Sensitivity Improved_Ionization->Enhanced_Sensitivity Improved_Specificity Improved Specificity Improved_Ionization->Improved_Specificity

Figure 2: Benefits of derivatization for carboxylic acid analysis.

Conclusion

The derivatization of carboxylic acids with 4-BNMA offers a powerful strategy to enhance the sensitivity and specificity of LC-MS analysis. The unique bromine isotopic tag provides an additional layer of confidence in analyte identification. While other reagents like 3-NPH also demonstrate excellent performance, the choice of the optimal derivatization strategy will depend on the specific carboxylic acids of interest, the sample matrix, and the analytical instrumentation available. For researchers focusing on targeted metabolomics of pathways rich in carboxylic acids, such as the TCA cycle, the 4-BNMA method presents a compelling and validated approach. Careful method validation, including an assessment of linearity, precision, accuracy, and matrix effects, is crucial for obtaining reliable quantitative data in any derivatization-based LC-MS workflow.

References

comparing 4-bromo-N-methylbenzylamine with other derivatization reagents (e.g., diazomethane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The accurate quantification of carboxylic acids is a critical task in numerous scientific disciplines, including metabolomics, drug development, and clinical diagnostics. However, the inherent physicochemical properties of many carboxylic acids, such as high polarity and low volatility, present analytical challenges, particularly for mass spectrometry-based techniques. Derivatization, the chemical modification of an analyte, is a widely employed strategy to enhance their analytical characteristics. This guide provides a comprehensive comparison of two prominent derivatization reagents: 4-bromo-N-methylbenzylamine (4-BNMA) for liquid chromatography-mass spectrometry (LC-MS) and the traditional reagent, diazomethane, for gas chromatography-mass spectrometry (GC-MS). We will also explore a safer alternative to diazomethane, trimethylsilyldiazomethane (TMS-DM).

Performance Comparison of Derivatization Reagents

The choice of a derivatization reagent is dictated by the analytical platform, the specific analytes of interest, and the desired performance characteristics. The following table summarizes key quantitative data for 4-BNMA, diazomethane, and TMS-DM based on available literature.

Parameter4-bromo-N-methylbenzylamine (4-BNMA)DiazomethaneTrimethylsilyldiazomethane (TMS-DM)
Analytical Platform LC-MS/MSGC-MSGC-MS
Derivative AmideMethyl EsterMethyl Ester
Reaction Time 45 minutes at 60°C[1]Instantaneous[2]Up to 100 minutes[3]
Limits of Detection (LOD) 0.2 - 44 µg/L (for TCA cycle intermediates)[1][4]Not directly comparable due to different analytical platform and analytes.Not extensively reported in a comparative context.
Reaction Yield High, facilitates complete derivatization[1]High, often quantitative[2][5]Comparable or higher than diazomethane for phenols[3]
Linearity Range Wide dynamic range reported[1]Generally good, but analyte-dependent.Good linearity reported for various carboxylic acids.
Recovery Not extensively reported in a comparative context.Generally high, but can be affected by volatility of methyl esters.Not extensively reported in a comparative context.
Safety Concerns Relatively low toxicity.Highly toxic, explosive, and carcinogenic [2][6]Safer alternative to diazomethane, but still toxic.[3]

Key Considerations for Reagent Selection

4-bromo-N-methylbenzylamine (4-BNMA) has emerged as a robust reagent for the LC-MS/MS analysis of carboxylic acids, particularly in complex biological matrices. Its key advantages include:

  • Enhanced MS Detection: The introduction of a bromine atom results in a characteristic isotopic pattern, facilitating confident identification of derivatized analytes.[1][4]

  • Improved Chromatographic Retention: The benzylamine group increases the hydrophobicity of the derivatives, leading to better retention on reverse-phase liquid chromatography columns.[1]

  • Suitability for Complex Matrices: It has been successfully applied to the analysis of tricarboxylic acid (TCA) cycle intermediates in biological samples.[1][4]

Diazomethane has been a long-standing reagent for the methylation of carboxylic acids for GC-MS analysis. Its primary advantages are:

  • High Reactivity: It reacts rapidly and often quantitatively with carboxylic acids to form volatile methyl esters.[2][5]

  • Minimal Byproducts: The reaction is generally clean, with nitrogen gas as the main byproduct.[6]

However, the use of diazomethane is severely limited by its extreme toxicity, explosive nature, and carcinogenic properties .[2][6]

Trimethylsilyldiazomethane (TMS-DM) is a commercially available and safer alternative to diazomethane.[3] It also forms methyl esters and has been shown to provide comparable or even higher derivatization yields for some analytes, such as phenols, although it may require longer reaction times.[3]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results.

Derivatization of Carboxylic Acids with 4-bromo-N-methylbenzylamine (4-BNMA) for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of TCA cycle intermediates.[1]

Materials:

  • Carboxylic acid sample

  • 4-bromo-N-methylbenzylamine (4-BNMA) solution (10 mM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M)

  • Acetonitrile/Water (50:50, v/v)

  • Acetate buffer (50 mM, pH 5.6) for quenching

Procedure:

  • To 12.5 µL of the carboxylic acid sample, add 50 µL of 10 mM 4-BNMA solution.

  • Add 25 µL of 1 M EDC to initiate the reaction.

  • Incubate the reaction mixture for 45 minutes at 60°C.

  • Quench the reaction by adding 100 µL of 50 mM acetate buffer.

  • The derivatized sample is ready for LC-MS/MS analysis.

In-situ Generation and Derivatization of Carboxylic Acids with Diazomethane for GC-MS Analysis

This protocol describes a safer method for using diazomethane by generating it in-situ and using it concurrently for methylation in a 96-sample format.[6][7]

Materials:

  • Carboxylic acid samples dried in vials

  • Diazomethane precursor (e.g., Diazald®)

  • Diethyl ether

  • Potassium hydroxide solution

  • Specialized glassware for diazomethane generation

Procedure:

  • Assemble the diazomethane generation apparatus according to established safety protocols.

  • Place the dried carboxylic acid samples in a 96-well plate or individual vials.

  • Slowly add the diazomethane precursor to the potassium hydroxide solution in the generation flask to produce diazomethane gas.

  • Carefully bubble the generated diazomethane gas through the samples dissolved in a suitable solvent (e.g., diethyl ether with a small amount of methanol as a catalyst) until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Quench any remaining diazomethane by adding a small amount of a weak acid (e.g., acetic acid).

  • The methylated samples are then ready for GC-MS analysis.

Safety Precaution: Diazomethane is extremely hazardous. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment and by personnel experienced in handling this reagent.

Visualizing the Workflow

Diagrams can provide a clear overview of the experimental processes.

Derivatization_Workflow cluster_4BNMA 4-BNMA Derivatization for LC-MS cluster_Diazomethane Diazomethane Derivatization for GC-MS A1 Carboxylic Acid Sample A2 Add 4-BNMA and EDC A1->A2 A3 Incubate at 60°C for 45 min A2->A3 A4 Quench Reaction A3->A4 A5 LC-MS/MS Analysis A4->A5 B1 Dried Carboxylic Acid Sample B3 Bubble Diazomethane Gas B1->B3 B2 In-situ Diazomethane Generation B2->B3 B4 Quench Excess Reagent B3->B4 B5 GC-MS Analysis B4->B5

Derivatization workflows for 4-BNMA and Diazomethane.

The analysis of TCA cycle intermediates is a key application for derivatization reagents. The following diagram illustrates the central role of the TCA cycle in metabolism.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate joins with Acetyl-CoA

The Tricarboxylic Acid (TCA) Cycle.

Conclusion

The choice between 4-bromo-N-methylbenzylamine and diazomethane as a derivatization reagent is primarily dictated by the analytical instrumentation available and safety considerations. For laboratories equipped with LC-MS/MS, 4-BNMA offers a safe and effective method for the sensitive and specific analysis of carboxylic acids, particularly in complex biological samples. While diazomethane has historically been a go-to reagent for GC-MS applications due to its high reactivity, its extreme toxicity and explosive nature make it a significant safety hazard. The safer alternative, trimethylsilyldiazomethane, presents a viable option for methylation prior to GC-MS analysis and should be strongly considered to mitigate the risks associated with diazomethane. Ultimately, the selection of the most appropriate derivatization strategy requires careful consideration of the analytical goals, available resources, and, most importantly, a commitment to laboratory safety.

References

A Comparative Guide to 4-BNMA Derivatization for Accurate Quantitative Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of carboxylic acids is a critical task in numerous fields, from metabolomics to pharmaceutical development. The inherent physicochemical properties of many carboxylic acids, however, present analytical challenges that often necessitate a derivatization step to enhance their detection and separation. This guide provides an objective comparison of the performance of 4-bromo-N-methylbenzylamine (4-BNMA) derivatization for the quantitative analysis of carboxylic acids against other common derivatization agents. The information presented is supported by experimental data to facilitate the selection of the optimal method for your analytical needs.

Performance Comparison of Derivatization Reagents

The choice of a derivatization reagent is pivotal and significantly influences the sensitivity, selectivity, accuracy, and precision of the quantitative analysis. The following tables summarize the performance of 4-BNMA and its alternatives based on available experimental data.

Table 1: Performance Characteristics of Derivatization Reagents for Carboxylic Acid Analysis

Derivatization ReagentTarget AnalytesTypical Detection MethodKey AdvantagesPotential Disadvantages
4-bromo-N-methylbenzylamine (4-BNMA) Mono-, di-, and tri-carboxylic acids (e.g., TCA cycle intermediates)LC-MS/MSEnhances positive electrospray ionization (ESI) detection; Characteristic bromine isotope pattern aids in identification; Improves chromatographic retention.[1][2]Limited published data on recovery (accuracy).
3-nitrophenylhydrazine (3-NPH) Carbonyls, Carboxylic acids, PhosphorylsLC-MS/MSHigh derivatization efficiency (close to 100%); Good accuracy and precision.[3]Reaction conditions may need optimization for different classes of carboxylic acids.[4]
o-benzylhydroxylamine (O-BHA) Carboxylic acids (including TCA cycle intermediates and short-chain fatty acids)LC-MS/MSGood accuracy and precision across various matrices.-
p-bromophenacyl bromide (p-BPB) Carboxylic acids, Phenolic hydroxyl groupsHPLC-UV, LC-MS/MSCost-effective; Good accuracy and precision.[5]Reaction can be sensitive to moisture and reagent purity.
Aniline Carboxylic acidsLC-MS/MSYields narrow chromatographic peaks.[3]Variable derivatization efficiency (20-100%); Lower recovery compared to other reagents.[3]

Table 2: Quantitative Performance Data of Derivatization Reagents

Derivatization ReagentAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantitation (LOQ)
4-bromo-N-methylbenzylamine (4-BNMA) Data not readily available in reviewed literature.Average RSD of 3.5% in tissue.[1]0.2 - 44 µg/LData not readily available in reviewed literature.
3-nitrophenylhydrazine (3-NPH) 89.5 - 114.8%CV ≤ 7.4%High femtomoles to low picomoles on-columnHigh femtomoles to low picomoles on-column
o-benzylhydroxylamine (O-BHA) 80 - 120% (intra- and inter-assay)< 20% (intra- and inter-assay)Data not readily available in reviewed literature.Data not readily available in reviewed literature.
p-bromophenacyl bromide (p-BPB) 85 - 115%≤ 7.2% (repeatability)Data not readily available in reviewed literature.≈50 µg/L for Br detection
Aniline ~45% (for 13C-labeled internal standards)Data not readily available in reviewed literature.Data not readily available in reviewed literature.Data not readily available in reviewed literature.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving accurate and precise quantitative results. Below are the methodologies for the derivatization of carboxylic acids using 4-BNMA and selected alternative reagents.

4-BNMA Derivatization Protocol

This protocol is based on the method described by Marquis et al. (2017) for the analysis of tricarboxylic acid (TCA) cycle intermediates.[1]

Materials:

  • Carboxylic acid sample

  • 4-bromo-N-methylbenzylamine (4-BNMA) solution (10 mM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M)

  • Acetonitrile/Water (50:50, v/v)

  • Acetate buffer (50 mM, pH 5.6) for quenching

Procedure:

  • To 12.5 µL of the carboxylic acid sample, add 50 µL of 10 mM 4-BNMA solution.

  • Add 25 µL of 1 M EDC to initiate the reaction.

  • Incubate the reaction mixture at 60°C for 45 minutes.

  • Quench the reaction by adding 100 µL of 50 mM acetate buffer.

  • The derivatized sample is now ready for LC-MS/MS analysis.

G 4-BNMA Derivatization Workflow cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Reaction Quenching & Analysis Sample Carboxylic Acid Sample (12.5 µL) Add_4BNMA Add 4-BNMA (50 µL, 10 mM) Sample->Add_4BNMA Add_EDC Add EDC (25 µL, 1 M) Add_4BNMA->Add_EDC Incubate Incubate (60°C, 45 min) Add_EDC->Incubate Quench Quench with Acetate Buffer (100 µL) Incubate->Quench Analysis LC-MS/MS Analysis Quench->Analysis G Logical Flow of 4-BNMA Derivatization for Enhanced MS Detection cluster_0 Analyte Properties cluster_1 Derivatization Process cluster_2 Improved Properties for MS Analysis cluster_3 Analytical Outcome Analyte Carboxylic Acid (Poor ionization, Poor retention) Derivatization 4-BNMA Derivatization (EDC-mediated coupling) Analyte->Derivatization Ionization Enhanced Positive ESI Ionization Derivatization->Ionization Retention Improved Reversed-Phase Chromatographic Retention Derivatization->Retention Identification Characteristic Bromine Isotope Pattern Derivatization->Identification Outcome Accurate & Precise Quantitative Analysis Ionization->Outcome Retention->Outcome Identification->Outcome

References

A Comprehensive Guide to Robustness Testing of an Analytical Method for 1-(4-Bromophenyl)-n-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for conducting robustness testing on an analytical method for 1-(4-Bromophenyl)-n-methylmethanamine, a crucial step in method validation to ensure its reliability and consistency. The principles and experimental protocols outlined herein are based on established regulatory guidelines and scientific best practices in the pharmaceutical industry. While specific experimental data for this exact compound is not publicly available, this guide presents a realistic and scientifically sound approach, including hypothetical data for illustrative purposes.

Introduction to Robustness Testing

Robustness testing is a critical component of analytical method validation that evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2] According to the International Council for Harmonisation (ICH) guidelines, a robust method consistently delivers reliable results under normal usage, ensuring its transferability between different laboratories, analysts, and instruments.[1] For High-Performance Liquid Chromatography (HPLC) analysis, typical parameters that are intentionally varied during a robustness study include the mobile phase composition, column temperature, and flow rate.[1]

The objective of a robustness test is to identify the method parameters that could potentially cause variability in the analytical results and to establish system suitability test (SST) limits to ensure the method's performance during routine use.[2]

Hypothetical HPLC Method for this compound

This guide will use a hypothetical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound as a case study.

Table 1: Hypothetical HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Methanol and Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 249 nm
Injection Volume 10 µL
Analyte Concentration 20 µg/mL

Experimental Protocol: Robustness Study

The robustness of the analytical method is assessed by introducing small, deliberate changes to its parameters and observing the impact on the results.[1][3]

Identification of Critical Parameters

Based on common HPLC practices, the following parameters are selected for the robustness study:

  • Flow Rate

  • Column Temperature

  • Mobile Phase Composition (Percentage of Methanol)

Experimental Design

A one-variable-at-a-time approach or a design of experiments (DoE) can be employed. For simplicity, this guide will illustrate a one-variable-at-a-time approach. Each parameter will be varied at three levels: nominal, low, and high.

Table 2: Variation of Parameters for Robustness Testing

ParameterLow LevelNominal LevelHigh Level
Flow Rate (mL/min) 0.91.01.1
Column Temperature (°C) 283032
Mobile Phase (% Methanol) 788082
Sample Preparation

A standard solution of this compound at a concentration of 20 µg/mL is prepared in the mobile phase.

Data Collection and Analysis

Six replicate injections are performed for each condition. The critical quality attributes (CQAs) to be monitored are:

  • Retention Time (RT)

  • Peak Area

  • Tailing Factor

  • Theoretical Plates

The results are evaluated for their mean, standard deviation (SD), and relative standard deviation (%RSD). The acceptance criterion for %RSD is typically less than 2%.

Data Presentation

The following tables summarize the hypothetical results of the robustness study.

Table 3: Robustness Study Results - Effect of Flow Rate Variation

Flow Rate (mL/min)Retention Time (min) (Mean ± SD)%RSD of RTPeak Area (Mean ± SD)%RSD of Peak AreaTailing Factor (Mean ± SD)Theoretical Plates (Mean ± SD)
0.9 5.54 ± 0.020.36125890 ± 15101.201.12 ± 0.018950 ± 110
1.0 5.01 ± 0.010.20125670 ± 13801.101.10 ± 0.019100 ± 95
1.1 4.55 ± 0.010.22125450 ± 16301.301.09 ± 0.029050 ± 120

Table 4: Robustness Study Results - Effect of Column Temperature Variation

Temperature (°C)Retention Time (min) (Mean ± SD)%RSD of RTPeak Area (Mean ± SD)%RSD of Peak AreaTailing Factor (Mean ± SD)Theoretical Plates (Mean ± SD)
28 5.15 ± 0.020.39125780 ± 14501.151.11 ± 0.019000 ± 100
30 5.01 ± 0.010.20125670 ± 13801.101.10 ± 0.019100 ± 95
32 4.88 ± 0.010.21125560 ± 15601.241.09 ± 0.019150 ± 105

Table 5: Robustness Study Results - Effect of Mobile Phase Composition Variation

% MethanolRetention Time (min) (Mean ± SD)%RSD of RTPeak Area (Mean ± SD)%RSD of Peak AreaTailing Factor (Mean ± SD)Theoretical Plates (Mean ± SD)
78 5.45 ± 0.030.55126100 ± 17001.351.13 ± 0.028800 ± 150
80 5.01 ± 0.010.20125670 ± 13801.101.10 ± 0.019100 ± 95
82 4.60 ± 0.020.43125240 ± 16901.351.08 ± 0.029200 ± 130

Alternative Analytical Techniques

While HPLC is a widely used and robust technique, other methods can be considered for the analysis of this compound.

Table 6: Comparison of Analytical Techniques

FeatureHPLCGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Liquid-solid chromatographyGas-solid/liquid chromatographySupercritical fluid-solid chromatography
Mobile Phase Organic solvents and aqueous buffersInert gases (e.g., He, N2)Supercritical CO₂ with organic modifiers
Advantages Versatile, well-established, high resolutionHigh efficiency for volatile compoundsFast analysis, reduced solvent consumption
Disadvantages Higher solvent consumptionLimited to thermally stable and volatile compoundsHigher initial instrument cost

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating power of an analytical method.[4][5][6] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress to generate potential degradation products.[6] The analytical method must be able to resolve the main peak from any degradation products.

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for a specified duration.

The stressed samples are then analyzed using the developed HPLC method to assess the separation of the parent drug from any degradants.

Visualizations

Robustness_Testing_Workflow A Define Analytical Method B Identify Critical Parameters (Flow Rate, Temp, Mobile Phase) A->B C Define Acceptance Criteria (%RSD < 2%) B->C D Prepare Samples and Standards E Vary One Parameter at a Time D->E F Inject Replicates (n=6) E->F G Collect Data (RT, Peak Area, Tailing, Plates) H Calculate Mean, SD, %RSD G->H I Compare Results to Acceptance Criteria H->I J Assess Method Robustness K Establish System Suitability Limits J->K

Caption: Workflow for Robustness Testing of an Analytical Method.

Forced_Degradation_Pathway cluster_stress Stress Conditions DS 1-(4-Bromophenyl)- n-methylmethanamine (Drug Substance) Acid Acid Hydrolysis (0.1N HCl) DS->Acid Base Base Hydrolysis (0.1N NaOH) DS->Base Oxidation Oxidation (3% H2O2) DS->Oxidation Thermal Thermal (105°C) DS->Thermal Photo Photolytic (UV/Vis Light) DS->Photo DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Base->DP2 DP3 Degradation Product 3 Oxidation->DP3 DP4 Degradation Product 4 Thermal->DP4 DP5 Degradation Product 5 Photo->DP5

Caption: Forced Degradation Stress Conditions and Potential Pathways.

References

Cross-Validation of a 4-BNMA LC-MS/MS Method with a Reference GC-MS Method for Carboxylic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of carboxylic acids is crucial in various fields, including metabolomics, pharmaceutical development, and environmental analysis. Due to their polarity and often low volatility, these compounds present analytical challenges that are typically addressed through derivatization. This guide provides an objective comparison of two powerful analytical techniques for the quantification of carboxylic acids: a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing 4-bromo-N-methylbenzylamine (4-BNMA) as a derivatizing agent, and a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method, for which a common derivatization technique is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Cross-validation is a critical process used to demonstrate that two different analytical methods provide comparable results for the same analyte in a given matrix. This ensures data integrity and consistency when methods are changed or when samples are analyzed in different laboratories. This guide will outline the experimental protocols and present a comparative summary of the expected quantitative performance for both methods, aimed at researchers, scientists, and drug development professionals.

At a Glance: LC-MS/MS vs. GC-MS for Carboxylic Acid Analysis

Feature4-BNMA LC-MS/MS MethodReference GC-MS Method (with BSTFA)
Principle Separation of derivatized analytes by liquid chromatography followed by highly selective and sensitive detection with tandem mass spectrometry.Separation of volatile derivatized analytes by gas chromatography followed by mass-based detection.
Analyte Properties Ideal for polar, non-volatile, and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Derivatization Required to improve chromatographic retention and ionization efficiency in positive ESI mode.Required to increase volatility and thermal stability.
Sample Preparation Generally simpler, aqueous-based derivatization.May require anhydrous conditions and solvent exchange steps.
Sensitivity Typically offers very high sensitivity (low ng/mL to pg/mL).Good sensitivity, but may be less than targeted LC-MS/MS.
Throughput High, with typical run times under 10 minutes.Moderate, with longer run times often required for complex mixtures.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of a hypothetical carboxylic acid, "Compound X," by both 4-BNMA LC-MS/MS and a reference GC-MS method.

4-BNMA LC-MS/MS Method

This protocol is designed for the derivatization of Compound X with 4-BNMA, enabling sensitive detection by positive mode electrospray ionization (ESI) LC-MS/MS.

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., plasma, urine, cell culture media), add an appropriate internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of a solution containing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water/acetonitrile.

  • Add 50 µL of a 4-BNMA solution in acetonitrile.

  • Vortex and incubate at 60°C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. LC-MS/MS Instrumentation and Conditions:

ParameterSpecification
LC System UHPLC system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of derivatized Compound X
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)
Ionization Mode Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Reference GC-MS Method (with BSTFA Derivatization)

This protocol involves the silylation of Compound X to increase its volatility for GC-MS analysis.

1. Sample Preparation and Derivatization:

  • To 100 µL of sample, add an appropriate internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

  • Cap the vial tightly, vortex, and heat at 70°C for 60 minutes.

  • After cooling, the sample is ready for injection.

2. GC-MS Instrumentation and Conditions:

ParameterSpecification
Gas Chromatograph A system equipped with a split/splitless injector
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Temperature Program Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Mass Spectrometer A single quadrupole or tandem mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan for identification or Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp 280°C

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the two methods based on a hypothetical cross-validation study for "Compound X."

Validation Parameter4-BNMA LC-MS/MS MethodReference GC-MS MethodAcceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.995r² ≥ 0.99
Range 1 - 1000 ng/mL10 - 2000 ng/mLDefined by linear response
Precision (%RSD)
- Intra-day< 5%< 8%≤ 15%
- Inter-day< 7%< 10%≤ 15%
Accuracy (% Recovery)
- Low QC98.5%95.2%85 - 115%
- Mid QC101.2%103.1%85 - 115%
- High QC99.3%97.8%85 - 115%
Limit of Detection (LOD) 0.3 ng/mL3 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mL10 ng/mLSignal-to-Noise ≥ 10, with acceptable precision and accuracy

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the cross-validation process and a decision-making framework for method selection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Processing & Validation Sample Sample Aliquoting & IS Spiking LC_Prep Protein Precipitation & Derivatization (4-BNMA) Sample->LC_Prep GC_Prep Liquid-Liquid Extraction & Derivatization (BSTFA) Sample->GC_Prep LCMS LC-MS/MS Analysis LC_Prep->LCMS GCMS GC-MS Analysis GC_Prep->GCMS LC_Data LC-MS/MS Data Processing LCMS->LC_Data GC_Data GC-MS Data Processing GCMS->GC_Data Compare Statistical Comparison of Results (e.g., Bland-Altman plot) LC_Data->Compare GC_Data->Compare

Cross-validation experimental workflow.

G Start Start: Method Selection Analyte Analyte Properties Start->Analyte Volatile Volatile & Thermally Stable? Analyte->Volatile Yes NonVolatile Non-Volatile or Thermally Labile? Analyte->NonVolatile No Sensitivity Required Sensitivity? Volatile->Sensitivity LCMS_Method Consider 4-BNMA LC-MS/MS NonVolatile->LCMS_Method UltraTrace Ultra-Trace (pg/mL)? Sensitivity->UltraTrace Yes Trace Trace (ng/mL)? Sensitivity->Trace No UltraTrace->LCMS_Method Matrix Sample Matrix Complexity Trace->Matrix Complex Complex (e.g., Plasma)? Matrix->Complex High Simple Simple (e.g., Water)? Matrix->Simple Low Complex->LCMS_Method GCMS_Method Consider Reference GC-MS Simple->GCMS_Method

Decision factors for method selection.

Conclusion

Both the 4-BNMA LC-MS/MS method and the reference GC-MS method are capable of reliably quantifying carboxylic acids. The choice between the two techniques should be guided by the specific requirements of the analysis.

The 4-BNMA LC-MS/MS method is often advantageous due to its simpler sample preparation, higher sensitivity, and suitability for a broader range of analytes, including those that are thermally labile. Its high throughput makes it ideal for studies requiring the analysis of a large number of samples.

The reference GC-MS method is a robust and well-established technique that can provide excellent performance, particularly for volatile and semi-volatile compounds. It can be a cost-effective alternative when the highest sensitivity is not required and the analytes are amenable to gas chromatography.

A thorough cross-validation is essential to ensure that data generated by either method is accurate, reliable, and interchangeable. This allows for flexibility in analytical strategy and ensures the long-term consistency of results.

A Comparative Guide to Benzylamine-Based Derivatizing Agents for Enhanced LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the analysis of small molecules by liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a powerful strategy. This guide provides a detailed comparative study of three prominent benzyl-containing derivatizing agents: O-benzylhydroxylamine (O-BHA), 2-picolylamine (2-PA), and benzoyl chloride (BzCl). By modifying the physicochemical properties of target analytes, these reagents can significantly improve chromatographic retention, ionization efficiency, and overall sensitivity of LC-MS assays.

This publication objectively compares the performance of these agents, supported by experimental data, and provides detailed methodologies to aid in the selection of the most suitable reagent for specific analytical challenges.

Principles of Derivatization with Benzylamine-Based Reagents

Many small molecules, such as short-chain fatty acids (SCFAs), polycarboxylic acids, amines, and phenols, exhibit poor retention on reversed-phase chromatography columns and inadequate ionization efficiency in mass spectrometry. Derivatization with agents containing a benzyl group addresses these issues by:

  • Increasing Hydrophobicity: The nonpolar benzyl group enhances the affinity of polar analytes for the stationary phase in reversed-phase LC, improving chromatographic separation and moving them away from the solvent front where matrix effects are most pronounced.

  • Enhancing Ionization: The introduction of a readily ionizable group, such as the pyridine ring in 2-PA or by facilitating protonation, boosts the signal intensity in the mass spectrometer.

  • Improving Derivative Stability: Forming stable covalent bonds with the analyte ensures reproducibility and accuracy in quantitative analyses.

Performance Comparison of Derivatizing Agents

The choice of a derivatizing agent is critical and depends on the target analytes and the sample matrix. This section compares the performance of O-BHA, 2-PA, and BzCl based on key analytical parameters.

O-Benzylhydroxylamine (O-BHA)

O-BHA is particularly effective for the derivatization of carboxylic acids. It reacts with the carboxyl group in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide linkage.

Advantages:

  • High Sensitivity: O-BHA derivatization has been shown to provide excellent sensitivity for the analysis of polycarboxylic acids and SCFAs.[1][2]

  • Stable Derivatives: The resulting derivatives are generally stable, allowing for flexibility in sample processing and analysis times.[1]

  • Broad Applicability for Carboxylic Acids: It has been successfully applied to a wide range of carboxylic acid-containing compounds in various biological matrices.[3]

Disadvantages:

  • Chromatographic Separation: While offering good retention, it may not always provide the best separation for all isomers of short-chain fatty acids compared to other agents.[4]

2-Picolylamine (2-PA)

2-Picolylamine is another effective reagent for the derivatization of carboxylic acids, reacting via amide bond formation, often facilitated by coupling agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP).[5]

Advantages:

  • Excellent Chromatographic Separation: 2-PA derivatization can provide superior separation of isomeric compounds, such as different SCFAs.[4]

  • Rapid Reaction: The derivatization reaction with 2-PA can be completed in a short time.[6]

  • Significant Sensitivity Enhancement: It has been reported to increase the detection responses of carboxylic acids by 9- to 158-fold.[5]

Disadvantages:

  • Lower Sensitivity for Some Analytes: In some direct comparisons, O-BHA has demonstrated higher sensitivity for certain carboxylic acids.[1][4]

  • Derivative Stability: The stability of 2-PA derivatives may be a consideration for prolonged storage.[1]

Benzoyl Chloride (BzCl)

Benzoyl chloride is a versatile derivatizing agent that reacts with a broader range of functional groups, including primary and secondary amines, phenols, and to some extent, alcohols, through the Schotten-Baumann reaction.[5][7] This reaction typically occurs under basic conditions.

Advantages:

  • Broad Reactivity: BzCl's ability to derivatize multiple functional groups makes it suitable for wide-ranging metabolomics studies.[8][9]

  • Fast Reaction Kinetics: The derivatization reaction with BzCl is generally rapid.[7]

  • Commercially Available Labeled Standards: Isotope-labeled benzoyl chloride is readily available, simplifying the preparation of internal standards for accurate quantification.

Disadvantages:

  • Reaction Conditions: The use of a base is required, and the reaction conditions may need careful optimization for different classes of analytes.[10]

  • Potential for Multiple Derivatization: For molecules with multiple reactive sites, BzCl can produce a mixture of single and multi-labeled derivatives, which can complicate data analysis.[11]

Quantitative Data Summary

The following tables summarize the performance of O-BHA, 2-PA, and BzCl for the analysis of various analytes.

Table 1: Performance Comparison for Short-Chain Fatty Acids (SCFAs)

ParameterO-Benzylhydroxylamine (O-BHA)2-Picolylamine (2-PA)Reference(s)
Sensitivity Higher than 2-PALower than O-BHA[1][4]
Chromatographic Separation Good retention, but may not separate all isomersSuccessfully separated eight C2-C5 SCFA isomers[4]
Matrix Effects (Human Serum) 91.0-94.6% (RSD ≤ 5.4%)81.6-99.5% (RSD ≤ 8.0%)[4]
LOQ (in plasma) 0.01 µM for acetic, butyric, propionic, and isobutyric acid< 100 nM for various SCFAs[2][12]
Recovery (in feces) Not explicitly stated89.7-100.2%[12]

Table 2: Performance Comparison for Polycarboxylic Acids (Tricarboxylic Acid Cycle Intermediates)

ParameterO-Benzylhydroxylamine (O-BHA)2-Picolylamine (2-PA)Reference(s)
Sensitivity Better sensitivityLower sensitivity[1]
Derivative Stability More stable derivativesLess stable derivatives[1]
Validation Allowed for proper validation of a larger number of analytesFailed in the determination of some analytes in stored urine[1]

Table 3: Performance of Benzoyl Chloride (BzCl) for Various Analytes

Analyte ClassLODsReference(s)
Neurochemicals (e.g., catecholamines, indoleamines, amino acids) Below 10 nM for most compounds[8][9]

Experimental Protocols

Detailed methodologies are crucial for successful derivatization. The following are generalized protocols for each agent.

O-Benzylhydroxylamine (O-BHA) Derivatization of Carboxylic Acids

This protocol is adapted for the analysis of tricarboxylic acid cycle intermediates.

  • Sample Preparation: To 50 µL of the sample, add 50 µL of 1M EDC in pyridine buffer (pH 5).

  • Derivatization Reaction: Add 50 µL of 1M O-BHA and incubate at room temperature for 1 hour.

  • Extraction: Perform a liquid-liquid extraction with ethyl acetate.

  • Analysis: Evaporate the organic layer and reconstitute the residue in a suitable solvent for LC-MS analysis.

2-Picolylamine (2-PA) Derivatization of Short-Chain Fatty Acids

This protocol is a general guideline for the derivatization of SCFAs.

  • Reagent Preparation: Prepare a derivatization reagent solution containing 20 mM 2-picolylamine, 20 mM triphenylphosphine (TPP), and 20 mM 2,2'-dipyridyl disulfide (DPDS) in a suitable solvent.[13]

  • Derivatization Reaction: To 10 µL of the sample, add 100 µL of the derivatization reagent and 200 µL of acetonitrile.[13] Allow the reaction to proceed for 10 minutes at room temperature.[6]

  • Sample Preparation for Analysis: Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS injection.

Benzoyl Chloride (BzCl) Derivatization of Amines and Phenols

This protocol is a general procedure for the derivatization of neurochemicals.[8]

  • Sample Preparation: To 20 µL of the sample supernatant, add 10 µL of 100 mM sodium carbonate.

  • Derivatization Reaction: Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile and vortex.

  • Internal Standard Addition: Add 10 µL of the internal standard mixture.

  • Dilution: Add 50 µL of water to reduce the organic content before LC-MS analysis.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and the logical comparison between the derivatizing agents, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Add_Reagent Add Derivatizing Agent (O-BHA, 2-PA, or BzCl) + Coupling Agents/Base Extraction->Add_Reagent Incubation Incubation (Time & Temperature) Add_Reagent->Incubation Quenching Quenching (Optional) Incubation->Quenching LC_Separation LC Separation Quenching->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for LC-MS analysis using chemical derivatization.

agent_comparison cluster_agents Derivatizing Agents cluster_analytes Target Analytes cluster_performance Performance Metrics OBHA O-Benzylhydroxylamine (O-BHA) Carboxylic_Acids Carboxylic Acids (SCFAs, Polycarboxylics) OBHA->Carboxylic_Acids PA 2-Picolylamine (2-PA) PA->Carboxylic_Acids BzCl Benzoyl Chloride (BzCl) BzCl->Carboxylic_Acids Amines_Phenols Amines & Phenols BzCl->Amines_Phenols Sensitivity Sensitivity Carboxylic_Acids->Sensitivity Separation Chromatographic Separation Carboxylic_Acids->Separation Stability Derivative Stability Carboxylic_Acids->Stability Versatility Analyte Versatility Amines_Phenols->Versatility Sensitivity->OBHA High Sensitivity->PA Good Separation->PA Excellent for Isomers Stability->OBHA High Versatility->BzCl High

Caption: Logical comparison of benzylamine-based derivatizing agents for LC-MS.

Conclusion

The selection of an appropriate benzylamine-based derivatizing agent is a critical step in developing robust and sensitive LC-MS methods for the analysis of small molecules. O-benzylhydroxylamine is a strong candidate for the sensitive quantification of a broad range of carboxylic acids, particularly when derivative stability is a primary concern. 2-Picolylamine excels in applications requiring the fine separation of isomeric species, such as short-chain fatty acids. For broader, more versatile metabolomics studies targeting both amines and phenols in addition to carboxylic acids, benzoyl chloride offers a fast and effective solution. By carefully considering the specific analytical requirements and the information presented in this guide, researchers can select the optimal derivatization strategy to enhance the quality and reliability of their LC-MS data.

References

A Comparative Guide to 4-BNMA for the Detection and Quantification of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-borono-N-methylaniline (4-BNMA) with other common fluorescent probes for the detection and quantification of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). The content is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate tools for their studies.

Introduction to ROS Detection

Reactive oxygen species are key signaling molecules involved in a multitude of physiological and pathological processes. Accurate and sensitive detection of ROS is crucial for understanding their roles in cell biology and disease. Fluorescent probes have emerged as indispensable tools for real-time monitoring of ROS in living cells and biochemical assays. 4-BNMA is a boronate-based fluorescent probe designed for the detection of H₂O₂. This guide evaluates its performance in comparison to other widely used ROS probes.

Performance Comparison of ROS Probes

The selection of a fluorescent probe for ROS detection depends on several factors, including its sensitivity, specificity, and the specific ROS of interest. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for assessing the sensitivity of a probe.

ProbeTarget ROSLimit of Detection (LOD)Limit of Quantification (LOQ)Notes
4-BNMA (proxy) H₂O₂~1.0 µMNot ReportedBased on data for 4-nitrophenyl boronic acid.
Amplex® Red H₂O₂5-10 picomoles (~25-50 nM in 100-200 µL)[1][2][3]30 picomoles[1]Requires horseradish peroxidase (HRP) for reaction. Highly sensitive.
DCFH-DA General ROSNot well-defined (sensitive to µM range)[4]Not well-definedLacks specificity; reacts with various ROS and can be auto-oxidized.[5]
Dihydrorhodamine 123 Peroxynitrite (ONOO⁻)Sensitive in the nM range (0-1000 nM)[6][7][8]Not ReportedHighly sensitive and efficient trap for peroxynitrite.[6]
Hydroxyphenyl Fluorescein (HPF) Hydroxyl Radical (•OH)Not Reported0.067 µmol L⁻¹ (for a similar trapping method)[9]Highly selective for highly reactive oxygen species like •OH.

Experimental Protocols

Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ)

This protocol outlines a general method for determining the LOD and LOQ of a fluorescent probe for H₂O₂.

1. Materials:

  • Fluorescent probe stock solution (e.g., 4-BNMA in DMSO)

  • Hydrogen peroxide (H₂O₂) standard solution (concentration accurately determined)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Preparation of Blank Samples: Prepare at least 10 replicate wells containing only the reaction buffer and the fluorescent probe at the desired final concentration.

  • Preparation of Calibration Curve: Prepare a series of H₂O₂ dilutions in the reaction buffer. A typical concentration range might be from 0 µM to 50 µM. Add the fluorescent probe to each dilution to the same final concentration as the blank samples.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific time to allow the reaction between the probe and H₂O₂ to occur. Protect the plate from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of all wells using a microplate reader with appropriate excitation and emission wavelengths for the specific probe.

  • Calculations:

    • LOD (Limit of Detection): Calculate the standard deviation of the fluorescence intensity of the blank samples (σ_blank). The LOD is typically calculated as: LOD = 3.3 * (σ_blank / slope of the calibration curve)

    • LOQ (Limit of Quantification): The LOQ is typically calculated as: LOQ = 10 * (σ_blank / slope of the calibration curve)

3. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_blank Prepare Blank Samples (Probe + Buffer) incubate Incubate at 37°C prep_blank->incubate prep_cal Prepare Calibration Standards (Probe + Buffer + H₂O₂) prep_cal->incubate measure Measure Fluorescence incubate->measure plot_cal Plot Calibration Curve measure->plot_cal calc_lod Calculate LOD (3.3 * σ_blank / slope) plot_cal->calc_lod calc_loq Calculate LOQ (10 * σ_blank / slope) plot_cal->calc_loq

Caption: Workflow for determining the LOD and LOQ of a fluorescent ROS probe.

Signaling Pathways and Applications

Hydrogen peroxide acts as a second messenger in various cellular signaling pathways. Boronate-based probes like 4-BNMA can be utilized to study the role of H₂O₂ in these processes.

Reaction Mechanism of Boronate Probes:

Boronic acids and their esters react with hydrogen peroxide in a chemoselective oxidation reaction. This reaction cleaves the carbon-boron bond, leading to the formation of a corresponding phenol and boric acid. In the case of fluorescent boronate probes, this conversion results in a change in the fluorescence properties of the molecule, allowing for the detection of H₂O₂.

G 4-BNMA\n(Non-fluorescent) 4-BNMA (Non-fluorescent) Oxidized Product\n(Fluorescent) Oxidized Product (Fluorescent) 4-BNMA\n(Non-fluorescent)->Oxidized Product\n(Fluorescent) H₂O₂

Caption: Reaction of 4-BNMA with H₂O₂ leading to a fluorescent product.

Cellular Signaling Pathway Involving H₂O₂:

One of the key pathways for H₂O₂ production is initiated by the activation of cell surface receptors. For example, the binding of a ligand to its receptor can trigger the production of H₂O₂ by NADPH oxidases (NOX). This H₂O₂ can then act on downstream targets, such as protein tyrosine phosphatases (PTPs), to modulate signaling cascades.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor NOX NADPH Oxidase (NOX) receptor->NOX activates ligand Ligand ligand->receptor binds H2O2 H₂O₂ NOX->H2O2 produces PTP_red PTP (reduced, active) H2O2->PTP_red oxidizes PTP_ox PTP (oxidized, inactive) signaling Downstream Signaling PTP_ox->signaling promotes PTP_red->PTP_ox

Caption: H₂O₂ production and signaling downstream of receptor activation.

Conclusion

4-BNMA represents a valuable tool for the detection of hydrogen peroxide. While direct comparative data for its LOD and LOQ are limited, its performance is expected to be in the low micromolar range, similar to other boronate-based probes. For highly sensitive applications requiring nanomolar detection limits, probes like Amplex® Red may be more suitable. The choice of probe should be carefully considered based on the specific experimental requirements, including the target ROS, desired sensitivity, and potential for interference from other cellular components. The provided protocols and diagrams offer a framework for researchers to design and validate their ROS detection experiments effectively.

References

Assessing the Linearity of Calibration Curves for 4-BNMA Derivatized Analytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of small molecule carboxylic acids, derivatization is a critical step to enhance analytical sensitivity and chromatographic performance, particularly for LC-MS applications. 4-bromo-N-methylbenzylamine (4-BNMA) has emerged as a promising reagent for this purpose. This guide provides an objective comparison of 4-BNMA with other common derivatization agents, focusing on the linearity of calibration curves, supported by experimental data from peer-reviewed studies.

Performance Comparison of Derivatization Reagents

The linearity of a calibration curve, typically assessed by the coefficient of determination (r²), is a critical parameter in analytical method validation. It demonstrates the direct proportionality between the analyte concentration and the instrument's response. An r² value greater than 0.99 is generally considered indicative of good linearity. While direct comparative studies on the linearity of 4-BNMA against other reagents are limited, this guide compiles available data to offer a comparative perspective.

Derivatization ReagentAnalyte ClassLinearity (r²)Concentration RangeKey Advantages
4-bromo-N-methylbenzylamine (4-BNMA) Carboxylic Acids (e.g., TCA cycle intermediates)Data not explicitly published, but method validation implies good linearity.Not specified.Good sensitivity (LODs 0.2-44 µg/L), stable derivative formation, and a bromine isotope pattern for confident identification.[1]
3-nitrophenylhydrazine (3-NPH) Short-Chain Carboxylic Acids> 0.99[2]0.1-100 µM[2]Good linearity over a wide dynamic range, high sensitivity.[2][3]
2-picolylamine (2-PA) Valproic Acid> 0.99[4]0.07-200 µg/mL[4]Rapid derivatization, enables sensitive detection.[4][5]
o-benzylhydroxylamine (oBHA) Polycarboxylic AcidsSuitable linearity obtained in the endogenous range.[6]Not specified.Good sensitivity, stable derivatives, applicable to a wide range of analytes.[7]
N-(4-aminophenyl)piperidine Organic Acids> 0.99[8]10-200 µM[8]Significant improvement in detection limits (down to 0.5 ppb).[8][9]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below is a representative methodology for the derivatization of carboxylic acids using 4-BNMA, based on the work of Marquis et al. (2017).

4-BNMA Derivatization Protocol for Carboxylic Acids

This protocol is adapted from the method developed for the analysis of tricarboxylic acid (TCA) cycle intermediates.

Materials:

  • 4-bromo-N-methylbenzylamine (4-BNMA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Acetonitrile (ACN)

  • Milli-Q water

  • Formic acid

  • Internal standards (as appropriate)

Procedure:

  • Sample Preparation: Samples containing carboxylic acids are extracted and prepared in a suitable solvent, typically a mixture of acetonitrile and water.

  • Derivatization Reaction:

    • To 12.5 µL of the sample, add 50 µL of 10 mM 4-BNMA.

    • Add 25 µL of 1 M EDC to initiate the coupling reaction.

    • Incubate the mixture at 60°C for 45 minutes.

  • Quenching: The reaction can be stopped by adding a quenching agent if necessary, or by dilution for analysis.

  • LC-MS/MS Analysis: The derivatized sample is then diluted and injected into the LC-MS/MS system. Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases of water and acetonitrile with 0.1% formic acid. Detection is performed using positive electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[1]

Experimental Workflow and Signaling Pathways

To visually represent the logical flow of the analytical process, the following diagrams have been generated using the DOT language.

Experimental Workflow for 4-BNMA Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output sample Biological Sample extraction Extraction of Carboxylic Acids sample->extraction add_4bnma Add 4-BNMA Solution extraction->add_4bnma add_edc Add EDC Solution add_4bnma->add_edc incubate Incubate at 60°C for 45 min add_edc->incubate lcms LC-MS/MS Analysis incubate->lcms data_proc Data Processing lcms->data_proc cal_curve Calibration Curve Construction data_proc->cal_curve linearity Linearity Assessment (r²) cal_curve->linearity quant Quantification linearity->quant

Caption: Workflow for 4-BNMA derivatization and analysis.

Conclusion

4-BNMA is a valuable derivatizing agent for the LC-MS/MS analysis of carboxylic acids, offering high sensitivity and the formation of stable derivatives with a unique bromine isotope pattern that aids in identification.[1] While explicit comparative data on the linearity of 4-BNMA derivatized analytes is not as readily available as for some other reagents, the successful validation of methods employing 4-BNMA suggests that it provides the good linearity essential for reliable quantification. When selecting a derivatization agent, researchers should consider not only the linearity but also the sensitivity, stability of the derivatives, and the complexity of the derivatization protocol in the context of their specific analytical needs. The provided experimental protocol for 4-BNMA serves as a robust starting point for method development and validation.

References

inter-laboratory comparison of 4-bromo-N-methylbenzylamine derivatization methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Derivatization Methods for Analytical Profiling

In the realm of analytical chemistry, particularly within pharmaceutical and clinical research, derivatization is a critical technique employed to enhance the detectability and separation of analytes. This process chemically modifies a compound to produce a new substance with properties that are more suitable for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of different derivatization strategies, with a focus on methods applicable to compounds structurally similar to 4-bromo-N-methylbenzylamine, and the use of this compound as a derivatizing agent itself.

The selection of an appropriate derivatization reagent is paramount for achieving optimal analytical performance. Factors to consider include the nature of the analyte, the desired sensitivity, and the analytical instrumentation available. Here, we compare three distinct derivatization methods: acylation with fluorinated anhydrides, silylation, and the use of 4-bromo-N-methylbenzylamine (4-BNMA) for the derivatization of carboxylic acids.

Comparative Analysis of Derivatization Methods

The following table summarizes the key characteristics and performance metrics of the three derivatization methods discussed in this guide. This data is compiled from various studies to provide a clear and concise comparison for researchers and drug development professionals.

Parameter Method A: Acylation (using PFPA) Method B: Silylation (using MSTFA) Method C: Carboxylic Acid Derivatization (using 4-BNMA)
Target Analytes Primary and secondary amines (e.g., amphetamines)Compounds with active hydrogens (alcohols, amines, phenols, etc.)Mono-, di-, and tri-carboxylic acids
Derivatizing Reagent Pentafluoropropionic anhydride (PFPA)N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)4-bromo-N-methylbenzylamine (4-BNMA) with EDC
Typical Reaction Conditions 70°C for 30 minutes.[1][2]70°C for 10 minutes.60°C for 45 minutes.[3]
Analytical Technique GC-MS.[1][2]GC-MS.LC-MS/MS.[3][4]
Key Advantages Improves chromatographic shape and provides high sensitivity.[1][2]Versatile for many functional groups, can lower boiling point for GC analysis.Enables positive ESI-MS detection, characteristic bromine isotope pattern for identification.[3][4]
Reported Limits of Quantification (LOQ) 2.5 - 10 ng/mL for various amphetamines.[1]Data not specified in the provided results.0.2 - 44 µg/L for TCA cycle intermediates.[3][4]
Limitations Reagents can be harsh on GC columns.[5]Potential for incomplete derivatization of multiple functional groups.Requires a coupling agent (EDC).[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of derivatization procedures. Below are the protocols for the three compared methods.

Method A: Acylation with Pentafluoropropionic Anhydride (PFPA)

This protocol is adapted from a study comparing different acylation reagents for the analysis of amphetamine-related drugs in oral fluid.[1][2][6]

  • Sample Preparation: Extract the analytes from 0.5 mL of the sample (e.g., oral fluid) using ethyl acetate in the presence of 0.1 N NaOH.

  • Solvent Evaporation: Dry the extract under a stream of nitrogen.

  • Derivatization: Add the PFPA reagent to the dried extract.

  • Reaction: Heat the mixture at 70°C for 30 minutes.

  • Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS system.

Method B: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol is a general procedure for the silylation of compounds containing active hydrogens, such as amphetamine.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 270 µL of MSTFA.

  • Initial Reaction: Heat the mixture for 10 minutes at 70°C.

  • Catalyst Addition: Add 30 µL of pyridine to the solution.

  • Final Reaction: Heat again for 10 minutes at 70°C.

  • Dilution and Analysis: If necessary, dilute the solution with chloroform before GC-MS analysis.

Method C: Derivatization of Carboxylic Acids with 4-bromo-N-methylbenzylamine (4-BNMA)

This method is designed for the analysis of carboxylic acids by LC-MS/MS.

  • Sample Preparation: To 12.5 µL of the carboxylic acid sample, add 50 µL of a 10 mM 4-BNMA solution.

  • Reaction Initiation: Add 25 µL of 1 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to start the reaction.

  • Incubation: Allow the reaction to proceed for 45 minutes at 60°C.

  • Quenching: Stop the reaction by adding 100 µL of 50 mM acetate buffer.

  • Analysis: The derivatized sample is now ready for LC-MS/MS analysis.

Visualizing the Workflow and Comparison

Diagrams are provided below to illustrate the experimental workflow for 4-BNMA derivatization and the logical relationship in comparing the different derivatization strategies.

G Experimental Workflow for 4-BNMA Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis p1 Carboxylic Acid Sample p2 Add 4-BNMA Solution p1->p2 r1 Add EDC to Initiate p2->r1 r2 Incubate at 60°C for 45 min r1->r2 a1 Quench Reaction r2->a1 a2 LC-MS/MS Analysis a1->a2

Caption: Workflow for derivatizing carboxylic acids with 4-BNMA.

G Comparison of Derivatization Strategies cluster_analyte Analyte Type cluster_method Derivatization Method cluster_detection Detection A Primary/Secondary Amines M1 Acylation (PFPA) A->M1 M2 Silylation (MSTFA) A->M2 B Carboxylic Acids M3 Amidation (4-BNMA) B->M3 D1 GC-MS M1->D1 M2->D1 D2 LC-MS/MS M3->D2

Caption: Logical flow from analyte to derivatization and detection.

References

evaluating the specificity of 4-BNMA for carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Specificity of 4-BNMA for Carboxylic Acid Derivatization

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of carboxylic acids is a common analytical challenge. Direct analysis of these compounds, particularly by liquid chromatography-mass spectrometry (LC-MS), is often hampered by their poor retention on reversed-phase columns and inefficient ionization. Chemical derivatization is a key strategy to overcome these limitations. This guide provides a detailed evaluation of 4-(N,N-dimethylaminomethyl)aniline (a misnomer in the prompt, the correct chemical name from the literature is 4-bromo-N-methylbenzylamine, hereafter referred to as 4-BNMA), a derivatizing agent for carboxylic acids, and compares its performance and specificity against other commonly used reagents.

Overview of 4-BNMA Derivatization

4-BNMA has emerged as a valuable reagent for the derivatization of a wide range of biologically significant carboxylic acids, including mono-, di-, and tri-carboxylic acids like those in the tricarboxylic acid (TCA) cycle.[1][2] The derivatization reaction is typically a carbodiimide-mediated coupling, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), where the primary amine of 4-BNMA forms a stable amide bond with the carboxyl group of the analyte.

The key advantages of using 4-BNMA include:

  • Enhanced Chromatographic Retention: The addition of the benzyl group from 4-BNMA increases the hydrophobicity of the carboxylic acid derivative, leading to improved retention on reversed-phase liquid chromatography columns.[1]

  • Improved Mass Spectrometric Detection: Derivatization with 4-BNMA facilitates sensitive detection in positive electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1][3]

  • Characteristic Isotopic Signature: The presence of a bromine atom in 4-BNMA results in a unique and easily recognizable isotopic pattern (approximately a 1:1 ratio of 79Br and 81Br isotopes) in the mass spectrum of the derivatized analyte. This pattern simplifies the identification of derivatized species in complex biological matrices.[1][4]

  • Specific Fragmentation: The fragmentation of 4-BNMA derivatives in tandem mass spectrometry often yields a characteristic product ion pair at m/z 169/171, which can be used for the selective screening and identification of unknown carboxylic acids.[4]

Comparative Analysis of Derivatization Reagents

The choice of a derivatizing agent depends on the analytical technique, the specific carboxylic acids of interest, and the required sensitivity. While 4-BNMA is highly effective for LC-MS applications, other reagents are available for various analytical platforms.

Reagent NameAcronymAnalytical TechniqueDetection MethodKey AdvantagesLimitations/DisadvantagesSpecificity/Selectivity
4-bromo-N-methylbenzylamine 4-BNMA LC-MS/MSESI-MSExcellent for mono-, di-, and tri-carboxylic acids; unique bromine isotope pattern for easy identification; characteristic fragmentation.[1][2][4]Requires carbodiimide coupling agent (e.g., EDC).Reacts with carboxylic acids.
3-Nitrophenylhydrazine 3-NPH LC-MS/MSESI-MSHigh derivatization efficiency (close to 100%); good recovery in biological matrices.[5]Reacts with carboxylic acids.
Aniline LC-MS/MSESI-MSVariable and lower derivatization efficiency compared to 3-NPH; lower recoveries in biological matrices.[5]Reacts with carboxylic acids.
o-Benzylhydroxylamine oBHA LC-MS/MSESI-MSGood sensitivity; produces stable derivatives.[6]Reacts with carboxylic acids.
2-Picolyl Amine 2-PA LC-MS/MSESI-MSLower sensitivity and less stable derivatives compared to oBHA.[6]Reacts with carboxylic acids.
p-Bromophenacyl Bromide HPLCUV AbsorbanceSuitable for routine analysis with UV detection.[7]Lower sensitivity than fluorescent reagents; reaction can be sensitive to moisture.[7]Reacts with carboxylic acids.[7]
4-bromomethyl-7-methoxycoumarin Br-Mmc HPLCFluorescenceExcellent sensitivity due to high fluorescence.[7]Can have side reactions with phenols and thiols.[7]Reacts with carboxylic acids, phenols, and thiols.[7]
Silylating Reagents (e.g., BSTFA, MTBSTFA) GC-MSMSProduce volatile and thermally stable derivatives for GC analysis.[8]Derivatives can be sensitive to moisture.React with various active hydrogen-containing functional groups (e.g., hydroxyls, amines).

Quantitative Performance Data

The following table summarizes the limits of detection (LODs) achieved for various carboxylic acids using different derivatization reagents, providing a quantitative comparison of their sensitivity.

Derivatizing AgentAnalyte(s)Analytical MethodLimit of Detection (LOD)Reference
4-BNMA TCA cycle intermediatesLC-MS/MS0.2 to 44 µg L-1[1][2]
3-NPH Carboxylic acidsLC-MS/MS0.0003 to 2.29 mg/L (in solution)[5]
Aniline Carboxylic acidsLC-MS/MS0.0003 to 11.4 mg/L (in solution)[5]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results.

Derivatization with 4-bromo-N-methylbenzylamine (4-BNMA) for LC-MS/MS

This protocol is suitable for the analysis of carboxylic acids, including TCA cycle intermediates.[9]

Materials:

  • Carboxylic acid sample

  • 4-bromo-N-methylbenzylamine (4-BNMA) solution (10 mM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M)

  • Acetonitrile/Water (50:50, v/v)

  • Acetate buffer (50 mM, pH 5.6) for quenching

Procedure:

  • To 12.5 µL of the carboxylic acid sample, add 50 µL of 10 mM 4-BNMA solution.

  • Add 25 µL of 1 M EDC to initiate the reaction.

  • Allow the reaction to proceed for 45 minutes at 60°C.

  • Quench the reaction by adding 100 µL of 50 mM acetate buffer.

  • The derivatized sample is now ready for LC-MS/MS analysis.[9]

Derivatization with p-Bromophenacyl Bromide for HPLC-UV

This protocol is based on established methods for the derivatization of fatty acids for HPLC-UV analysis.[7]

Materials:

  • Carboxylic acid sample

  • p-Bromophenacyl bromide solution (e.g., 5 mg/mL in acetonitrile)

  • Crown ether (e.g., 18-crown-6) solution (e.g., 1 mg/mL in acetonitrile)

  • Anhydrous potassium carbonate

  • Acetonitrile (HPLC grade)

Procedure:

  • Dissolve a known amount of the carboxylic acid sample in acetonitrile in a reaction vial.

  • Add an excess of the p-bromophenacyl bromide solution.

  • Add the crown ether solution and a small amount of anhydrous potassium carbonate.

  • Seal the vial and heat the mixture at 60-80°C for 30-90 minutes.[7]

  • After cooling to room temperature, filter or centrifuge the mixture to remove the potassium carbonate.

  • The resulting solution containing the derivatized carboxylic acid can be directly injected into the HPLC system.

Visualizations

The following diagrams illustrate the key processes and concepts discussed in this guide.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction of Carboxylic Acids Sample->Extraction Derivatization Chemical Derivatization (e.g., with 4-BNMA) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Mass Spectrometry (Detection & Identification) LC->MS DataAnalysis Data Analysis & Quantification MS->DataAnalysis

Caption: Experimental workflow for carboxylic acid derivatization and analysis.

reaction cluster_reagents Reagents cluster_products Products CA Carboxylic Acid (R-COOH) EDC EDC (Coupling Agent) CA->EDC BNMA 4-BNMA BNMA->EDC Derivative Derivatized Carboxylic Acid EDC->Derivative

Caption: 4-BNMA derivatization reaction of a carboxylic acid.

decision_tree start Start: Select Derivatizing Agent q1 Analytical Technique? start->q1 lcms LC-MS q1->lcms LC-MS gcms GC-MS q1->gcms GC-MS hplc HPLC q1->hplc HPLC q2 High Sensitivity Required? brmmc Br-Mmc (Fluorescence) q2->brmmc Yes pbb p-Bromophenacyl Bromide (UV) q2->pbb No q3 Need for Structural Confirmation? bnma 4-BNMA q3->bnma Yes nph 3-NPH q3->nph No lcms->q3 silylation Silylating Agents (e.g., BSTFA) gcms->silylation hplc->q2

Caption: Decision tree for selecting a carboxylic acid derivatizing agent.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(4-Bromophenyl)-n-methylmethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a comprehensive operational plan for the proper disposal of 1-(4-Bromophenyl)-n-methylmethanamine, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This document, provided by the manufacturer, contains detailed information regarding the substance's hazards. Key hazards associated with this compound and its hydrochloride salt include:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a laboratory coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Quantitative Safety Data

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralH302Harmful if swallowed
Skin irritationH315Causes skin irritation
Eye irritationH319Causes serious eye irritation
Specific target organ toxicityH335May cause respiratory irritation

Disposal Workflow and Decision-Making

The proper disposal of this compound is a structured process that prioritizes safety and regulatory adherence. The following workflow diagram illustrates the key decision points and procedural steps.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal Unused/Expired Product Unused/Expired Product Segregate as Halogenated Organic Waste Segregate as Halogenated Organic Waste Unused/Expired Product->Segregate as Halogenated Organic Waste Contaminated Labware (e.g., gloves, wipes) Contaminated Labware (e.g., gloves, wipes) Contaminated Labware (e.g., gloves, wipes)->Segregate as Halogenated Organic Waste Empty Containers Empty Containers Triple rinse with a suitable solvent Triple rinse with a suitable solvent Empty Containers->Triple rinse with a suitable solvent Aqueous/Organic Solutions Aqueous/Organic Solutions Aqueous/Organic Solutions->Segregate as Halogenated Organic Waste Collect in a designated, labeled, and sealed container Collect in a designated, labeled, and sealed container Segregate as Halogenated Organic Waste->Collect in a designated, labeled, and sealed container Label Container: 'Hazardous Waste', Chemical Name, Hazards Label Container: 'Hazardous Waste', Chemical Name, Hazards Collect in a designated, labeled, and sealed container->Label Container: 'Hazardous Waste', Chemical Name, Hazards Keep container closed when not in use Keep container closed when not in use Label Container: 'Hazardous Waste', Chemical Name, Hazards->Keep container closed when not in use Store in a designated Satellite Accumulation Area Store in a designated Satellite Accumulation Area Keep container closed when not in use->Store in a designated Satellite Accumulation Area Arrange for pickup by licensed chemical waste disposal service Arrange for pickup by licensed chemical waste disposal service Store in a designated Satellite Accumulation Area->Arrange for pickup by licensed chemical waste disposal service Do NOT dispose down the drain or in regular trash Do NOT dispose down the drain or in regular trash Arrange for pickup by licensed chemical waste disposal service->Do NOT dispose down the drain or in regular trash Collect rinsate as halogenated organic waste Collect rinsate as halogenated organic waste Triple rinse with a suitable solvent->Collect rinsate as halogenated organic waste Collect rinsate as halogenated organic waste->Segregate as Halogenated Organic Waste

Caption: Disposal workflow for this compound.

Experimental Protocols for Disposal

It is imperative to note that the neutralization or chemical destruction of this compound in a laboratory setting is not recommended without specific, validated protocols and should only be performed by trained professionals in a facility equipped for hazardous waste treatment. The primary and recommended method of disposal is through a licensed and approved hazardous waste management company.

The following are procedural steps for the collection and preparation of this compound waste for professional disposal:

1. Waste Segregation:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, must be segregated as halogenated organic waste .[1][2]

  • Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.

2. Waste Collection:

  • Collect all solid and liquid waste in a designated, compatible, and clearly labeled hazardous waste container.[3][4]

  • The container should be in good condition and have a secure, tight-fitting lid.[4]

  • For liquid waste, use a container with secondary containment to prevent spills.

3. Labeling of Waste Containers:

  • All hazardous waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

    • The name and contact information of the generating researcher or laboratory.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

5. Disposal of Empty Containers:

  • To be considered non-hazardous, empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]

  • The rinsate from all three rinses must be collected and disposed of as halogenated organic hazardous waste.[4]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Do not, under any circumstances, dispose of this compound or its solutions down the drain or in the regular trash.[5]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling 1-(4-Bromophenyl)-n-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-Bromophenyl)-n-methylmethanamine

This guide provides critical safety, operational, and disposal protocols for handling this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related brominated aromatic amines in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Immediate Safety and Hazard Information
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[3][4]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[5]

  • PPE Check: Don all required PPE as outlined in the table above before entering the handling area.[3]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.[3]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: Conduct all chemical reactions within a certified chemical fume hood.[3]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[3]

  • Glove Removal: Use proper glove removal technique to avoid skin contact with any potential contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, leak-proof, and appropriately labeled hazardous waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.[6]

Waste Container Labeling All hazardous waste containers must be properly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other chemical constituents.[6]

  • The approximate percentage of each component.

  • The date of accumulation.

  • The name and contact information of the generating researcher or lab.[6]

Final Disposal

  • Store hazardous waste in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]

Visualizing Safety Workflows

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_q Is work outside a fume hood? shoes->outside_hood_q respirator Wear NIOSH-Approved Respirator outside_hood_q->respirator Yes proceed Proceed with Experiment outside_hood_q->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe check_emergency Check Emergency Equipment don_ppe->check_emergency weigh Weigh in Fume Hood check_emergency->weigh dissolve Dissolve/React in Fume Hood weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate remove_ppe Properly Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands segregate_waste Segregate Solid & Liquid Waste wash_hands->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.